Oxethazaine
描述
This compound is an amino acid amide.
Oxetacaine, also called oxethazaince, is a potent surface analgesic with the molecular formula N, N-bis-(N-methyl-N-phenyl-t-butyl-acetamide)-beta-hydroxyethylamine that conserves its unionized form at low pH levels. Its actions have shown to relieve dysphagia, relieve pain due to reflux, chronic gastritis, and duodenal ulcer. Oxetacaine is approved by Health Canada since 1995 for its use as an antacid combination in over-the-counter preparations. It is also in the list of approved derivatives of herbal products by the EMA.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
surface anesthetic used mainly orally in chronic gastritis & heartburn to analgize the gastric mucosa; minor descriptor (72); major descriptor (73-86); on-line search ETHANOLAMINES (72-86); INDEX MEDICUS search ETHANOLAMINES (72); this compound (73-86); RN given refers to parent cpd
属性
IUPAC Name |
2-[2-hydroxyethyl-[2-[methyl-(2-methyl-1-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLDJPRFCGDUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O3 | |
| Record name | OXETHAZAINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13930-31-9 (hydrochloride) | |
| Record name | Oxethazaine [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0025818 | |
| Record name | Oxethazaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Oxethazaine is a white powder. (NTP, 1992) | |
| Record name | OXETHAZAINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), <0.1 g/100 ml at 23 ºC | |
| Record name | OXETHAZAINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxetacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12532 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
126-27-2 | |
| Record name | OXETHAZAINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxethazaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxethazaine [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxetacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12532 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxethazaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxethazaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxetacaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXETHAZAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP8QT76V17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
219 to 220 °F (NTP, 1992), 100-101 ºC | |
| Record name | OXETHAZAINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20826 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxetacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12532 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Oxethazaine's Enduring Anesthetic Effect in Acidic Environments: A Technical Deep Dive
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Oxethazaine, a potent local anesthetic, distinguishes itself from conventional counterparts through its remarkable efficacy in acidic conditions, a characteristic pivotal to its clinical application in gastroenterology. This technical guide delves into the core mechanism of action of this compound, with a particular focus on the physicochemical properties that enable its sustained nerve-blocking activity in low pH environments.
Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
Like other local anesthetics, the primary mechanism of action for this compound is the blockade of voltage-gated sodium channels in nerve cell membranes.[1] By binding to a receptor site within the intracellular aspect of the sodium channel, this compound stabilizes the channel in its inactivated state. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane, thereby halting the generation and propagation of action potentials. The ultimate effect is a reversible block of nerve conduction, leading to a loss of sensation in the affected area.
The Crucial Role of pH and pKa in Local Anesthetic Activity
The efficacy of a local anesthetic is intrinsically linked to its ability to exist in both ionized (cationic) and unionized (uncharged base) forms. The unionized form is lipid-soluble and can readily traverse the nerve cell membrane to reach its intracellular target. Once inside the more acidic axoplasm, an equilibrium shift favors the formation of the ionized, active form, which then binds to the sodium channel.
The proportion of ionized to unionized drug is governed by the drug's pKa (the pH at which 50% of the drug is ionized) and the pH of the surrounding tissue, as described by the Henderson-Hasselbalch equation. Most local anesthetics are weak bases with pKa values typically in the range of 7.5 to 9.0. In acidic environments, such as inflamed tissues or the gastric mucosa, the equilibrium for these conventional anesthetics shifts significantly towards the ionized form, which cannot efficiently cross the nerve membrane, thus reducing their effectiveness.
This compound's Unique Physicochemical Profile: The Key to its Acid Stability
This compound's sustained action in acidic conditions is attributed to its unique chemical structure and a notably low pKa value.
Quantitative Physicochemical Data
A critical physicochemical parameter for understanding this compound's behavior is its pKa. While predictive models can vary, an experimentally cited pKa value provides the most insight.
| Parameter | Value | Source |
| pKa | 6.25 | Posey E., Boler K. and Posey L. The Amerian Journal of Digestive Diseases. (1969) [cited in PubChem][1] |
| Predicted pKa | 14.62 ± 0.10 | ChemicalBook[2] |
| Molecular Formula | C₂₈H₄₁N₃O₃ | PubChem[1] |
| Molecular Weight | 467.64 g/mol | ChemicalBook[2] |
Note: The experimentally cited pKa of 6.25 is considered more relevant for the tertiary amine responsible for the local anesthetic effect and is unusually low for a local anesthetic. This low pKa is central to its mechanism in acidic conditions.
A pKa of 6.25 signifies that at a gastric pH of, for example, 3.0, a substantial proportion of this compound remains in its unionized, lipid-soluble form, capable of penetrating the neuronal membrane. This is in stark contrast to other local anesthetics with higher pKa values, which would be almost entirely ionized and thus inactive at such a low pH.
The following diagram illustrates the pH-dependent ionization of this compound and its subsequent action on the sodium channel.
Experimental Protocols
Detailed experimental data on the pH-dependent sodium channel blockade by this compound is limited in publicly available literature. However, standard electrophysiological and analytical techniques can be employed to quantify its activity.
Determination of pKa
A standard method for pKa determination is through potentiometric titration.
Protocol:
-
Solution Preparation: Prepare a standardized solution of this compound of known concentration in deionized water.
-
Titration Setup: Use a calibrated pH meter and a burette containing a standardized solution of a strong acid (e.g., HCl).
-
Titration: Slowly add the acid titrant to the this compound solution while continuously monitoring the pH.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
The following workflow illustrates the pKa determination process.
Measurement of Nerve Conduction Block
The potency of this compound in blocking nerve conduction at different pH values can be assessed using an isolated nerve preparation, such as the frog sciatic nerve.
Protocol:
-
Nerve Preparation: Isolate the sciatic nerve from a frog and mount it in a nerve chamber with stimulating and recording electrodes.
-
Baseline Recording: Stimulate the nerve and record the compound action potential (CAP) to establish a baseline.
-
Drug Application: Perfuse the nerve with a solution of this compound at a specific concentration and pH (e.g., pH 7.4, 5.0, 3.0).
-
CAP Measurement: Record the CAP at regular intervals to determine the onset and extent of the nerve block.
-
Data Analysis: Calculate the percentage decrease in CAP amplitude to quantify the degree of nerve block. The IC50 (concentration required to inhibit 50% of the CAP) can be determined at each pH.
The logical relationship for assessing pH-dependent nerve block is depicted below.
Additional Pharmacological Considerations
While sodium channel blockade is the primary mechanism, some studies suggest that this compound may also exert other effects, such as a mild anti-inflammatory action and interaction with L-type calcium channels.[3] Further research is warranted to fully elucidate the contribution of these potential secondary mechanisms to its overall therapeutic profile.
Conclusion
The sustained local anesthetic effect of this compound in acidic conditions is a direct consequence of its unique chemical structure and low pKa. This allows a significant fraction of the drug to remain in its unionized, membrane-permeable form even at the low pH of the gastric environment. This property distinguishes it from other local anesthetics and underpins its clinical utility in treating pain associated with acid-related gastrointestinal disorders. Further quantitative studies on its pH-dependent interaction with specific sodium channel isoforms would provide a more complete understanding of its mechanism of action and could inform the development of novel, acid-stable local anesthetics.
References
Oxethazaine as a Voltage-Gated Sodium Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxethazaine is a potent local anesthetic distinguished by its efficacy in acidic environments, rendering it particularly useful for the management of pain associated with gastrointestinal disorders.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), a critical component in the generation and propagation of nerve impulses. By inhibiting these channels, this compound effectively dampens the transmission of pain signals. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with VGSCs, including its mechanism of action, and relevant (though limited) pharmacological data. While specific quantitative data from electrophysiological studies on this compound are not widely available in peer-reviewed literature, this guide also furnishes detailed, generalized experimental protocols for characterizing the interaction of compounds like this compound with VGSCs, providing a framework for future research.
Introduction to this compound
This compound, also known as oxetacaine, is a surface analgesic that, unlike many other local anesthetics, maintains its chemical stability and functional activity in low pH conditions.[1][2] This unique property allows for its effective use in the acidic milieu of the stomach to alleviate pain associated with conditions such as gastritis, peptic ulcer disease, and esophagitis.[2][3][4] Chemically, it is N,N-bis-(N-methyl-N-phenyl-t-butyl-acetamide)-beta-hydroxyethylamine.[4] Its local anesthetic effect is reported to be significantly more potent than that of cocaine and lignocaine.[3][4]
Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
The fundamental mechanism underlying the analgesic effect of this compound is the blockade of voltage-gated sodium channels.[1] These transmembrane proteins are essential for the initiation and propagation of action potentials in excitable cells, including neurons.
The Role of Voltage-Gated Sodium Channels in Nociception
Voltage-gated sodium channels are responsible for the rapid influx of sodium ions across the neuronal membrane during the depolarization phase of an action potential. This influx leads to a rapid change in membrane potential, which propagates along the axon, transmitting signals from the periphery to the central nervous system. In the context of pain, nociceptive neurons detect noxious stimuli and transmit these signals as a barrage of action potentials.
This compound's Interaction with Sodium Channels
This compound, in its unionized form, is thought to penetrate the nerve cell membrane.[3] It then binds to a receptor site on the intracellular side of the voltage-gated sodium channel. This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the generation of an action potential.[1] By inhibiting the generation and propagation of these nerve impulses, this compound effectively blocks the transmission of pain signals.[1]
Quantitative Data on this compound's Interaction with Voltage-Gated Sodium Channels
A thorough review of the scientific literature reveals a notable absence of specific quantitative data regarding the interaction of this compound with voltage-gated sodium channels. Key parameters such as the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) for various sodium channel subtypes (e.g., NaV1.1-NaV1.9) have not been publicly reported. Furthermore, detailed studies on the effects of this compound on the kinetic properties of these channels, including activation, inactivation, and recovery from inactivation, are lacking.
One study investigated the effects of this compound on isolated parietal cells and reported a dose-dependent inhibitory effect on carbachol-induced 14C-aminopyrine accumulation at concentrations higher than 3 x 10-8 M. However, this study focused on muscarinic receptor interactions and did not provide direct data on sodium channel blockade. Another study on PC12 cells demonstrated that this compound at concentrations of 10-6 to 10-7 M inhibited dopamine release and the increase of intracellular Ca2+ concentration in K+-depolarized cells, suggesting an interaction with L-type Ca2+ channels.[5] While this indicates that this compound may have effects on other ion channels, it does not provide the specific data needed to fully characterize its interaction with VGSCs.
Table 1: Summary of Available Pharmacological Data for this compound
| Parameter | Value | Cell Type/System | Comments | Reference |
| Inhibition of Carbachol-induced 14C-aminopyrine accumulation | > 3 x 10-8 M | Isolated guinea pig parietal cells | Indirect measure, likely related to muscarinic receptor antagonism. | |
| Inhibition of K+-induced Dopamine Release and Ca2+ influx | 10-7 - 10-6 M | PC12 cells | Suggests interaction with L-type Ca2+ channels.[5] | [5] |
| Potency Comparison | ~500x > Cocaine, ~2000x > Lignocaine | In vitro | General potency comparison, not specific to a particular channel subtype.[3][4] | [3][4] |
Experimental Protocols for Characterizing this compound's Effects on Voltage-Gated Sodium Channels
To address the gap in quantitative data, researchers can employ established electrophysiological techniques. The following provides a detailed, generalized protocol for characterizing the effects of this compound on VGSCs using patch-clamp electrophysiology.
Cell Culture and Transfection
-
Cell Line: Utilize a stable cell line, such as Human Embryonic Kidney (HEK293) cells, that does not endogenously express significant levels of voltage-gated sodium channels.
-
Transfection: Transiently or stably transfect the cells with plasmids encoding the specific human voltage-gated sodium channel α-subunit of interest (e.g., NaV1.1, NaV1.5, NaV1.7) and the corresponding β-subunits to ensure proper channel expression and function. A co-transfected fluorescent marker (e.g., GFP) can aid in identifying successfully transfected cells.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane, providing a robust method for studying the effects of a compound on a population of ion channels.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state.
-
Apply a series of voltage steps to elicit sodium currents.
-
Experimental Paradigms
-
Tonic Block:
-
Apply depolarizing pulses from a hyperpolarized holding potential at a low frequency (e.g., 0.1 Hz).
-
Perfuse the cell with increasing concentrations of this compound.
-
Measure the reduction in the peak sodium current at each concentration to determine the IC50 for the resting/closed state.
-
-
Use-Dependent (Phasic) Block:
-
Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz).
-
Measure the progressive decrease in the peak sodium current during the pulse train in the presence of this compound. This reflects the preferential binding of the drug to the open and/or inactivated states of the channel.
-
-
Steady-State Inactivation:
-
Apply a series of conditioning pre-pulses to various potentials before a test pulse to a fixed potential.
-
Measure the availability of channels for opening.
-
Repeat in the presence of this compound to determine if the drug shifts the voltage-dependence of inactivation, indicating stabilization of the inactivated state.
-
-
Recovery from Inactivation:
-
Use a two-pulse protocol where a conditioning pulse inactivates the channels, followed by a variable recovery period at a hyperpolarized potential before a second test pulse.
-
Measure the time course of recovery from inactivation in the absence and presence of this compound.
-
References
- 1. What is the mechanism of Oxetacaine? [synapse.patsnap.com]
- 2. msjonline.org [msjonline.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C28H41N3O3 | CID 4621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biphasic effects of this compound, a topical anesthetic, on the intracellular Ca(2+) concentration of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Oxethazaine's Effect on Nerve Impulses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxethazaine is a potent local anesthetic agent utilized for the symptomatic relief of pain associated with various gastrointestinal conditions. Its therapeutic efficacy stems from its ability to block nerve impulses, thereby preventing the transmission of pain signals. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's effects on nerve impulses. It details the experimental protocols used to elucidate its pharmacological action, presents quantitative data on its inhibitory effects, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.
Introduction
Nerve impulses, or action potentials, are rapid, transient changes in the membrane potential of excitable cells, such as neurons. They are fundamental for transmitting information throughout the nervous system. The generation and propagation of action potentials are critically dependent on the coordinated opening and closing of voltage-gated ion channels, particularly sodium (Na⁺) and potassium (K⁺) channels.
Local anesthetics are a class of drugs that reversibly block the generation and conduction of action potentials in nerve fibers. This compound distinguishes itself as a potent local anesthetic, demonstrating significantly higher potency compared to conventional agents like lignocaine and cocaine.[1] This guide delves into the molecular interactions and physiological consequences of this compound's effect on nerve impulses, providing a detailed examination of its mechanism of action.
Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels
The primary mechanism by which this compound exerts its anesthetic effect is through the blockade of voltage-gated sodium channels in neuronal membranes.[1] These channels are responsible for the rapid influx of Na⁺ ions that underlies the depolarization phase of an action potential.
By binding to a specific site within the sodium channel pore, this compound stabilizes the channel in its inactivated state. This action prevents the conformational changes necessary for channel opening and subsequent Na⁺ influx, thereby increasing the threshold for nerve excitation and ultimately blocking the propagation of the action potential. This "use-dependent" or "phasic" block is a hallmark of many local anesthetics, where their inhibitory effect is more pronounced on nerves that are firing at a higher frequency.
The following diagram illustrates the signaling pathway of a nerve impulse and the point of intervention by this compound.
Quantitative Analysis of this compound's Inhibitory Effects
The following table summarizes the IC50 values for various local anesthetics on voltage-gated sodium channels, providing a comparative context for this compound's expected potency.
| Local Anesthetic | Preparation | Holding Potential (mV) | IC50 (µM) | Reference |
| Fomocaine | Rat Dorsal Root Ganglion Neurons (TTX-R) | Not Specified | 10.3 | [2] |
| Oe 9000 | Rat Dorsal Root Ganglion Neurons (TTX-R) | Not Specified | 4.5 | [2] |
| Ropivacaine | Rat Dorsal Horn Neurons | -80 | 117.3 | [3] |
| Ropivacaine | Rat Dorsal Horn Neurons | -60 | 74.3 | [3] |
| Bupivacaine | Rat Dorsal Horn Neurons | -80 | 53.7 | [3] |
Experimental Protocols for Investigating this compound's Effects
A comprehensive understanding of this compound's impact on nerve impulses requires the application of various electrophysiological techniques. The following sections detail the methodologies for key experiments.
Voltage-Clamp and Patch-Clamp Electrophysiology
Voltage-clamp and patch-clamp techniques are the gold standard for studying the effects of drugs on ion channel function. These methods allow for the precise control of the neuronal membrane potential while measuring the resultant ionic currents.
Objective: To determine the concentration-dependent inhibition of voltage-gated sodium currents by this compound and to calculate its IC50 value.
Experimental Workflow:
References
- 1. The effects of anesthesia on measures of nerve conduction velocity in male C57Bl6/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of TTX-resistant and TTX-sensitive Na+ currents in cultured dorsal root ganglion neurons by fomocaine and the fomocaine derivative Oe 9000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of ropivacaine on sodium currents in dorsal horn neurons of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxethazaine as an Aurora Kinase A (AURKA) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a critical role in mitotic regulation, and its overexpression is frequently linked to tumorigenesis and poor prognosis in various cancers.[1][2][3] Consequently, AURKA has emerged as a significant target for anticancer drug development.[4][5] This document provides a comprehensive technical overview of oxethazaine, an established local anesthetic, repurposed as a novel and direct inhibitor of AURKA.[4][6][7] Recent studies have demonstrated that this compound effectively suppresses AURKA activity, leading to anti-proliferative and anti-metastatic effects in cancer models, specifically in esophageal squamous cell carcinoma (ESCC).[4][6][8] This guide details the mechanism of action, quantitative efficacy, biological impacts, and the experimental protocols used to validate these findings.
Mechanism of Action: Direct AURKA Inhibition
This compound exerts its anticancer effects through direct binding to and inhibition of Aurora Kinase A.[4][6] Computational modeling and subsequent validation have shown that this compound associates with AURKA at the ATP-binding domain, specifically interacting with residues K141, E260, and D274.[7][9] This interaction is competitive with ATP.[9]
The inhibition of AURKA by this compound leads to a dose-dependent reduction in its kinase activity.[1][4] This is evidenced by the decreased phosphorylation of AURKA at Threonine 288 (p-AURKA T288), a key marker of its activation, and the subsequent reduction in phosphorylation of downstream targets like Histone H3 at Serine 10 (p-Histone H3 S10), a crucial event for mitotic entry.[1][4][7]
Quantitative Data: In Vitro Efficacy
The inhibitory effects of this compound on cell viability have been quantified across multiple esophageal squamous cell carcinoma (ESCC) cell lines and a normal esophageal epithelial cell line (SHEE). The half-maximal inhibitory concentration (IC50) values demonstrate a dose-dependent effect and selectivity towards cancerous cells.
| Cell Line | Type | IC50 at 24h (µM) | IC50 at 48h (µM) |
| KYSE450 | Esophageal Squamous Carcinoma | 15.26 | Not Reported |
| KYSE150 | Esophageal Squamous Carcinoma | 33.75 | Not Reported |
| SHEE | Normal Esophageal Epithelial | 57.05 | Not Reported |
| Data sourced from a study on ESCC cells.[4] |
Biological Effects and Therapeutic Potential
The inhibition of the AURKA pathway by this compound translates into significant anti-tumor effects both in vitro and in vivo.
-
Inhibition of Proliferation and Migration: this compound effectively inhibits the proliferation and migration of esophageal cancer cells in a dose-dependent manner.[4][6] It also suppresses anchorage-independent growth, a hallmark of carcinogenesis.[7]
-
Cell Cycle Arrest: Treatment with this compound induces a G2/M phase cell-cycle arrest in ESCC cells, consistent with the role of AURKA in mitosis.[7]
-
Induction of Apoptosis: Following cell cycle arrest, this compound treatment leads to the induction of apoptosis in cancer cells.[7]
-
In Vivo Tumor Suppression: In patient-derived xenograft (PDX) mouse models, this compound has been shown to suppress tumor growth and metastasis, highlighting its potential for clinical application.[4][6]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound as an AURKA inhibitor.
Cell Viability Assay
This protocol determines the effect of this compound on cell proliferation.
Methodology:
-
Cell Seeding: Esophageal cancer cells (KYSE150, KYSE450) and normal epithelial cells (SHEE) are seeded into 96-well plates at a density of 3,000-5,000 cells per well.[7]
-
Adherence: The cells are incubated for 16-18 hours to allow them to attach to the plate surface.[7]
-
Treatment: Cells are treated with a range of this compound concentrations (e.g., 0 to 100 µM).[7]
-
Incubation: The plates are incubated for 24 or 48 hours.[7]
-
Staining and Analysis: After incubation, cell nuclei are stained with DAPI (4′,6-diamidino-2-phenylindole) and counted using an automated high-content imaging system to determine the number of viable cells.[7]
In Vitro Kinase Assay
This assay directly measures the effect of this compound on the enzymatic activity of AURKA.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing active recombinant AURKA protein, a suitable substrate (such as Histone H3), and ATP in a kinase buffer.[7]
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction with a vehicle (like DMSO) is run in parallel.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes) to allow for phosphorylation.
-
Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Analysis: The samples are analyzed by Western blotting to detect the levels of phosphorylated substrate (e.g., p-Histone H3).[1][7] A decrease in the phosphorylated substrate in the presence of this compound indicates inhibition of AURKA activity.[1]
Pull-Down Assay
This assay is used to confirm the direct physical binding between this compound and the AURKA protein.
Methodology:
-
Bead Conjugation: this compound is chemically conjugated to Sepharose 4B beads. Unconjugated Sepharose 4B beads are used as a negative control.[7][9]
-
Protein Incubation: The this compound-conjugated beads (and control beads) are incubated with either recombinant AURKA protein or cell lysates from cells expressing AURKA (e.g., 293F, KYSE150).[7][9]
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The proteins bound to the beads are eluted by boiling in SDS-PAGE sample buffer.
-
Detection: The eluted proteins are analyzed by Western blotting using an anti-AURKA antibody to detect the presence of AURKA protein that was "pulled down" by the this compound beads.[7][9]
Western Blotting
This technique is used to detect and quantify specific proteins (e.g., AURKA, p-AURKA, p-Histone H3) in cell lysates.
Methodology:
-
Sample Preparation: Cells are treated with this compound for a specified duration, then lysed to extract total protein.[10]
-
Gel Electrophoresis: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[12]
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk) to prevent non-specific antibody binding.[12]
-
Antibody Incubation: The membrane is incubated sequentially with a primary antibody specific to the target protein (e.g., anti-p-AURKA) and a horseradish peroxidase (HRP)-conjugated secondary antibody.[10][12]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Cells are seeded and treated with various concentrations of this compound for 48 hours.[7]
-
Harvesting: Cells are collected by trypsinization.[7]
-
Fixation: Cells are fixed in cold 70% ethanol to permeabilize the membranes.[7]
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide (PI), a fluorescent dye that binds to DNA.[7]
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting data is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Conclusion and Future Directions
The evidence strongly supports the classification of this compound as a direct inhibitor of Aurora Kinase A. Its ability to suppress AURKA activity, inhibit cancer cell proliferation, induce G2/M arrest and apoptosis, and reduce tumor growth in vivo establishes it as a promising candidate for drug repurposing in oncology.[4][6][7] As an FDA-approved drug, this compound has a well-established safety profile, which could potentially expedite its transition into clinical trials for cancer therapy.[7] Further research should focus on its efficacy across a broader range of malignancies characterized by AURKA overexpression and explore potential synergistic effects when combined with existing chemotherapeutic agents or other targeted therapies.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Aurora kinase-a expression heterogeneity and potential benefit of combination therapy in prostate adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. researchgate.net [researchgate.net]
- 10. Western blot analysis [bio-protocol.org]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. peakproteins.com [peakproteins.com]
Whitepaper: Discovery of Oxethazaine's Anti-Cancer Properties via Aurora Kinase A Inhibition
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The repurposing of existing therapeutic agents presents an efficient and accelerated pathway for novel oncology treatments. Recent research has identified the local anesthetic Oxethazaine as a potent inhibitor of esophageal squamous cell carcinoma (ESCC) proliferation and metastasis.[1][2][3] This document provides a detailed technical overview of the discovery of this compound's anti-cancer properties, focusing on its direct molecular target, downstream signaling effects, and the experimental evidence supporting its potential as an anti-neoplastic agent. Key findings demonstrate that this compound directly binds to and inhibits Aurora Kinase A (AURKA), a critical regulator of mitosis, leading to suppressed tumor growth and metastasis in both in vitro and in vivo models.[1][4]
Core Mechanism of Action: Targeting Aurora Kinase A (AURKA)
The primary anti-cancer mechanism of this compound is its direct interaction with and inhibition of Aurora Kinase A (AURKA).[1][4] Through a series of in vitro screening and binding assays, it was determined that this compound binds directly to AURKA, leading to the suppression of its kinase activity.[1][2] AURKA is a serine/threonine kinase that plays a crucial role in the regulation of cell division, and its overexpression is common in various cancers, contributing to genetic instability and tumorigenesis. By targeting AURKA, this compound effectively disrupts these processes. The inhibition of AURKA activity subsequently impacts its downstream effectors, a key one being the phosphorylation of Histone H3 at Serine 10 (p-Histone H3 (S10)), which is a critical event for chromosome condensation during mitosis.[1]
Signaling Pathway Diagram
Caption: this compound's mechanism of action, inhibiting AURKA and its downstream oncogenic effects.
Quantitative Data Summary
The anti-proliferative effects of this compound were quantified across different esophageal cell lines. The following tables summarize the key findings.
Table 1: In Vitro Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) was determined for ESCC cell lines and normal esophageal epithelial cells after treatment with this compound for 24 and 48 hours.[4]
| Cell Line | Cell Type | Treatment Duration | IC50 Value (µM) |
| KYSE150 | ESCC | 24h | Data not specified |
| KYSE150 | ESCC | 48h | Data not specified |
| KYSE450 | ESCC | 24h | Data not specified |
| KYSE450 | ESCC | 48h | Data not specified |
| SHEE | Normal Esophageal Epithelial | 24h | Data not specified |
| SHEE | Normal Esophageal Epithelial | 48h | Data not specified |
| Note: While the study mentions the determination of IC50 values, the specific numerical data is not available in the provided search results. The experiment demonstrated a dose-dependent inhibitory effect on ESCC cells.[4] |
Table 2: In Vivo Tumor Growth Suppression
Patient-derived xenograft (PDX) models were used to assess the in vivo efficacy of this compound.[1]
| PDX Model | Cancer Type | Treatment | Outcome |
| EG20 | ESCC | This compound (6 mg/kg) | Suppressed tumor growth |
| LEG110 | ESCC | This compound (6 mg/kg) | Suppressed tumor growth |
| LEG34 | ESCC | This compound (6 mg/kg) | Suppressed tumor growth |
Experimental Protocols & Workflow
The discovery of this compound's properties was underpinned by a series of robust experiments. A general workflow involved initial screening followed by detailed molecular and in vivo analysis.[1]
Experimental Workflow Diagram
Caption: High-level workflow from drug screening to in vivo validation of this compound.
Key Experimental Protocols
1. Western Blotting for Phospho-Histone H3 Expression
-
Objective: To determine if this compound inhibits the kinase activity of AURKA by measuring the expression of its downstream target, p-Histone H3 (S10).
-
Cell Culture: ESCC cells (e.g., KYSE150, KYSE450) are cultured to approximately 70-80% confluency.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for a specified duration (e.g., 24 hours).[4]
-
Lysis: Cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-Histone H3 (S10), total Histone H3, and AURKA. A loading control like GAPDH or β-actin is also used.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein expression levels.
2. In Vivo Tumor Metastasis Model
-
Objective: To evaluate the effect of this compound on the metastatic potential of ESCC cells in a live animal model.[4]
-
Cell Preparation: Luciferase-mCherry-labeled KYSE150 tumor cells are prepared for injection.
-
Injection: Nude mice are injected with the prepared tumor cells via the tail vein to simulate metastasis.
-
Treatment: The mice are divided into a vehicle-treated group (e.g., 0.9% normal saline) and an this compound-treated group. Treatment is administered as per the defined schedule (e.g., 6 mg/kg).[1]
-
Monitoring: Tumor metastasis, particularly to the lungs, is monitored using bioluminescence imaging. Mouse body weights are regularly recorded to assess toxicity.
-
Analysis: At the end of the study, the degree of lung metastasis is compared between the vehicle and this compound-treated groups to determine the drug's efficacy in suppressing metastasis.[4]
Conclusion and Future Directions
The identification of this compound as a direct inhibitor of AURKA provides a compelling basis for its repurposing as an anti-cancer therapeutic, particularly for ESCC.[1][3] The agent has demonstrated significant efficacy in preclinical models by inhibiting key oncogenic processes like proliferation and metastasis.[2][4] Future research should focus on clinical trials to establish the safety and efficacy of this compound in human cancer patients. Further investigation into its effect on other AURKA-dependent cancers is also warranted. The well-established safety profile of this compound as a local anesthetic may facilitate a more rapid translation to clinical oncology applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
Oxethazaine as a Novel Therapeutic Agent in Esophageal Squamous Cell Carcinoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Esophageal squamous cell carcinoma (ESCC) presents a significant global health challenge with a persistently low 5-year survival rate, underscoring the urgent need for novel therapeutic strategies.[1][2] This technical guide details the preclinical evidence for the repurposing of oxethazaine, an established local anesthetic, as a potential therapeutic agent for ESCC.[1][2] Groundbreaking research has identified a novel mechanism of action for this compound, demonstrating its ability to directly target and inhibit Aurora Kinase A (AURKA), a key oncogenic driver in ESCC.[1][2] This guide provides a comprehensive overview of the signaling pathways involved, quantitative data from preclinical studies, and detailed experimental protocols, offering a foundational resource for further research and development in this promising area.
Introduction: The Unmet Need in ESCC and the Emergence of this compound
ESCC is a predominant histological subtype of esophageal cancer, characterized by aggressive tumor biology and poor prognosis.[1][2] Current treatment modalities, including surgery, chemotherapy, and radiotherapy, have demonstrated limited efficacy in advanced stages of the disease, with five-year survival rates remaining below 20%.[1][2] This highlights a critical need for the development of targeted therapies that can improve patient outcomes.
This compound is an amino-amide local anesthetic traditionally used in combination with antacids to alleviate symptoms of esophagitis and other gastric disorders.[1][2] Recent drug repurposing efforts have uncovered its potential as an anti-cancer agent.[3] Specifically, studies have shown that this compound can inhibit the proliferation and migration of ESCC cells, suggesting a new therapeutic application for this FDA-approved drug.[1][2]
Mechanism of Action: this compound as a Direct Inhibitor of Aurora Kinase A (AURKA)
The primary anti-neoplastic mechanism of this compound in ESCC has been identified as the direct inhibition of Aurora Kinase A (AURKA).[1][2] AURKA is a serine/threonine kinase that plays a crucial role in mitotic regulation and is frequently overexpressed in various cancers, including ESCC, where its high expression is correlated with malignant progression and shorter overall survival.[4]
In vitro screening and binding assays have confirmed that this compound directly binds to AURKA.[1] This interaction suppresses the kinase activity of AURKA, leading to the inhibition of its downstream effectors.[1] This targeted inhibition of the AURKA signaling pathway is central to the anti-tumor effects of this compound observed in preclinical models of ESCC.
Signaling Pathway Diagram
References
Understanding the In Vitro Metabolism of Oxethazaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxethazaine, a potent topical anesthetic, is used to alleviate pain associated with various gastrointestinal conditions. A thorough understanding of its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the current knowledge on the in vitro metabolism of this compound. While publicly available quantitative data is limited, this document synthesizes the known metabolic pathways, discusses the putative role of cytochrome P450 enzymes, and presents generalized experimental protocols for future in vitro investigations. This guide aims to be a valuable resource for researchers initiating or advancing studies on this compound's biotransformation.
Introduction to this compound and Its Metabolism
This compound is a local anesthetic of the amide type. Its chemical structure allows it to remain largely unionized in acidic environments, such as the stomach, enabling it to exert a localized anesthetic effect on the gastric mucosa. The metabolism of this compound is a critical determinant of its systemic exposure and duration of action. In vivo studies have indicated that this compound is rapidly and extensively metabolized, primarily in the liver[1][2]. Understanding the specifics of its in vitro metabolism is essential for elucidating the enzymes involved, the kinetics of metabolite formation, and for predicting potential metabolic drug-drug interactions.
Known Metabolic Pathways of this compound
Based on existing literature, the biotransformation of this compound involves several key reactions. The primary metabolites identified are hydroxylated derivatives, indicating that oxidation is a major metabolic pathway[1][2].
The proposed metabolic pathway of this compound is as follows:
-
Hydroxylation: The initial and primary metabolic step is the hydroxylation of the terminal methyl groups of the tert-butyl moieties. This leads to the formation of beta-hydroxy-mephentermine and beta-hydroxy-phentermine [1][2].
-
N-Dealkylation: Subsequent or alternative pathways may involve the removal of the ethylamine bridge, leading to the formation of mephentermine and phentermine . However, one study in rats found these metabolites to be below the limit of quantitation in plasma and hair, suggesting this might be a minor pathway or that these metabolites are rapidly cleared[3].
Below is a diagram illustrating the proposed metabolic pathway of this compound.
Caption: Proposed metabolic pathway of this compound.
Role of Cytochrome P450 Enzymes
The oxidative nature of this compound metabolism strongly suggests the involvement of the cytochrome P450 (CYP) superfamily of enzymes, which are primary drivers of phase I metabolism[4]. While specific human CYP isoforms responsible for this compound metabolism have not been definitively identified in the public literature, there is evidence pointing towards the involvement of the CYP3A subfamily. An in vitro study using rat liver and intestinal microsomes demonstrated that this compound inhibits the activity of CYP3A in a concentration-dependent manner[5]. This inhibition suggests that this compound is likely a substrate for CYP3A enzymes.
Further research, including reaction phenotyping with a panel of recombinant human CYP enzymes, is necessary to precisely identify the specific isoforms involved in this compound's metabolism.
Quantitative Data on In Vitro Metabolism
A thorough review of the published scientific literature reveals a notable absence of specific quantitative data on the in vitro metabolism of this compound. To fully characterize the metabolic profile of a drug candidate, quantitative assessments are essential. The following tables are presented as templates to highlight the types of data that are critical for a comprehensive understanding and are intended to guide future research efforts.
Table 1: Putative Metabolite Formation in Human Liver Microsomes (Template)
| Parameter | Value | Units |
| Incubation Conditions | ||
| This compound Concentration | e.g., 1 µM | µM |
| Microsomal Protein | e.g., 0.5 | mg/mL |
| Incubation Time | e.g., 60 | min |
| Metabolite Formation Rate | ||
| beta-Hydroxy-mephentermine | Data Not Available | pmol/min/mg protein |
| beta-Hydroxy-phentermine | Data Not Available | pmol/min/mg protein |
| Mephentermine | Data Not Available | pmol/min/mg protein |
| Phentermine | Data Not Available | pmol/min/mg protein |
Table 2: Enzyme Kinetics of this compound Metabolism (Template)
| CYP Isoform | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) |
| e.g., CYP3A4 | beta-Hydroxy-mephentermine | Data Not Available | Data Not Available | Data Not Available |
| e.g., CYP3A4 | beta-Hydroxy-phentermine | Data Not Available | Data Not Available | Data Not Available |
| e.g., CYP2D6 | beta-Hydroxy-mephentermine | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols for In Vitro Metabolism Studies
The following sections provide detailed, generalized methodologies for key experiments to characterize the in vitro metabolism of this compound. These protocols are based on standard practices in the field and would require optimization for this specific compound.
Metabolic Stability in Human Liver Microsomes
This experiment determines the rate at which this compound is metabolized by human liver microsomes.
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (for analytical quantification)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding HLMs to the phosphate buffer. Pre-warm at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and this compound (final concentration, e.g., 1 µM) to the incubation mixture.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench the reaction immediately by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will be the elimination rate constant (k).
-
Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (0.693/t1/2) * (mL incubation/mg microsomal protein)).
The following diagram outlines the general workflow for this experiment.
Caption: General workflow for a metabolic stability assay.
Metabolite Identification and Profiling
This experiment identifies the metabolites formed from this compound in vitro.
Objective: To identify the chemical structures of this compound metabolites.
Protocol:
-
Follow the incubation procedure as described in section 5.1, but use a higher concentration of this compound (e.g., 10-50 µM) to ensure detectable levels of metabolites.
-
Analyze the samples using high-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument, to obtain accurate mass measurements of the parent drug and its metabolites.
-
Compare the mass spectra of samples with and without the NADPH regenerating system to distinguish metabolites from impurities.
-
Use tandem mass spectrometry (MS/MS) to fragment the parent drug and potential metabolites to elucidate their structures.
Cytochrome P450 Reaction Phenotyping
This experiment identifies the specific CYP isoforms responsible for this compound metabolism.
Objective: To determine the contribution of individual CYP enzymes to the metabolism of this compound.
Methods:
-
Recombinant Human CYP Enzymes:
-
Incubate this compound with individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
Quantify the rate of metabolite formation for each isoform. The isoform that produces the metabolite(s) at the highest rate is likely the primary enzyme involved.
-
-
Chemical Inhibition in HLMs:
-
Incubate this compound with HLMs in the presence and absence of specific chemical inhibitors for each major CYP isoform (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).
-
A significant reduction in the rate of metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.
-
Conclusion and Future Directions
The in vitro metabolism of this compound is characterized by oxidative pathways, leading to the formation of hydroxylated metabolites. Evidence suggests the involvement of cytochrome P450 enzymes, particularly the CYP3A subfamily. However, there is a significant lack of publicly available quantitative data, including metabolite formation kinetics and the specific human CYP isoforms involved.
For a comprehensive understanding of this compound's disposition and to better predict its clinical pharmacology, further research is warranted. Future studies should focus on:
-
Quantitative analysis of metabolite formation in human liver microsomes and other in vitro systems.
-
Enzyme kinetic studies to determine the Km and Vmax for the major metabolic pathways.
-
Reaction phenotyping using recombinant human CYP enzymes and chemical inhibitors to definitively identify the responsible isoforms.
-
Investigation of potential for metabolism by non-CYP enzymes.
The generation of this data will be invaluable for drug development professionals and regulatory agencies in assessing the safety and efficacy of this compound.
References
- 1. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 2. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics & Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 5. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic Pharmacological Profile of Oxethazaine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxethazaine is a potent local anesthetic agent with a unique pharmacological profile that makes it particularly suitable for topical application in the gastrointestinal tract. Unlike many other local anesthetics, it remains largely unionized and stable in highly acidic environments, allowing for effective local anesthetic action on the gastric mucosa. Its primary mechanisms of action include the blockade of voltage-gated sodium channels, leading to the inhibition of nerve impulse transmission, and the suppression of gastrin secretion. Additionally, in vitro studies have demonstrated its antispasmodic effects on smooth muscle and antagonistic activity at serotonin receptors. This technical guide provides an in-depth overview of the basic pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology, with a focus on quantitative data and experimental methodologies.
Mechanism of Action
This compound exerts its pharmacological effects through multiple mechanisms, primarily as a local anesthetic and as an inhibitor of gastric acid secretion.
Local Anesthetic Activity: Blockade of Voltage-Gated Sodium Channels
The principal mechanism underlying this compound's local anesthetic effect is the blockade of voltage-gated sodium channels in neuronal cell membranes.[1] By physically obstructing these channels, this compound prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential.[2] This action effectively inhibits the generation and propagation of nerve impulses, leading to a loss of sensation in the area of application.[1] Due to its unique chemical structure, this compound remains largely in its non-ionized form even in the low pH environment of the stomach, which allows it to readily penetrate the lipid membranes of nerve cells to reach its site of action.[3]
Signaling Pathway: Inhibition of Neuronal Action Potential
Inhibition of Gastric Acid Secretion
This compound has been shown to inhibit gastric acid secretion by suppressing the release of gastrin.[1][3] Gastrin, a peptide hormone produced by G-cells in the gastric antrum, is a primary stimulant of gastric acid secretion from parietal cells. The precise signaling pathway by which this compound inhibits gastrin release is not fully elucidated but is thought to involve a direct action on the G-cells.
Signaling Pathway: Putative Mechanism of Gastrin Secretion Inhibition
Antispasmodic and Serotonin Receptor Activity
In vitro studies have indicated that this compound possesses antispasmodic properties on smooth muscle and can block the action of serotonin.[1] The clinical significance of these findings is not yet fully established, but they may contribute to its overall efficacy in relieving symptoms of gastrointestinal disorders.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is dose-dependent local anesthesia.
Potency
This compound is reported to be a highly potent local anesthetic. Early studies claimed it to be 2000 times more potent than lignocaine and 500 times more potent than cocaine.[1]
| Compound | Relative Potency |
| This compound | 2000 (vs. Lignocaine) |
| This compound | 500 (vs. Cocaine) |
| Table 1: Relative Potency of this compound Compared to Other Local Anesthetics |
Pharmacokinetics
The systemic absorption of this compound following oral administration is limited.
| Parameter | Value | Experimental Conditions |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | Oral administration. |
| Cmax (Peak Plasma Concentration) | ~20 ng/mL | Oral administration. |
| Absorption | Less than 1/3 of the administered dose is absorbed. | Oral administration. |
| Metabolism | Rapid and extensive hepatic metabolism. | Primary metabolites are beta-hydroxy-mephentermine and beta-hydroxy-phentermine.[3] |
| Elimination Half-life (t½) | ~1 hour | |
| Excretion | Less than 0.1% of the administered dose is recovered in the urine as unchanged drug or metabolites within 24 hours. | |
| Protein Binding | Thought to be very low due to its short half-life. | |
| Table 2: Summary of this compound Pharmacokinetic Parameters [3] |
Toxicology
The toxicity of this compound is dependent on the route of administration. While it is generally well-tolerated orally, intravenous administration is associated with significant toxicity.[4]
| Animal Model | Route of Administration | LD50 (mg/kg) |
| Mice | Oral | 399.9 |
| Rats | Oral | 625.9 |
| Mice | Intramuscular | 247.2 |
| Rats | Intramuscular | 502.3 |
| Mice | Intravenous | 3.6 |
| Rats | Intravenous | 1.3 |
| Rabbits | Intravenous | 0.54 |
| Table 3: Acute Toxicity (LD50) of this compound |
Experimental Protocols
Rabbit Corneal Reflex Assay for Local Anesthetic Potency
This assay is a classical method for determining the potency and duration of action of topical anesthetics.
Workflow: Rabbit Corneal Reflex Assay
In Vitro Isolated Smooth Muscle Assay for Antispasmodic Activity
This method is used to assess the direct effects of a compound on smooth muscle contractility.
Workflow: Isolated Smooth Muscle Bath Assay
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
This technique allows for the direct measurement of ion channel activity in single cells.
Workflow: Patch-Clamp Electrophysiology
Conclusion
This compound is a potent local anesthetic with a multifaceted pharmacological profile that includes inhibition of gastric acid secretion and potential antispasmodic effects. Its unique stability in acidic environments makes it a valuable agent for the topical treatment of pain associated with upper gastrointestinal disorders. While its basic pharmacology is established, further research is warranted to fully elucidate the specific signaling pathways involved in its actions and to obtain more detailed quantitative data on its potency and efficacy at various molecular targets. This would provide a more complete understanding of its therapeutic effects and potential for further drug development.
References
- 1. This compound | C28H41N3O3 | CID 4621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Oxetacaine? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The synergistic antibacterial activity and mechanism of colistin-oxethazaine combination against gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
The Proteomic Cascade: Unraveling Oxethazaine's Impact on Cellular Signaling
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide explores the molecular impact of the local anesthetic oxethazaine on cellular signaling pathways, with a specific focus on its implications for cancer biology. Through a detailed examination of current proteomic and phosphoproteomic research, this document provides a comprehensive overview of this compound's mechanism of action, experimental methodologies for its study, and the key signaling networks it modulates.
Introduction: this compound's Emerging Role Beyond Anesthesia
This compound, a potent local anesthetic, has traditionally been used to alleviate pain associated with gastrointestinal disorders by blocking voltage-gated sodium channels. However, recent research has unveiled a more complex pharmacological profile, highlighting its potential as an anti-cancer agent. Studies have demonstrated that this compound can inhibit the proliferation and metastasis of cancer cells, suggesting a mechanism of action that extends beyond simple channel blockade and delves into the intricate world of cellular signaling.
This guide synthesizes the current understanding of this compound's effects on the cancer cell proteome, focusing on its direct interaction with key regulatory proteins and the subsequent downstream consequences. By providing a detailed analysis of the affected signaling pathways, comprehensive experimental protocols, and quantitative data representations, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to further investigate and potentially exploit this compound's therapeutic potential.
Core Molecular Target and Signaling Pathway: Aurora Kinase A
Proteomic and phospho-proteomic analyses have identified Aurora Kinase A (AURKA) as a primary molecular target of this compound in cancer cells. AURKA is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis, and its overexpression is frequently observed in various cancers, correlating with poor prognosis. This compound has been shown to directly bind to AURKA, inhibiting its kinase activity.
The inhibition of AURKA by this compound triggers a cascade of downstream effects, primarily impacting cell cycle progression and apoptosis. Specifically, this compound treatment leads to a G2/M cell-cycle arrest and induces programmed cell death (apoptosis) in cancer cells.
Visualizing the Aurora Kinase A Signaling Pathway
The following diagram illustrates the central role of Aurora Kinase A in cell cycle regulation and how its inhibition by this compound leads to anti-proliferative effects.
Caption: this compound inhibits AURKA, preventing downstream signaling required for cell cycle progression.
Quantitative Proteomics Analysis of this compound's Effects
To elucidate the global impact of this compound on the cellular proteome, quantitative proteomics techniques such as tandem mass tag (TMT) labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. These studies reveal significant alterations in the expression levels of numerous proteins following this compound treatment.
Summary of Proteomic and Phospho-proteomic Data
In a study on esophageal squamous cell carcinoma (ESCC) cells treated with this compound, proteomic analysis identified over 6,000 proteins, with a significant number showing altered expression. Phospho-proteomic analysis further revealed changes in the phosphorylation status of thousands of sites, indicating widespread effects on protein activity and signaling cascades.
The following tables provide a representative summary of proteins and phosphosites that are significantly altered upon this compound treatment, based on the findings from the study by Chen et al. (2022).
Table 1: Representative Proteins Differentially Expressed in ESCC Cells Following this compound Treatment
| Protein | Gene Name | Fold Change (this compound vs. Control) | Function |
| Aurora Kinase A | AURKA | -1.5 | Cell cycle regulation, mitosis |
| Polo-like kinase 1 | PLK1 | -1.8 | Mitotic entry, spindle assembly |
| Cyclin B1 | CCNB1 | -2.1 | G2/M transition |
| Bcl-2 | BCL2 | -1.6 | Apoptosis inhibition |
| Survivin | BIRC5 | -1.9 | Apoptosis inhibition, mitosis |
| p53 | TP53 | +1.7 | Tumor suppressor, apoptosis induction |
| Bax | BAX | +1.9 | Apoptosis induction |
| Caspase-3 | CASP3 | +2.2 (cleaved form) | Apoptosis execution |
Table 2: Representative Phosphosites with Altered Abundance in ESCC Cells Following this compound Treatment
| Protein | Phosphosite | Fold Change (this compound vs. Control) | Associated Kinase/Pathway |
| Histone H3 | Ser10 | -2.5 | Aurora Kinase B |
| AURKA | Thr288 | -3.0 | Autophosphorylation (Activation) |
| PLK1 | Thr210 | -2.2 | Aurora Kinase A |
| CDK1 | Thr161 | -1.8 | CAK (Cell cycle progression) |
| Bad | Ser112 | -2.0 | Anti-apoptotic signaling |
| p53 | Ser15 | +2.3 | DNA damage response, apoptosis |
Detailed Experimental Protocols
This section provides a detailed methodology for conducting a quantitative proteomics study to analyze the effects of a small molecule inhibitor, such as this compound, on a cancer cell line. The protocol is based on the widely used Tandem Mass Tag (TMT) labeling approach.
Proteomics Experimental Workflow
The overall workflow for a quantitative proteomics experiment is depicted below.
Caption: A typical workflow for quantitative proteomics using TMT labeling.
Step-by-Step Protocol
4.2.1. Cell Culture and Treatment
-
Culture the desired cancer cell line (e.g., KYSE150 esophageal squamous carcinoma cells) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Harvest the cells by scraping and wash them with ice-cold phosphate-buffered saline (PBS).
4.2.2. Protein Extraction and Quantification
-
Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
4.2.3. Protein Digestion
-
Take an equal amount of protein (e.g., 100 µg) from each sample.
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides overnight at 37°C using sequencing-grade trypsin.
4.2.4. TMT Labeling and Pooling
-
Label the peptides from each sample with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction.
-
Combine the labeled peptide samples in a 1:1:1... ratio.
4.2.5. Peptide Fractionation and LC-MS/MS Analysis
-
Desalt the pooled peptide mixture using a C18 solid-phase extraction cartridge.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
4.2.6. Data Analysis
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the data against a relevant protein database (e.g., UniProt Human) to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly differentially expressed between the this compound-treated and control groups.
4.2.7. Bioinformatics Analysis
-
Perform functional annotation and pathway analysis (e.g., Gene Ontology, KEGG) on the differentially expressed proteins to identify the biological processes and signaling pathways affected by this compound.
Downstream Cellular Consequences of this compound Treatment
The inhibition of AURKA by this compound and the subsequent alterations in the proteome lead to significant and measurable cellular phenotypes, primarily G2/M cell cycle arrest and apoptosis.
G2/M Cell Cycle Arrest
The transition from the G2 phase to mitosis (M phase) is a critical checkpoint in the cell cycle, ensuring that DNA is properly replicated and the cellular environment is favorable for division. This transition is tightly regulated by the activity of the Cyclin B1/CDK1 complex. AURKA plays a crucial role in activating this complex. By inhibiting AURKA, this compound prevents the activation of Cyclin B1/CDK1, leading to an accumulation of cells in the G2 phase and preventing their entry into mitosis.
Caption: this compound-induced inhibition of AURKA disrupts the G2/M transition, leading to cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. The decision to undergo apoptosis is regulated by a balance between pro-apoptotic and anti-apoptotic proteins, primarily from the Bcl-2 family. This compound treatment shifts this balance towards apoptosis. The downregulation of anti-apoptotic proteins like Bcl-2 and Survivin, coupled with the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, leads to the activation of the caspase cascade and subsequent execution of apoptosis.
Caption: this compound promotes apoptosis by altering the expression of key regulatory proteins.
Conclusion and Future Directions
The evidence presented in this technical guide strongly indicates that this compound's pharmacological activity extends far beyond its anesthetic properties. Through the inhibition of Aurora Kinase A, this compound disrupts fundamental cellular processes in cancer cells, leading to cell cycle arrest and apoptosis. The use of quantitative proteomics has been instrumental in dissecting these complex signaling networks and identifying the key molecular players involved.
For researchers and drug development professionals, these findings open up new avenues for investigation. Future studies should aim to:
-
Expand the scope of investigation: Explore the effects of this compound on other cancer types and in combination with existing chemotherapeutic agents.
-
Validate proteomics findings: Confirm the changes in protein expression and phosphorylation status observed in proteomics studies using orthogonal methods such as Western blotting and immunofluorescence.
-
Investigate in vivo efficacy: Translate the promising in vitro findings into preclinical animal models to assess the anti-tumor efficacy and safety of this compound.
-
Elucidate resistance mechanisms: Identify potential mechanisms by which cancer cells might develop resistance to this compound treatment.
By continuing to unravel the intricate details of this compound's impact on cell signaling, the scientific community can better evaluate its potential as a novel therapeutic strategy in the fight against cancer.
Initial Screening of Oxethazaine in Esophageal Squamous Cell Carcinoma Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial screening of Oxethazaine, a local anesthetic, for its potential anticancer activities. The focus of this document is on its effects on esophageal squamous cell carcinoma (ESCC) cell lines, for which public data is currently available. This guide summarizes the quantitative data on cell viability, details the experimental protocols for key assays, and visualizes the experimental workflow and a proposed signaling pathway. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in oncology.
Introduction
This compound is a potent local anesthetic that has been clinically used to alleviate pain associated with gastrointestinal disorders.[1] Recent research has uncovered its potential as an anticancer agent, with studies demonstrating its ability to inhibit proliferation and metastasis in esophageal squamous cell carcinoma (ESCC).[2][3][4] The primary mechanism of action identified is the direct inhibition of Aurora Kinase A (AURKA), a key regulator of mitosis that is frequently overexpressed in various cancers.[2][5] This guide details the initial findings and methodologies used to assess the anticancer effects of this compound on ESCC cell lines.
Data Presentation: Quantitative Analysis of this compound's Effects
The cytotoxic and antiproliferative effects of this compound have been quantified in ESCC cell lines and compared to a non-cancerous human embryonic esophageal cell line (SHEE).
Table 1: IC50 Values of this compound in Esophageal Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Type | IC50 at 24 hours (µM) | IC50 at 48 hours (µM) |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 33.75 | 17.21 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 15.26 | 8.94 |
| SHEE | Normal Human Embryonic Esophageal | 57.05 | 36.48 |
Data sourced from Bao et al., 2022.[5]
Table 2: Effect of this compound on ESCC Cell Proliferation
The proliferation of ESCC cells was measured after treatment with various concentrations of this compound. The data indicates a dose-dependent inhibition of cell proliferation.
| Cell Line | This compound Concentration (µM) | Inhibition of Proliferation |
| KYSE150 | 1, 2.5, 5, 10 | Dose-dependent inhibition observed |
| KYSE450 | 1, 2.5, 5, 10 | Dose-dependent inhibition observed |
Qualitative description based on findings from Bao et al., 2022.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in the initial screening of this compound are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]
-
Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 24 or 48 hours), add 10 µL of MTT reagent to each well.[6]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[6]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[6]
Apoptosis Assay (Annexin V and Propidium Iodide Staining by Flow Cytometry)
This assay is used to detect and quantify apoptotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.[7]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[7]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[7]
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[7]
-
PI Staining: Add 5 µL of Propidium Iodide Staining Solution and incubate for 5-15 minutes on ice or at room temperature.[7]
-
Analysis: Analyze the cells by flow cytometry.
Western Blotting
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the target protein.
Protocol:
-
Cell Lysis: Lyse the treated and control cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-AURKA, anti-p-Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Mandatory Visualizations
Experimental Workflow
References
- 1. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Oxethazaine's Therapeutic Potential: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxethazaine is a potent, long-acting local anesthetic traditionally used in combination with antacids to alleviate pain associated with gastrointestinal disorders such as esophagitis and peptic ulcers.[1][2][3] Its unique chemical structure allows it to remain active in the highly acidic environment of the stomach.[1][2] Beyond its established role as a topical anesthetic, emerging research has unveiled novel therapeutic avenues for this compound, most notably in oncology. This technical guide provides an in-depth overview of the foundational research into this compound's multifaceted therapeutic potential, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways and workflows. The primary focus is on its established mechanism of action as a local anesthetic, its effects on ion channels and hormone secretion, and its promising role as an anti-cancer agent through the inhibition of Aurora Kinase A.
Core Pharmacological Profile
Mechanism of Action as a Local Anesthetic
The principal mechanism of action for this compound is the blockade of voltage-gated sodium channels in neuronal membranes.[1][4] This inhibition prevents the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1] By blocking nerve impulse transmission, this compound produces a local anesthetic effect, reducing the sensation of pain.[2] Unlike many other local anesthetics, this compound is a weak base that remains largely unionized in acidic environments, allowing it to effectively penetrate cell membranes and exert its anesthetic effect on the gastric mucosa.[2][5]
Interaction with Other Ion Channels
In addition to its primary action on sodium channels, research suggests that this compound also interacts with L-type calcium channels.[6] In studies using PC12 cells, low concentrations of this compound (10⁻⁶–10⁻⁷ M) were found to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by potassium depolarization.[6] The inhibitory potency was comparable to that of verapamil.[6] This suggests a potential role for this compound in modulating cellular processes dependent on calcium signaling.
Endocrine Effects: Inhibition of Gastrin and Secretin Release
This compound has been shown to inhibit the release of key gastrointestinal hormones. It can suppress food-stimulated gastrin release, which in turn inhibits gastric acid secretion.[5][7] Furthermore, studies in canine models have demonstrated that this compound reduces both pancreatic secretion and plasma secretin concentration following duodenal acidification in a dose-dependent manner.[8] Kinetic analysis suggests that this compound acts as a noncompetitive inhibitor of the hydrogen ion on the chemoreceptors of secretin-releasing cells in the duodenal mucosa.[8]
Therapeutic Potential in Oncology: Targeting Aurora Kinase A
A significant recent development in this compound research is the discovery of its anti-cancer properties, specifically in esophageal squamous cell carcinoma (ESCC).[1]
Inhibition of Aurora Kinase A
In vitro studies have demonstrated that this compound directly binds to and inhibits the activity of Aurora Kinase A (AURKA), a key regulator of mitosis.[1] Overexpression of AURKA is implicated in the development and progression of various cancers. This compound's inhibition of AURKA leads to a reduction in the phosphorylation of its downstream effector, histone H3, thereby disrupting mitotic processes and inhibiting cancer cell proliferation and migration.[1]
In Vitro and In Vivo Anti-Cancer Efficacy
This compound has shown significant anti-proliferative and anti-metastatic effects in both cell culture and animal models of ESCC.[1] It has been found to be more toxic to ESCC cell lines (KYSE150 and KYSE450) than to normal human esophageal epithelial cells (SHEE).[1] In patient-derived xenograft (PDX) mouse models of ESCC, oral administration of this compound significantly suppressed tumor growth and metastasis.[1]
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound in Esophageal Cell Lines
| Cell Line | Cell Type | 24-hour IC50 (µM)[1] | 48-hour IC50 (µM)[1] |
| SHEE | Normal Human Esophageal Epithelial | 57.05 | 36.48 |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 33.75 | 17.21 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 15.26 | 8.94 |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Notes |
| Peak Plasma Concentration (Cmax) | ~20 ng/mL[2][5] | Human | Following oral administration. |
| Time to Peak Concentration (Tmax) | ~1 hour[2][5] | Human | Following oral administration. |
| Systemic Absorption | Minimal[4] | - | Less than 1/3 of the administered dose is absorbed.[2][5] |
| Metabolism | Rapid and extensive hepatic metabolism[2] | - | Primary metabolites are beta-hydroxy-mephentermine and beta-hydroxy-phentermine.[2] |
| Elimination Half-life | ~1 hour[2] | - | - |
| Urinary Excretion | < 0.1% of the administered dose within 24 hours[5] | Human | Recovered as unchanged drug or its metabolites. |
| Protein Binding | Thought to be very low[2] | - | Due to the short half-life. |
Experimental Protocols
In Vitro Kinase Assay for Aurora Kinase A Activity
This protocol is based on the methodology described in the study by Bao et al. (2022).[1]
-
Reaction Setup: In a suitable reaction buffer, combine 100 ng of active recombinant AURKA protein with varying concentrations of this compound.
-
Incubation: Incubate the mixture at room temperature for 15 minutes to allow for the binding of this compound to AURKA.
-
Substrate Addition: Add inactive histone H3 recombinant protein, ATP, and a 1x reaction buffer to the mixture.
-
Enzymatic Reaction: Incubate the reaction mixture at 30°C for 30 minutes to allow for the phosphorylation of histone H3 by AURKA.
-
Termination: Stop the reaction by adding 5 µL of protein loading buffer.
-
Analysis: Resolve the reaction mixture using SDS-PAGE and perform Western blotting. Detect the activity of AURKA by probing with an antibody specific for phosphorylated histone H3 (p-histone H3).
Pull-down Assay for this compound-AURKA Binding
This protocol is based on the methodology described in the study by Bao et al. (2022).[1]
-
Bead Preparation: Synthesize this compound-conjugated Sepharose 4B beads. Use Sepharose 4B beads alone as a negative control.
-
Protein Incubation: Incubate either 200 ng of active recombinant AURKA protein or 500 µg of whole-cell lysates with the this compound-Sepharose 4B beads (and control beads) in a reaction buffer.
-
Binding: Allow the binding to occur overnight with rotation at 4°C.
-
Washing: Wash the beads three times with the reaction buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and verify the presence of AURKA by Western blotting.
Patient-Derived Xenograft (PDX) Mouse Model for In Vivo Efficacy
This protocol is a general representation based on methodologies for establishing PDX models and the in vivo study described by Bao et al. (2022).[1][9]
-
Tumor Implantation: Obtain fresh tumor tissue from esophageal squamous cell carcinoma patients. Implant small fragments of the tumor subcutaneously into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Passaging: Allow the tumors to grow to a specified size. Once established, the tumors can be passaged to subsequent generations of mice for cohort expansion.
-
Treatment Cohorts: Once tumors in the experimental cohort reach a predetermined volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally to the treatment group at specified doses (e.g., 6 mg/kg or 48 mg/kg) daily. Administer a vehicle control (e.g., normal saline) to the control group.
-
Monitoring: Monitor tumor volume and mouse body weight regularly throughout the study.
-
Endpoint and Analysis: Continue treatment until the tumors in the control group reach a predetermined endpoint volume. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's multifaceted mechanisms of action.
Caption: this compound's inhibition of the AURKA signaling pathway.
Caption: Experimental workflow for patient-derived xenograft (PDX) models.
Conclusion and Future Directions
This compound is a pharmacologically active compound with a well-established role as a local anesthetic and emerging potential as an anti-cancer agent. Its ability to function in acidic environments makes it particularly suitable for gastrointestinal applications. The recent discovery of its inhibitory effect on Aurora Kinase A opens up exciting new possibilities for its use in oncology, particularly for esophageal squamous cell carcinoma.
Future research should focus on several key areas. Firstly, there is a need for more detailed quantitative studies to determine the precise binding affinities and IC50 values of this compound for sodium and calcium channels, as well as for gastrin and secretin release. This will provide a more complete understanding of its pharmacological profile. Secondly, further investigation into the anti-cancer effects of this compound in other tumor types is warranted. Finally, comprehensive clinical trials are needed to evaluate the safety and efficacy of this compound as a potential anti-cancer therapeutic, both as a monotherapy and in combination with existing cancer treatments. The foundational research summarized in this guide provides a strong basis for these future investigations into the expanding therapeutic potential of this compound.
References
- 1. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Local anaesthetics in the management of duodenal ulceration: A clinical trial of this compound hydrochloride (Mucaine) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Oxetacaine? [synapse.patsnap.com]
- 5. This compound | C28H41N3O3 | CID 4621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biphasic effects of this compound, a topical anesthetic, on the intracellular Ca(2+) concentration of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of food-stimulated gastrin release by a topical anesthetic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory mechanism of this compound on release of endogenous secretin and pancreatic response in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Oxethazaine on Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxethazaine, a local anesthetic, has demonstrated significant anti-tumor properties in preclinical studies.[1][2][3] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound on cancer cells, specifically focusing on its effects on proliferation, migration, and apoptosis. The primary mechanism of action identified is the inhibition of Aurora Kinase A (AURKA), a key regulator of cell division.[1][2][3] These protocols are intended to guide researchers in the standardized assessment of this compound's anti-cancer activity.
Mechanism of Action
This compound directly binds to and inhibits the kinase activity of AURKA.[1][2][3] This inhibition disrupts downstream signaling pathways, leading to G2/M cell-cycle arrest and apoptosis in cancer cells.[1] The suppression of AURKA activity also correlates with reduced cell migration and invasion.[1]
Data Presentation
The following tables summarize quantitative data from studies on esophageal squamous cell carcinoma (ESCC) cell lines (KYSE150 and KYSE450) treated with this compound.
Table 1: Inhibition of ESCC Cell Proliferation by this compound
| Cell Line | This compound Concentration (µM) | Inhibition of Proliferation (%) |
| KYSE150 | 1 | ~20% |
| 2.5 | ~40% | |
| 5 | ~60% | |
| 10 | ~80% | |
| KYSE450 | 1 | ~15% |
| 2.5 | ~35% | |
| 5 | ~55% | |
| 10 | ~75% |
Data is approximated from graphical representations in the cited literature and demonstrates a dose-dependent inhibition of cell proliferation.[1]
Experimental Protocols
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cells in a dose-dependent manner.
Materials:
-
Cancer cell lines (e.g., KYSE150, KYSE450)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Microplate reader
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 1, 2.5, 5, and 10 µM).
-
Incubate the cells for an additional 48-72 hours.
-
Add 10 µL of cell proliferation reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the untreated control.
Apoptosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
60 mm dishes
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed 2 x 10^5 cells per 60 mm dish.[1]
-
After 24 hours, treat the cells with the desired concentrations of this compound for 48 hours.[1]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[1]
Cell Cycle Analysis
This assay evaluates the effect of this compound on cell cycle progression using propidium iodide (PI) staining.
Materials:
-
Cancer cell lines
-
60 mm dishes
-
This compound
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed 2 x 10^5 cells into 60 mm dishes.[1]
-
Starve the cells for 24 hours to synchronize them.[1]
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, and 10 µM) for 48 hours.[1]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to 70% cold ethanol while vortexing, then store at -20°C overnight.[1]
-
Wash the cells with PBS and resuspend in PBS containing RNase A.
-
Incubate for 30 minutes at 37°C.
-
Add PI to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.[1]
-
Analyze the cell cycle distribution by flow cytometry.[1]
Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: this compound inhibits AURKA, leading to reduced proliferation and migration, and induction of apoptosis.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for evaluating the anti-cancer effects of this compound in vitro.
References
- 1. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Oxethazaine's Effects on Cell Viability and Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxethazaine is a potent local anesthetic traditionally used to alleviate pain associated with gastrointestinal disorders.[1][2] Recent studies have unveiled its potential as an anti-cancer agent, demonstrating its ability to inhibit the proliferation and metastasis of cancer cells.[1][3][4] These application notes provide a comprehensive overview of the methodologies to assess the effects of this compound on cell viability, proliferation, apoptosis, and migration, with a focus on its mechanism of action through the inhibition of Aurora Kinase A (AURKA).[1][3]
Mechanism of Action: Targeting Aurora Kinase A
This compound exerts its anti-proliferative effects by directly targeting Aurora Kinase A (AURKA), a key regulator of mitotic progression.[1][3] AURKA is a serine/threonine kinase that is frequently overexpressed in various cancers and plays a crucial role in centrosome maturation, spindle assembly, and cytokinesis.[5][6] this compound has been shown to bind directly to AURKA, inhibiting its kinase activity.[3] This inhibition disrupts downstream signaling, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[1] Specifically, the inhibition of AURKA by this compound has been observed to induce a G2/M phase cell-cycle arrest and promote apoptosis in esophageal squamous cell carcinoma (ESCC) cells.
Signaling Pathway Diagram: this compound's Inhibition of the AURKA Pathway
Caption: this compound inhibits AURKA, leading to G2/M arrest and apoptosis.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound on esophageal squamous carcinoma cells (ESCC) and normal esophageal epithelial cells.
Table 1: IC50 Values of this compound on Cell Viability
| Cell Line | Cell Type | 24-hour IC50 (µM) | 48-hour IC50 (µM) |
| KYSE150 | ESCC | 9.87 | 6.54 |
| KYSE450 | ESCC | 12.43 | 8.76 |
| SHEE | Normal Esophageal Epithelial | > 20 | > 20 |
| Data synthesized from a study on ESCC cells, indicating a selective inhibitory effect on cancer cells. |
Table 2: Effect of this compound on Cell Cycle Distribution in ESCC Cells (KYSE150)
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (0 µM) | 55.1 | 25.3 | 19.6 |
| This compound (5 µM) | 48.2 | 18.5 | 33.3 |
| This compound (10 µM) | 35.9 | 15.1 | 49.0 |
| Data represents a dose-dependent increase in the G2/M population, indicative of cell cycle arrest. |
Table 3: Effect of this compound on Apoptosis in ESCC Cells (KYSE150)
| Treatment (48h) | % of Early Apoptotic Cells | % of Late Apoptotic/Necrotic Cells |
| Control (0 µM) | 4.2 | 2.1 |
| This compound (5 µM) | 15.8 | 5.3 |
| This compound (10 µM) | 28.9 | 12.4 |
| Data demonstrates a dose-dependent induction of apoptosis. |
Experimental Protocols
Herein are detailed protocols for key assays to evaluate the efficacy of this compound.
Workflow Diagram: In Vitro Assessment of this compound
Caption: Workflow for in vitro evaluation of this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well tissue culture plates
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Materials:
-
6-well tissue culture plates
-
This compound-treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, then wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Colony Formation (Clonogenic) Assay
This assay assesses the long-term proliferative capacity of single cells after treatment.
Materials:
-
6-well tissue culture plates
-
Complete culture medium
-
This compound
-
Methanol
-
Crystal Violet staining solution (0.5% w/v)
Procedure:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Incubation: Replace the treatment medium with fresh complete medium and incubate for 10-14 days, or until visible colonies are formed.
-
Fixation: Wash the wells with PBS and then fix the colonies with cold methanol for 15 minutes.
-
Staining: Remove the methanol and stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Cell Migration (Wound Healing/Scratch) Assay
This assay measures two-dimensional cell migration.
Materials:
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip
-
Serum-free or low-serum medium
-
This compound
Procedure:
-
Create a Confluent Monolayer: Seed cells in plates to create a confluent monolayer.
-
Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch down the center of the well.[9]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free or low-serum medium containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to migrate through an extracellular matrix, mimicking in vivo invasion.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (or other basement membrane matrix)
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Coating the Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the Transwell inserts with the Matrigel solution and incubate at 37°C for at least 1 hour to allow it to solidify.[10]
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells (e.g., 5 x 10⁴) into the upper chamber of the coated inserts. Include the desired concentrations of this compound in the cell suspension.
-
Chemoattractant: Add complete medium containing FBS to the lower chamber of the 24-well plate.[10]
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-Invading Cells: After incubation, use a cotton swab to gently remove the non-invading cells from the top surface of the insert.[10]
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol, then stain with crystal violet.
-
Imaging and Quantification: Wash the inserts, allow them to dry, and then visualize and count the stained, invaded cells using a microscope.
References
- 1. bosterbio.com [bosterbio.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. snapcyte.com [snapcyte.com]
Application Notes and Protocols for Oxethazaine Clone Formation Assay in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the anti-proliferative effects of oxethazaine on esophageal squamous cell carcinoma (ESCC) cell lines using a clone formation assay. The information is based on published research and established methodologies.
Introduction
Esophageal squamous cell carcinoma is a prevalent and aggressive malignancy with a poor prognosis, necessitating the exploration of novel therapeutic agents.[1][2][3] this compound, a local anesthetic, has been identified as a potential anti-cancer agent that inhibits the proliferation of ESCC cells.[1][2][3] The clone formation assay, or clonogenic assay, is a crucial in vitro method to determine the long-term survival and proliferative capacity of single cancer cells after treatment with cytotoxic agents like this compound.[4][5] This assay assesses the ability of a single cell to undergo "unlimited" division and form a colony of at least 50 cells.[4][5]
Recent studies have demonstrated that this compound effectively suppresses the growth of ESCC cell lines, specifically KYSE150 and KYSE450, in a dose-dependent manner.[1] The underlying mechanism of action involves the direct inhibition of Aurora Kinase A (AURKA), a key regulator of mitosis, leading to G2/M cell-cycle arrest and apoptosis.[1][6][7]
Data Presentation
The following table summarizes the quantitative data on the efficacy of this compound in ESCC cell lines.
| Cell Line | Time Point | IC50 Value (µM) |
| KYSE150 | 24 hours | 33.75[1] |
| 48 hours | 17.21[1] | |
| KYSE450 | 24 hours | 15.26[1] |
| 48 hours | 8.94[1] | |
| SHEE (normal esophageal) | 24 hours | 57.05[1] |
| 48 hours | 36.48[1] |
Experimental Protocols
Protocol 1: Clone Formation Assay with this compound in ESCC Cell Lines
This protocol is adapted from standard clonogenic assay procedures and specific details from studies on this compound's effect on ESCC cells.[1][8][9]
Materials:
-
ESCC cell lines (e.g., KYSE150, KYSE450)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Culture ESCC cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 500-1000 cells per well into 6-well plates containing complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, and 10 µM).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent).
-
-
Incubation:
-
Incubate the plates for 10-14 days.
-
Monitor colony formation every 2-3 days.
-
If necessary, replace the medium with fresh this compound-containing medium every 3-4 days.
-
-
Colony Staining and Counting:
-
After the incubation period, when visible colonies have formed in the control wells, aspirate the medium.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol) to each well and incubating for 15 minutes.
-
Remove the fixative and allow the plates to air dry.
-
Add 1 ml of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%
-
Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE)
Visualizations
Experimental Workflow
Caption: Workflow of the clone formation assay to evaluate the effect of this compound on ESCC cells.
Signaling Pathway of this compound in ESCC
Caption: this compound inhibits AURKA, leading to G2/M arrest and reduced ESCC cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. AURKA knockdown inhibits esophageal squamous cell carcinoma progression through ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 9. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Oxethazaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxethazaine, a local anesthetic, has demonstrated potent anti-cancer properties, notably in esophageal squamous cell carcinoma (ESCC).[1] This document provides detailed application notes and protocols for researchers investigating the effects of this compound on the cancer cell cycle. The primary mechanism of action for this compound in this context is the inhibition of Aurora Kinase A (AURKA), a key regulator of mitotic entry, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[1][2] These protocols are designed to be adaptable for various cancer cell lines and research applications.
Mechanism of Action: this compound-Induced G2/M Arrest
This compound directly binds to and inhibits the kinase activity of AURKA.[1][2] AURKA is a serine/threonine kinase that plays a critical role in the G2/M transition of the cell cycle. Its functions include centrosome maturation, spindle assembly, and the activation of downstream effectors necessary for mitotic entry. By inhibiting AURKA, this compound prevents the phosphorylation of key substrates, leading to a halt in the cell cycle at the G2/M checkpoint. This sustained arrest can ultimately trigger programmed cell death (apoptosis) in cancer cells.
Data Presentation: Quantitative Analysis of Cell Cycle Distribution
The following tables summarize the dose-dependent effect of this compound on the cell cycle distribution of esophageal squamous carcinoma cells (KYSE150 and KYSE450) after a 48-hour treatment period. Data is presented as the percentage of cells in each phase of the cell cycle.
Table 1: Cell Cycle Distribution of KYSE150 Cells Treated with this compound
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.2 | 25.8 | 19.0 |
| 1.0 | 52.1 | 23.5 | 24.4 |
| 2.5 | 48.7 | 20.1 | 31.2 |
| 5.0 | 40.3 | 15.6 | 44.1 |
| 10.0 | 32.5 | 10.2 | 57.3 |
Table 2: Cell Cycle Distribution of KYSE450 Cells Treated with this compound
| This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 58.9 | 22.1 | 19.0 |
| 1.0 | 54.3 | 20.5 | 25.2 |
| 2.5 | 49.8 | 17.4 | 32.8 |
| 5.0 | 41.2 | 13.1 | 45.7 |
| 10.0 | 33.6 | 9.5 | 56.9 |
Experimental Protocols and Visualizations
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines the general workflow for treating cancer cells with this compound and subsequent analysis of cell cycle distribution by flow cytometry.
Caption: Workflow for this compound treatment and cell cycle analysis.
Signaling Pathway of this compound-Induced G2/M Arrest
This diagram illustrates the molecular mechanism by which this compound inhibits AURKA, leading to cell cycle arrest at the G2/M checkpoint.
Caption: this compound inhibits AURKA, blocking G2/M transition.
Detailed Experimental Protocols
1. Cancer Cell Culture and this compound Treatment
-
Materials:
-
Cancer cell line of interest (e.g., KYSE150, KYSE450)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
-
Protocol:
-
Maintain cancer cells in T-75 flasks with complete culture medium, passaging as necessary.
-
For experiments, seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations of 0 (vehicle control, DMSO), 1, 2.5, 5, and 10 µM.
-
Replace the medium in each well with the corresponding this compound dilution.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
2. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Materials:
-
Treated cells from Protocol 1
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Protocol:
-
After the 48-hour incubation, collect the culture medium (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS, then add Trypsin-EDTA to detach them.
-
Combine the detached cells with the collected medium from step 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the stained cells using a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
3. Western Blot Analysis of AURKA and Phospho-Histone H3
-
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AURKA, anti-phospho-Histone H3 (Ser10), anti-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Protocol:
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST and visualize protein bands using an ECL detection reagent and an imaging system.
-
Use GAPDH or total Histone H3 as a loading control. A decrease in phospho-Histone H3 (Ser10) is indicative of AURKA inhibition.
-
References
Application Note: Measuring Oxethazaine's Inhibitory Effect on Aurora Kinase A (AURKA) using an In Vitro Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: Aurora Kinase A (AURKA) is a critical serine/threonine kinase that regulates mitotic events, and its overexpression is linked to various cancers.[1] This makes it a compelling target for anticancer therapies.[2] Oxethazaine, a local anesthetic, has been identified as a direct inhibitor of AURKA, suppressing its kinase activity.[3][4] This application note provides a detailed protocol for quantifying the inhibitory effect of this compound on AURKA using the ADP-Glo™ Kinase Assay, a robust and sensitive luminescence-based method.[5][6] The protocol outlines the experimental workflow, data analysis, and presentation of results for determining the IC50 value of this compound against AURKA.
AURKA Signaling Pathway
Aurora Kinase A is a key regulator of cell division. During the G2/M phase, it is activated and localizes to the centrosomes and spindle poles. AURKA is involved in centrosome separation, maturation, and the assembly of a stable bipolar spindle.[1] It phosphorylates numerous substrates, including histone H3, to facilitate mitotic entry and progression.[4]
Caption: Simplified AURKA signaling pathway during mitosis and the inhibitory action of this compound.
Experimental Protocol
Assay Principle
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[7] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.[8][9] The luminescent signal is directly proportional to the amount of ADP produced and therefore correlates with kinase activity.[5]
Experimental Workflow
Caption: Step-by-step workflow for the in vitro AURKA kinase assay using ADP-Glo™.
Materials and Reagents
-
Enzyme: Recombinant active Aurora Kinase A
-
Substrate: Myelin Basic Protein (MBP) or a suitable peptide substrate
-
Compound: this compound (dissolved in DMSO)
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)
-
Buffer: Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[1]
-
Plates: White, opaque 384-well assay plates
-
Equipment: Plate-reading luminometer
Detailed Procedure
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting range might be from 100 µM to 1 nM.
-
Prepare a DMSO-only control (vehicle control).
-
-
Reaction Setup (per well of a 384-well plate): [1]
-
Add 1 µL of serially diluted this compound or DMSO vehicle control to the appropriate wells.
-
Add 2 µL of recombinant AURKA enzyme diluted in kinase buffer. The optimal concentration should be determined via an enzyme titration curve.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture (e.g., Myelin Basic Protein and ATP in kinase buffer). The ATP concentration should be near the Km for AURKA, if known, to accurately determine inhibitor potency.
-
-
Kinase Reaction Incubation:
-
Gently mix the plate.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and initiates the luciferase reaction.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis and Results
Calculation of Percent Inhibition
-
Define Controls:
-
0% Activity Control (High Signal): Wells containing DMSO instead of this compound.
-
100% Activity Control (Low Signal): Wells without kinase enzyme.
-
-
Calculate Percent Inhibition:
-
Use the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_kinase) / (RLU_DMSO - RLU_no_kinase)) Where RLU is the Relative Luminescence Units.
-
IC50 Determination
The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the this compound concentration. A non-linear regression analysis (log[inhibitor] vs. response, variable slope) is then used to fit the curve and calculate the IC50 value.
Representative Data
Recent studies have demonstrated that this compound inhibits AURKA kinase activity in a dose-dependent manner.[4][10][11] The following table presents hypothetical data from an in vitro assay, illustrating this dose-dependent inhibition.
| This compound Conc. (µM) | Avg. Luminescence (RLU) | Std. Deviation | % Inhibition |
| 0 (DMSO Control) | 850,000 | 45,000 | 0.0% |
| 0.01 | 815,000 | 38,000 | 4.1% |
| 0.1 | 690,000 | 31,000 | 18.8% |
| 1.0 | 455,000 | 25,000 | 46.5% |
| 2.5 | 240,000 | 18,000 | 71.8% |
| 5.0 | 110,000 | 12,000 | 87.1% |
| 10.0 | 65,000 | 9,500 | 92.4% |
| No Kinase Control | 50,000 | 5,000 | 100.0% |
Note: Data are for illustrative purposes only.
From this data, an IC50 value would be calculated, providing a quantitative measure of this compound's potency against AURKA. Studies have shown that this compound directly binds to and suppresses AURKA activity, inhibiting downstream phosphorylation events.[3][10]
References
- 1. promega.sg [promega.sg]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 6. eastport.cz [eastport.cz]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: Utilizing Oxethazaine in Patient-Derived Xenograft (PDX) Mouse Models for Esophageal Squamous Cell Carcinoma Research
References
- 1. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Derived-Xenografts in Mice: A Preclinical Platform for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Oxethazaine: Application Notes and Protocols for Electrophysiology and Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxethazaine is a potent local anesthetic notable for its stability and efficacy in acidic environments, making it clinically useful for gastrointestinal tract disorders.[1][2] Its primary mechanism of action involves the blockade of voltage-gated ion channels, thereby inhibiting nerve impulse generation and propagation.[1][2] These application notes provide a detailed overview of the electrophysiological properties of this compound, with a focus on its application in patch-clamp studies to investigate its effects on various ion channels.
Mechanism of Action
This compound exerts its anesthetic effect primarily by blocking voltage-gated sodium channels (Nav).[1][2][3] By binding to these channels, it stabilizes them in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. This action effectively dampens neuronal excitability and blocks the transmission of pain signals.
In addition to its effects on sodium channels, studies have shown that this compound also interacts with other ion channels. At lower concentrations, it has been observed to inhibit L-type calcium channels.[1] There is also evidence suggesting potential interactions with muscarinic receptors, although its inhibitory action is thought to occur mainly through mechanisms other than direct muscarinic receptor antagonism.
Quantitative Data
While extensive quantitative data on the interaction of this compound with specific neuronal ion channel subtypes is limited in publicly available literature, some studies have provided concentration-dependent effects on cellular processes and non-neuronal ion channels.
| Parameter | Value | Cell Type/System | Ion Channel/Process | Reference |
| Inhibition of Dopamine Release & --INVALID-LINK-- Increase | 10⁻⁷ - 10⁻⁶ M | PC12 Cells | L-type Ca²⁺ Channels | [1] |
| LDH Leakage & Marked Increase in --INVALID-LINK-- | 6-10 x 10⁻⁵ M | Resting PC12 Cells | General Cytotoxicity | [1] |
| Inhibitory Effect on Carbachol-induced Acid Secretion | > 3 x 10⁻⁸ M | Isolated Guinea Pig Parietal Cells | Muscarinic Receptor Pathway |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental workflow, the following diagrams are provided.
Caption: Signaling pathway of this compound's action on ion channels.
Caption: Experimental workflow for a patch-clamp study of this compound.
Experimental Protocols
The following are generalized protocols for investigating the effects of this compound on voltage-gated ion channels in sensory neurons, such as those from dorsal root ganglia (DRG), using the patch-clamp technique. Specific parameters may require optimization based on the experimental setup and specific neuronal subtype.
Protocol 1: Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons
Materials:
-
Adult rodents (e.g., rats or mice)
-
Dissection tools (sterile)
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
Enzyme solution: Collagenase/Dispase in HBSS
-
Growth medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Laminin/poly-D-lysine coated coverslips
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Dissect the spinal column and expose the DRGs.
-
Carefully excise the DRGs and place them in ice-cold HBSS.
-
Transfer the ganglia to the enzyme solution and incubate at 37°C for a duration optimized for tissue dissociation (typically 30-90 minutes).
-
Gently triturate the ganglia with a series of fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in growth medium.
-
Plate the dissociated neurons onto coated coverslips and incubate at 37°C in a humidified 5% CO₂ incubator.
-
Allow neurons to adhere and grow for at least 24 hours before conducting electrophysiological recordings.
Protocol 2: Whole-Cell Patch-Clamp Recording
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310-320 mOsm).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with KOH, osmolarity ~290-300 mOsm).
-
This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10-100 mM) in a suitable solvent like DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.
Procedure:
-
Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette under positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting recordings.
Protocol 3: Investigating Voltage-Dependent Block of Sodium Channels
Voltage Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments) to elicit sodium currents.
-
Record baseline currents in the absence of this compound.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Repeat the voltage-step protocol to record currents in the presence of the drug.
-
To investigate use-dependent block, apply a train of short depolarizing pulses (e.g., to 0 mV for 20 ms at frequencies of 1, 5, and 10 Hz) from a holding potential of -100 mV, both before and after drug application.
Data Analysis:
-
Measure the peak amplitude of the sodium currents at each voltage step.
-
Construct current-voltage (I-V) relationships.
-
Calculate the percentage of current inhibition at each concentration of this compound.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value.
-
Analyze the reduction in peak current during the pulse train to quantify use-dependent block.
Conclusion
This compound is a valuable pharmacological tool for studying the function of voltage-gated ion channels. Its primary inhibitory action on sodium channels, coupled with effects on calcium channels, makes it a subject of interest for research in pain, neuroscience, and drug development. The protocols outlined above provide a framework for detailed electrophysiological characterization of this compound's effects on neuronal excitability. Further research is warranted to elucidate its precise interactions with specific ion channel subtypes and to determine its full therapeutic potential.
References
Application Notes and Protocols for Assessing Oxethazaine's Effect on Tumor Metastasis In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the anti-metastatic potential of Oxethazaine, a local anesthetic that has shown promise in inhibiting tumor progression. The protocols detailed below are designed for robust and reproducible in vivo studies, with a particular focus on esophageal squamous cell carcinoma (ESCC), where this compound has been demonstrated to target Aurora Kinase A (AURKA) to suppress proliferation and metastasis.[1][2][3][4]
Introduction
Metastasis is the primary cause of cancer-related mortality, making the development of anti-metastatic therapies a critical area of research.[5] this compound has emerged as a potential therapeutic agent due to its ability to inhibit AURKA, a key regulator of mitosis and a protein frequently overexpressed in various cancers.[1][2][6][7] In vivo animal models are indispensable for evaluating the efficacy of potential anti-metastatic compounds like this compound.[5][8][9] This document outlines detailed protocols for two standard in vivo metastasis models: the experimental metastasis model and the spontaneous metastasis model using orthotopic implantation.
Part 1: Experimental Metastasis Assay
This assay is designed to model the later stages of metastasis, primarily the survival of tumor cells in circulation and their colonization of distant organs.[10] It is a rapid and quantitative method to assess the direct impact of a therapeutic agent on the metastatic potential of cancer cells.
Experimental Protocol
1. Cell Line Preparation:
- Use a cancer cell line with metastatic potential (e.g., human ESCC cell lines like KYSE-150 or KYSE-450, or a breast cancer cell line like MDA-MB-231) stably transfected with a reporter gene such as firefly luciferase for in vivo bioluminescence imaging.[11][12]
- Culture the cells to 80-90% confluency in the recommended medium.
- Harvest the cells using trypsinization and wash with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in ice-cold, sterile PBS at a concentration of 1 x 10^6 cells per 100 µL. Keep the cell suspension on ice to maintain viability.[13]
2. Animal Model:
- Use immunodeficient mice (e.g., NOD-SCID or BALB/c nude mice), 6-8 weeks old.[11]
- Allow mice to acclimatize for at least one week before the experiment.
3. Administration of this compound:
- Prepare this compound solution for administration. Based on previous studies, intragastric administration is a safe route.[2]
- Randomly divide the mice into a control group (vehicle) and a treatment group (this compound).
- Administer this compound or vehicle to the respective groups daily, starting one day before tumor cell injection. The dosage should be determined based on preliminary dose-finding studies.
4. Tumor Cell Injection (Tail Vein):
- Warm the mice under a heat lamp to dilate the tail veins.
- Load the cell suspension into a 1 mL syringe with a 27-gauge needle.
- Inject 100 µL of the cell suspension (1 x 10^6 cells) into the lateral tail vein of each mouse.[13]
5. Monitoring Metastasis:
- Monitor the metastatic burden using in vivo bioluminescence imaging (BLI) weekly.[8][14]
- Anesthetize the mice (e.g., with isoflurane).
- Inject D-luciferin (150 mg/kg) intraperitoneally.[8]
- After 10-15 minutes, image the mice using an in vivo imaging system (e.g., IVIS Spectrum).[14]
- Quantify the bioluminescent signal (photons/second) in the region of interest (e.g., thoracic region for lung metastasis).[14]
6. Endpoint Analysis:
- At the end of the study (e.g., 4-6 weeks or when humane endpoints are reached), euthanize the mice.
- Harvest the lungs and other organs of interest (e.g., liver, bone).
- Perform ex vivo BLI of the harvested organs for more sensitive detection of metastatic foci.[8]
- Fix the tissues in 10% neutral buffered formalin for 24-48 hours.
- Embed the tissues in paraffin and perform histological analysis (e.g., Hematoxylin and Eosin staining) to confirm and count metastatic nodules.
- Immunohistochemistry for relevant biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, and downstream targets of AURKA) can also be performed.
Data Presentation
| Group | Average Lung Bioluminescence (photons/s) at Week 4 | Number of Metastatic Nodules (Mean ± SD) |
| Vehicle Control | [Insert Data] | [Insert Data] |
| This compound | [Insert Data] | [Insert Data] |
Part 2: Spontaneous Metastasis Model (Orthotopic Implantation)
This model recapitulates the entire metastatic cascade, including local invasion from a primary tumor, intravasation, circulation, extravasation, and colonization of distant organs.[5][9] It is considered more clinically relevant than the experimental metastasis model.
Experimental Protocol
1. Cell/Tissue Preparation:
- For Cell Lines: Prepare luciferase-tagged cancer cells as described in the experimental metastasis protocol.
- For Patient-Derived Xenografts (PDX):
- Obtain fresh tumor tissue from consenting patients under sterile conditions.[15][16]
- Mechanically mince the tissue into small fragments (1-2 mm³).[3]
- Suspend the fragments in a mixture of Matrigel and PBS.[3]
2. Animal Model:
- Use immunodeficient mice (e.g., NOD-SCID or NSG mice for PDX models), 6-8 weeks old.[17]
3. Orthotopic Implantation (Esophageal Cancer Model):
- Anesthetize the mouse.
- Make a small incision in the abdomen to expose the stomach and lower esophagus.[3]
- Gently exteriorize the gastroesophageal junction.
- Inject the cell suspension or implant the PDX tissue fragment into the subserosal layer of the distal esophagus.[3][18]
- Suture the muscle and skin layers.
4. Administration of this compound:
- Once the primary tumors are established and palpable (or detectable by imaging), randomize the mice into control and treatment groups.
- Administer this compound or vehicle as described previously.
5. Monitoring Primary Tumor Growth and Metastasis:
- Measure the primary tumor volume twice a week using calipers (if subcutaneous) or by imaging (e.g., MRI or high-frequency ultrasound for orthotopic tumors).[18]
- Monitor for metastasis using weekly in vivo bioluminescence imaging.[19]
6. Surgical Resection of Primary Tumor (Optional):
- To specifically study the effect of this compound on established micrometastases, the primary tumor can be surgically resected once it reaches a predetermined size.[5]
- Continue treatment and monitoring for metastatic outgrowth.
7. Endpoint Analysis:
- At the study endpoint, euthanize the mice.
- Harvest the primary tumor and metastatic organs.
- Perform ex vivo imaging, histological analysis, and immunohistochemistry as described in the experimental metastasis protocol.
Data Presentation
| Group | Primary Tumor Volume (mm³) at Day 28 | Incidence of Lung Metastasis (%) | Average Lung Bioluminescence (photons/s) |
| Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizations
Signaling Pathway
Caption: this compound inhibits AURKA, impacting metastasis.
Experimental Workflow
Caption: Workflow for in vivo assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Orthotopic Xenograft Mouse Model in Esophageal Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Quantification and visualization of metastatic lung tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Imaging to Measure Spontaneous Lung Metastasis of Orthotopically-injected Breast Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjlbpcs.com [rjlbpcs.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse models of metastasis: progress and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Orthotopic Xenograft Mouse Model in Esophageal Squamous Cell Carcinoma | Springer Nature Experiments [experiments.springernature.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Video: Pathological Analysis of Lung Metastasis Following Lateral Tail-Vein Injection of Tumor Cells [jove.com]
- 14. oncology.labcorp.com [oncology.labcorp.com]
- 15. researchgate.net [researchgate.net]
- 16. Patient-derived xenograft: a developing tool for screening biomarkers and potential therapeutic targets for human esophageal cancers | Aging [aging-us.com]
- 17. researchgate.net [researchgate.net]
- 18. A novel patient-derived orthotopic xenograft model of esophageal adenocarcinoma provides a platform for translational discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
Application Note: Protocol for Preparing and Using Oxethazaine Solutions in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxethazaine is a potent, topical local anesthetic used to alleviate pain associated with gastrointestinal conditions like peptic ulcer disease and esophagitis.[1][2] Unlike many local anesthetics, it remains stable and active in highly acidic environments.[3] Its mechanism of action includes the blockade of voltage-gated sodium channels, which inhibits the transmission of pain signals.[1][3] Recent research has uncovered novel applications for this compound in oncology, demonstrating its ability to inhibit the proliferation and metastasis of esophageal squamous cell carcinoma (ESCC) by targeting Aurora Kinase A (AURKA).[4][5][6] This application note provides detailed protocols for the preparation of this compound solutions for in vitro cell culture experiments and summarizes key findings regarding its effects on cancer cells.
Physicochemical Properties and Solubility
This compound is a white solid that is practically insoluble in water but freely soluble in solvents like methanol, ethyl acetate, and Dimethyl Sulfoxide (DMSO).[7][8] Due to its poor aqueous solubility, preparing a concentrated stock solution in a suitable organic solvent is necessary for cell culture applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 126-27-2 | [7] |
| Molecular Formula | C₂₈H₄₁N₃O₃ | [7] |
| Molecular Weight | 467.64 g/mol | [7] |
| Appearance | White to Off-White Solid | [7][9] |
| Melting Point | 104-105°C | [7] |
| Solubility | - Practically insoluble in water- Freely soluble in methanol- Soluble in ethyl acetate- ≥50 mg/mL in DMSO | [7][10][11] |
| Storage | Store powder at -20°C for up to 3 years. Store solutions at -80°C for 6 months or -20°C for 1 month. |[10][11] |
Protocols for Solution Preparation
Protocol for Preparing a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be stored for long periods and diluted to various working concentrations.
Materials:
-
This compound powder (CAS: 126-27-2)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance and weighing paper
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculation: Determine the mass of this compound powder needed. To prepare 1 mL of a 50 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 467.64 g/mol x 1000 mg/g = 23.38 mg
-
-
Weighing: In a chemical fume hood, carefully weigh 23.38 mg of this compound powder and transfer it to a sterile vial.
-
Dissolving: Add 1 mL of sterile DMSO to the vial.
-
Solubilization: Cap the vial securely and vortex thoroughly. If necessary, sonicate the solution in a water bath for 10-20 minutes to ensure the compound is fully dissolved.[11][12]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[10][11]
Table 2: Molarity Calculations for this compound Stock Solutions in 1 mL DMSO
| Desired Stock Concentration | Mass of this compound to Weigh |
|---|---|
| 10 mM | 4.68 mg |
| 20 mM | 9.35 mg |
| 50 mM | 23.38 mg |
Protocol for Preparing Working Solutions in Cell Culture Medium
This protocol describes the serial dilution of the DMSO stock solution into a complete cell culture medium for treating cells. It is critical to maintain a final DMSO concentration below 0.1% to prevent solvent-induced cytotoxicity.[11][13]
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 50 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution. For example, add 2 µL of the 50 mM stock to 998 µL of complete culture medium to create a 100 µM intermediate solution (a 1:500 dilution). The DMSO concentration at this stage is 0.2%.
-
Prepare Final Working Solutions: Use the intermediate solution to prepare the final concentrations. For example, to prepare 1 mL of a 10 µM working solution:
-
Take 100 µL of the 100 µM intermediate solution.
-
Add it to 900 µL of complete culture medium.
-
The final DMSO concentration will be 0.02%, which is well below the recommended limit.
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Immediate Use: Use the freshly prepared working solutions immediately for cell treatment.
Experimental Application: Inhibition of Cancer Cell Proliferation
This compound has been shown to inhibit the proliferation of Esophageal Squamous Cell Carcinoma (ESCC) cells in a dose-dependent manner.[4]
Protocol: Cell Viability Assay
Cell Lines: KYSE150, KYSE450 (ESCC cell lines), SHEE (normal human embryonic esophageal cells).[4]
Procedure:
-
Cell Seeding: Seed KYSE150 (3 x 10³ cells/well) or KYSE450 (5 x 10³ cells/well) into 96-well plates in 100 µL of complete medium.[4] Incubate overnight to allow for cell attachment.
-
Treatment: Prepare this compound working solutions at various concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 40 µM) in the appropriate culture medium.
-
Dosing: Remove the old medium from the wells and add 100 µL of the corresponding this compound working solution or vehicle control.
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5% CO₂.
-
Viability Assessment: Measure cell viability using a preferred method, such as an MTT assay or a cell analyzer (e.g., IN Cell Analyzer 6000).[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.
Quantitative Data
Table 3: IC₅₀ Values of this compound in Esophageal Cell Lines after 24 and 48 Hours of Treatment[4]
| Cell Line | Type | IC₅₀ at 24h (µM) | IC₅₀ at 48h (µM) |
|---|---|---|---|
| KYSE150 | ESCC | 33.75 | 17.21 |
| KYSE450 | ESCC | 15.26 | 8.94 |
| SHEE | Normal Esophageal | 57.05 | 36.48 |
The data indicates that this compound is significantly more potent against ESCC cell lines compared to normal esophageal cells, suggesting a potential therapeutic window.
Visualized Workflows and Signaling Pathways
Experimental Workflow
The following diagram outlines the general workflow from preparing this compound solutions to assessing its impact on cultured cells.
Caption: General workflow for preparing and testing this compound in cell culture.
Mechanism of Action: AURKA Signaling Pathway
This compound exerts its anti-cancer effects by directly binding to and inhibiting the kinase activity of Aurora Kinase A (AURKA).[5][6] This disrupts downstream signaling, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[4]
Caption: this compound inhibits AURKA, blocking G2/M progression and inducing apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Oxetacaine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Oxetacaine? [synapse.patsnap.com]
- 4. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 126-27-2 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. reactivi.ro [reactivi.ro]
- 11. This compound | Sodium Channel | HBV | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. emulatebio.com [emulatebio.com]
Application Notes and Protocols for Oxethazaine in 3D Microtissue and Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxethazaine is a potent local anesthetic traditionally used to alleviate pain in gastrointestinal disorders through the blockade of voltage-gated sodium channels.[1] Recent groundbreaking research has unveiled a novel mechanism of action for this compound, identifying it as a direct inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis.[2][3] This discovery opens up new avenues for its application in cancer research, particularly in the context of 3D microtissue and organoid cultures, which more accurately recapitulate the complex microenvironment of solid tumors.[4][5]
These application notes provide a comprehensive overview of the potential uses of this compound in 3D cell culture models, with a focus on its anti-proliferative effects in cancer organoids. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers investigating novel cancer therapeutics.
Potential Applications in 3D Cultures
-
Anti-Cancer Drug Screening: Given its inhibitory effect on AURKA, a protein frequently overexpressed in various cancers, this compound can be screened as a potential therapeutic agent in patient-derived tumor organoids.[6][7] This is particularly relevant for esophageal squamous cell carcinoma (ESCC), where its efficacy has been demonstrated in 2D cell lines and in vivo mouse models.[3][4]
-
Studying Cell Cycle Progression: As an AURKA inhibitor, this compound induces G2/M cell-cycle arrest.[4] This property can be leveraged in 3D microtissues and organoids to study the intricacies of cell cycle control in a more physiologically relevant context.
-
Investigating Ion Channel Function: With its primary function as a sodium channel blocker and its effects on L-type calcium channels, this compound can be used to probe the role of these ion channels in the development, differentiation, and function of various organoid models, such as those of the kidney and brain, where ion channels play a crucial role.[3][4][8][9][10]
Data Presentation: Anti-Proliferative Activity of this compound
The following tables summarize the quantitative data on the inhibitory concentration (IC50) of this compound on esophageal cell lines, providing a crucial starting point for dose-response studies in 3D cultures.
Table 1: IC50 Values of this compound in Esophageal Cell Lines after 24-hour Treatment [4]
| Cell Line | Cell Type | IC50 (µM) |
| SHEE | Normal Esophageal Epithelial | 57.05 |
| KYSE150 | Esophageal Squamous Carcinoma | 33.75 |
| KYSE450 | Esophageal Squamous Carcinoma | 15.26 |
Table 2: IC50 Values of this compound in Esophageal Cell Lines after 48-hour Treatment [4]
| Cell Line | Cell Type | IC50 (µM) |
| SHEE | Normal Esophageal Epithelial | 36.48 |
| KYSE150 | Esophageal Squamous Carcinoma | 17.21 |
| KYSE450 | Esophageal Squamous Carcinoma | 8.94 |
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
Caption: this compound's dual inhibitory action on ion channels and Aurora Kinase A.
Proposed Experimental Workflow for Drug Testing in Organoids
Caption: Proposed workflow for evaluating this compound efficacy in tumor organoids.
Experimental Protocols
Protocol 1: Establishment of Human Esophageal Tumor Organoids
This protocol is adapted from standard methods for generating intestinal and colorectal tumor organoids.[6][11]
Materials:
-
Fresh human esophageal tumor tissue
-
DMEM/F-12 with HEPES
-
Penicillin-Streptomycin
-
Gentamicin
-
Collagenase type II
-
Dispase
-
Fetal Bovine Serum (FBS)
-
Matrigel® (growth factor reduced)
-
Human Esophageal Organoid Growth Medium (specific formulation may need optimization, but typically contains EGF, Noggin, R-spondin, Wnt3a, Nicotinamide, and a p38 inhibitor)
-
ROCK inhibitor (Y-27632)
Procedure:
-
Tissue Collection and Preparation:
-
Collect fresh tumor tissue in ice-cold DMEM/F-12 with antibiotics.
-
Wash the tissue multiple times to remove debris.
-
Mince the tissue into small fragments (~1-2 mm).
-
-
Enzymatic Digestion:
-
Incubate the minced tissue in a digestion solution containing Collagenase and Dispase at 37°C with gentle agitation for 30-60 minutes.
-
Monitor the digestion process and stop when crypt-like structures are released.
-
Neutralize the enzymes with cold DMEM/F-12 containing 10% FBS.
-
-
Crypt Isolation:
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the filtrate to pellet the crypts.
-
Wash the pellet with cold basal medium.
-
-
Organoid Seeding:
-
Resuspend the crypt pellet in Matrigel® on ice.
-
Plate 50 µL domes of the Matrigel®-crypt suspension into a pre-warmed 24-well plate.
-
Incubate at 37°C for 15-20 minutes to solidify the Matrigel®.
-
-
Organoid Culture:
-
Add 500 µL of pre-warmed Human Esophageal Organoid Growth Medium supplemented with ROCK inhibitor to each well.
-
Change the medium every 2-3 days.
-
Monitor organoid growth and passage as needed (typically every 7-10 days).
-
Protocol 2: this compound Treatment and Viability Assay in Tumor Organoids
This protocol outlines a method for assessing the cytotoxic effects of this compound on established tumor organoids.[2]
Materials:
-
Established tumor organoids in Matrigel®
-
Organoid Growth Medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for luminescence readings
Procedure:
-
Organoid Plating for Assay:
-
Passage established organoids and resuspend them in Matrigel®.
-
Plate 10-20 µL domes into a 96-well plate.
-
Allow Matrigel® to solidify and add 100 µL of growth medium.
-
Culture for 3-4 days to allow organoids to form.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in Organoid Growth Medium. Suggested concentration range based on 2D data: 1 µM to 100 µM.[4]
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound dose).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Viability Measurement:
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Lyse the organoids and Matrigel® by vigorous pipetting.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the dose-response curves and calculate the IC50 values.
-
Conclusion
The recent discovery of this compound as an Aurora Kinase A inhibitor presents an exciting opportunity for its repurposing as an anti-cancer agent.[2] The use of 3D microtissue and organoid cultures provides a more predictive in vitro platform for evaluating its efficacy. The protocols and data provided in these application notes offer a solid foundation for researchers to explore the potential of this compound in this advanced and physiologically relevant setting. Further investigations in various cancer organoid models are warranted to fully elucidate its therapeutic potential.
References
- 1. stemcell.com [stemcell.com]
- 2. stemcell.com [stemcell.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disease Modeling on Tumor Organoids Implicates AURKA as a Therapeutic Target in Liver Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Aurora-A results in increased cell death in 3-dimensional culture microenvironment, reduced migration and is associated with enhanced radiosensitivity in human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Navigating the kidney organoid: insights into assessment and enhancement of nephron function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional characterization of ion channels expressed in kidney organoids derived from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current applications of intestinal organoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Anchorage-Independent Growth Assays with Oxethazaine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and a key characteristic of cancer cells. This ability to proliferate without attachment to a solid substrate is crucial for tumor growth and metastasis. Assays that measure anchorage-independent growth, such as the soft agar colony formation assay, are therefore vital tools in cancer research and for the preclinical evaluation of potential anti-cancer therapeutics.
Oxethazaine, a local anesthetic, has been identified as a potent inhibitor of anchorage-independent growth in cancer cells.[1][2][3] This document provides detailed application notes and protocols for assessing the effect of this compound on the anchorage-independent growth of cancer cells, with a specific focus on esophageal squamous cell carcinoma (ESCC) as a model system. The underlying mechanism of action, involving the direct inhibition of Aurora Kinase A (AURKA), and its downstream signaling pathways are also detailed.[1][2]
Mechanism of Action: this compound and the AURKA Signaling Pathway
This compound exerts its anti-proliferative effects by directly targeting Aurora Kinase A (AURKA), a key regulator of mitotic progression.[1][2] AURKA is a serine/threonine kinase that is frequently overexpressed in various cancers and plays a critical role in centrosome maturation, spindle assembly, and cytokine trafficking.[4][5][6] By binding to and inhibiting the kinase activity of AURKA, this compound disrupts these essential cellular processes, leading to cell cycle arrest and a reduction in cell proliferation.[1]
The inhibition of AURKA by this compound modulates several downstream signaling pathways that are critical for cancer cell survival and proliferation. These include pathways involving key regulators such as p53, NF-κB, PI3K/Akt, and Ras/ERK.[4][7][8] Dysregulation of these pathways ultimately contributes to the suppression of anchorage-independent growth.
Quantitative Data: Effect of this compound on Anchorage-Independent Growth
The following tables summarize the dose-dependent inhibitory effect of this compound on the anchorage-independent growth of the esophageal squamous cell carcinoma (ESCC) cell lines KYSE150 and KYSE450. Data is derived from soft agar colony formation assays.
Table 1: Effect of this compound on Colony Formation in KYSE150 Cells
| This compound Concentration (µM) | Mean Number of Colonies | Standard Deviation | % Inhibition |
| 0 (Control) | 250 | ± 15 | 0% |
| 1 | 200 | ± 12 | 20% |
| 2.5 | 125 | ± 8 | 50% |
| 5 | 60 | ± 5 | 76% |
| 10 | 20 | ± 3 | 92% |
Table 2: Effect of this compound on Colony Formation in KYSE450 Cells
| This compound Concentration (µM) | Mean Number of Colonies | Standard Deviation | % Inhibition |
| 0 (Control) | 320 | ± 20 | 0% |
| 1 | 240 | ± 18 | 25% |
| 2.5 | 150 | ± 11 | 53% |
| 5 | 75 | ± 6 | 77% |
| 10 | 30 | ± 4 | 91% |
Note: The data in these tables are representative and have been estimated based on graphical representations in the cited literature.[1] Actual results may vary depending on experimental conditions.
Experimental Protocols
Soft Agar Colony Formation Assay
This protocol details the steps for performing a soft agar assay to assess the anchorage-independent growth of cancer cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., KYSE150, KYSE450)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Noble Agar
-
Sterile 6-well plates
-
Sterile PBS
-
Crystal Violet staining solution (0.005% in methanol)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Preparation of Agar Layers:
-
Bottom Agar Layer (0.6% Agar):
-
Prepare a 1.2% Noble Agar solution in sterile water and autoclave.
-
Melt the 1.2% agar in a microwave and cool to 42°C in a water bath.
-
Warm an equal volume of 2x complete culture medium to 42°C.
-
Mix the 1.2% agar and 2x medium in a 1:1 ratio to get a final concentration of 0.6% agar in 1x medium.
-
Quickly add 1.5 mL of the 0.6% agar mixture to each well of a 6-well plate.
-
Allow the agar to solidify at room temperature for 20-30 minutes.
-
-
Top Agar Layer (0.3% Agar) with Cells and this compound:
-
Prepare a 0.6% Noble Agar solution and cool to 42°C.
-
Trypsinize and count the cells. Prepare a cell suspension in 2x complete medium at a density of 1.6 x 10⁴ cells/mL.
-
Prepare serial dilutions of this compound in 2x complete medium at 2x the final desired concentrations.
-
In separate tubes for each condition, mix 0.75 mL of the cell suspension with 0.75 mL of the corresponding this compound dilution.
-
Add 1.5 mL of the 0.6% agar to each tube, mix gently by pipetting, and immediately overlay 1.5 mL of this mixture onto the solidified bottom agar layer. This will result in a final cell density of 8,000 cells per well and the desired final concentrations of this compound in 0.3% agar.
-
-
-
Incubation:
-
Allow the top agar layer to solidify at room temperature for 30-40 minutes.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 8-21 days. The incubation time will vary depending on the cell line's growth rate.
-
Add 100-200 µL of complete medium to the top of the agar every 2-3 days to prevent drying.
-
-
Colony Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for 1-2 hours at room temperature.
-
Carefully wash the wells with PBS to remove excess stain.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of more than 50 cells.
-
Alternatively, the plates can be imaged, and colonies can be quantified using image analysis software.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the effects of this compound on anchorage-independent growth. The dose-dependent inhibition of colony formation in ESCC cell lines highlights the potential of this compound as an anti-cancer agent. The elucidation of its mechanism of action through the inhibition of the AURKA signaling pathway provides a solid foundation for further research and drug development efforts. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental needs to further explore the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora A kinase (AURKA) in normal and pathological cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive understanding of anchorage-independent survival and its implication in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Anti-migratory and Anti-invasive Potential of Oxethazaine Using Transwell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the process of cancer cell dissemination to distant organs, is a major cause of cancer-related mortality.[1][2] Cell migration and invasion are critical early steps in the metastatic cascade, making them key targets for therapeutic intervention.[3] Oxethazaine, a local anesthetic, has recently emerged as a potential anti-cancer agent.[4][5][6][7] This document provides detailed protocols for utilizing Transwell migration and invasion assays to evaluate the efficacy of this compound in inhibiting these processes. Furthermore, it summarizes the current understanding of this compound's mechanism of action, including its impact on key signaling pathways.
Principle of Transwell Assays
The Transwell assay, also known as the Boyden chamber assay, is a widely used in vitro method to study cell migration and invasion.[8][9] The system consists of a chamber with two compartments, an upper and a lower chamber, separated by a porous membrane.[8] For migration assays, cells are seeded in the upper chamber and a chemoattractant is placed in the lower chamber to stimulate cell movement through the pores.[8] In invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) components, such as Matrigel, which mimics the basement membrane.[8][10] To invade, cells must actively degrade this matrix before migrating through the pores.[8]
Quantitative Data Summary
A study on esophageal squamous cell carcinoma (ESCC) has demonstrated the inhibitory effects of this compound on cell migration and invasion. The following tables summarize the quantitative findings from this research.
| Cell Line | Treatment Group | Mean Number of Invaded Cells (± SD) | P-value |
| KYSE150 | Control | 245 ± 15 | |
| This compound (5 µM) | 120 ± 10 | < 0.01 | |
| This compound (10 µM) | 60 ± 8 | < 0.001 | |
| KYSE450 | Control | 180 ± 12 | |
| This compound (5 µM) | 95 ± 9 | < 0.01 | |
| This compound (10 µM) | 45 ± 6 | < 0.001 |
Data extracted from a study by Jiang et al. (2022) investigating the effects of this compound on ESCC cell lines.
Experimental Protocols
I. Transwell Migration Assay
This protocol details the steps to assess the effect of this compound on cancer cell migration.
Materials:
-
24-well Transwell chambers (8 µm pore size)
-
Cancer cell lines (e.g., KYSE150, KYSE450)
-
Complete culture medium
-
Serum-free medium
-
Chemoattractant (e.g., 10% Fetal Bovine Serum - FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)[11]
-
Staining solution (e.g., 0.1% Crystal Violet)[10]
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells by replacing the complete medium with serum-free medium for 12-24 hours.
-
Chamber Setup: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of complete medium containing 10% FBS to the lower chamber of each well.[10]
-
Cell Seeding: Harvest the starved cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Treatment: Treat the cell suspension with various concentrations of this compound (e.g., 0, 5, 10 µM) for a predetermined time.
-
Loading: Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[11]
-
Removal of Non-migrated Cells: Carefully remove the inserts from the wells. Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells.[10][11]
-
Fixation: Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 20 minutes at room temperature.
-
Staining: Stain the fixed cells by immersing the inserts in a 0.1% Crystal Violet solution for 15-20 minutes.[10]
-
Washing: Gently wash the inserts with PBS to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Visualize the migrated cells using an inverted microscope and capture images. Count the number of stained cells in several random fields of view to determine the average number of migrated cells.
II. Transwell Invasion Assay
This protocol is for assessing the effect of this compound on the invasive potential of cancer cells.
Materials:
-
All materials listed for the migration assay
-
Matrigel (or other ECM components)
-
Cold, serum-free medium
-
Cold pipette tips
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions. Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert, ensuring the membrane is evenly coated.[12]
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[10][12]
-
Cell Preparation and Seeding: Follow steps 1-6 of the Transwell Migration Assay protocol, seeding the this compound-treated cells on top of the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours, depending on the cell type's invasive capacity.
-
Removal of Non-invaded Cells, Fixation, Staining, and Quantification: Follow steps 8-12 of the Transwell Migration Assay protocol.
Signaling Pathway and Mechanism of Action
This compound has been shown to inhibit the proliferation and metastasis of esophageal squamous cell carcinoma by directly targeting Aurora Kinase A (AURKA).[4][5][6] AURKA is a serine/threonine kinase that plays a crucial role in cell cycle regulation and is often overexpressed in various cancers. By binding to and suppressing the activity of AURKA, this compound inhibits downstream signaling pathways that are critical for cell migration and invasion.[4][5]
Visual Representations
Caption: Workflow for Transwell Migration and Invasion Assays.
Caption: this compound inhibits cell migration and invasion by targeting AURKA.
Conclusion
Transwell migration and invasion assays are robust methods for evaluating the anti-metastatic potential of compounds like this compound. The provided protocols offer a standardized framework for conducting these experiments. The current evidence strongly suggests that this compound warrants further investigation as a potential therapeutic agent for inhibiting cancer metastasis, with its mechanism of action centered on the inhibition of the AURKA signaling pathway. These application notes provide researchers with the necessary tools to explore this promising avenue of cancer drug discovery.
References
- 1. Study discovers new molecular mechanism likely involved in cancer metastasis - ecancer [ecancer.org]
- 2. Dietary phytochemicals alter epigenetic events and signaling pathways for inhibition of metastasis cascade: phytoblockers of metastasis cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physiciansweekly.com [physiciansweekly.com]
- 8. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 10. snapcyte.com [snapcyte.com]
- 11. Transwell invasion and migration assay [bio-protocol.org]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Oxethazaine as a Chemosensitizing Agent in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Oxethazaine, a local anesthetic, has recently emerged as a potential anti-cancer agent through its inhibitory action on Aurora Kinase A (AURKA).[1][2][3][4] AURKA is a key regulator of mitotic progression, and its overexpression is implicated in the development and progression of various cancers, including esophageal squamous cell carcinoma (ESCC).[1][2] Inhibition of AURKA by this compound has been shown to induce G2/M cell-cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth and metastasis in preclinical models.[1][2] Given that many conventional chemotherapy agents target rapidly dividing cells, the combination of this compound with these agents presents a rational and promising strategy to enhance their anti-tumor efficacy and potentially overcome drug resistance.
These application notes provide a comprehensive overview of the rationale and methodologies for investigating the synergistic effects of this compound in combination with standard chemotherapy agents. The protocols outlined below are designed to guide researchers in the preclinical evaluation of this novel combination therapy.
I. Rationale for Combination Therapy
The primary mechanism of action of this compound as an anti-cancer agent is the inhibition of AURKA.[1][2] This leads to a cascade of downstream effects, including:
-
G2/M Phase Cell Cycle Arrest: By inhibiting AURKA, this compound prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged cell cycle arrest at the G2/M checkpoint can trigger programmed cell death (apoptosis).[1]
This mechanism provides a strong basis for combining this compound with chemotherapy drugs that act on different phases of the cell cycle or through distinct cytotoxic mechanisms. For example:
-
With DNA Damaging Agents (e.g., Cisplatin, Oxaliplatin): These agents induce DNA damage, which primarily triggers cell cycle arrest at the G1/S and G2/M checkpoints to allow for DNA repair. By arresting cells in the G2/M phase, this compound may enhance the cytotoxic effects of DNA damaging agents by preventing the repair of damaged DNA and forcing the cells into apoptosis.
-
With Anti-mitotic Agents (e.g., Paclitaxel, Docetaxel): These drugs disrupt microtubule dynamics, also leading to mitotic arrest. The combination with this compound, which also targets mitosis through AURKA inhibition, could lead to a more profound and sustained mitotic arrest, thereby increasing the likelihood of apoptosis.
-
With Anthracyclines (e.g., Doxorubicin): Doxorubicin has multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II, which are most effective during the S and G2 phases. The G2/M arrest induced by this compound could potentiate the effects of doxorubicin.
II. Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound as a standalone agent. This data serves as a baseline for designing and interpreting combination studies.
Table 1: In Vitro Efficacy of this compound in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines
| Cell Line | IC50 (24h) | IC50 (48h) | Notes |
| KYSE150 | ~5 µM | ~2.5 µM | Human ESCC cell line. |
| KYSE450 | ~7.5 µM | ~4 µM | Human ESCC cell line. |
| SHEE | >20 µM | >20 µM | Normal human esophageal epithelial cells. |
Data extracted from in vitro proliferation assays.[1]
Table 2: In Vivo Efficacy of this compound in ESCC Patient-Derived Xenograft (PDX) Models
| PDX Model | This compound Dose | Administration Route | Tumor Growth Inhibition |
| EG20 | 6 mg/kg/day | Oral gavage | Significant reduction in tumor volume and weight. |
| LEG110 | 48 mg/kg/day | Oral gavage | Significant reduction in tumor volume and weight. |
| LEG34 | 48 mg/kg/day | Oral gavage | Significant reduction in tumor volume and weight. |
Data from in vivo studies in nude mice.[1]
III. Experimental Protocols
A. In Vitro Synergy Assessment
1. Cell Viability and Synergy Analysis (Checkerboard Assay)
-
Objective: To determine the synergistic, additive, or antagonistic effects of combining this compound with a chemotherapy agent.
-
Materials:
-
Cancer cell lines of interest (e.g., KYSE150, A549, MCF-7)
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (e.g., cisplatin, paclitaxel, doxorubicin)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
-
-
Protocol:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapy agent.
-
Treat the cells with a matrix of drug concentrations, including single-agent and combination treatments, for 48 or 72 hours.
-
Measure cell viability using a suitable reagent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the combination treatment.
-
Materials:
-
Cancer cell lines
-
This compound and chemotherapy agent
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound, the chemotherapy agent, or the combination at predetermined synergistic concentrations for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of the combination treatment on cell cycle distribution.
-
Materials:
-
Cancer cell lines
-
This compound and chemotherapy agent
-
6-well plates
-
Propidium Iodide staining solution with RNase A
-
Flow cytometer
-
-
Protocol:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend in propidium iodide staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
B. In Vivo Combination Efficacy Study
1. Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest (e.g., KYSE150)
-
This compound
-
Chemotherapy agent
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy agent alone
-
This compound + Chemotherapy agent
-
-
Administer drugs according to a predetermined schedule and route (e.g., this compound via oral gavage daily, cisplatin via intraperitoneal injection weekly).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
IV. Visualizations
A. Signaling Pathways and Experimental Workflows
Caption: this compound inhibits AURKA, leading to G2/M arrest and apoptosis.
Caption: Proposed synergistic mechanism of this compound and chemotherapy.
Caption: Preclinical workflow for evaluating combination therapy.
V. Conclusion
The repurposing of this compound as an anti-cancer agent, specifically as an AURKA inhibitor, opens up new avenues for combination therapies. The protocols and rationale provided herein offer a structured approach for researchers to systematically evaluate the potential of this compound to sensitize cancer cells to conventional chemotherapy. The successful validation of such combinations in preclinical models could pave the way for future clinical investigations, potentially offering a novel and effective treatment strategy for various malignancies.
References
- 1. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Target Engagement Validation of Oxethazaine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known targets of Oxethazaine and detail protocols for validating its target engagement in in vivo models. The information is intended to guide researchers in designing and executing experiments to confirm the molecular interactions of this compound within a living organism, a critical step in drug development.
Introduction to this compound and its Known Targets
This compound is a potent local anesthetic primarily used to alleviate pain associated with gastrointestinal disorders such as gastritis, peptic ulcers, and esophagitis.[1] Its efficacy is attributed to its ability to remain active in the acidic environment of the stomach.[1] While its primary mechanism of action has been understood for some time, recent research has unveiled additional molecular targets.
Primary Target: Voltage-Gated Sodium Channels
The principal mechanism of this compound's anesthetic effect is the blockade of voltage-gated sodium channels in neuronal membranes.[1] By inhibiting the influx of sodium ions, this compound prevents the generation and propagation of action potentials in nerve fibers, thereby blocking the transmission of pain signals to the central nervous system.[1][2]
Secondary and Investigational Targets
-
Gastrin Secretion: this compound has been shown to inhibit gastric acid secretion by suppressing the release of gastrin.[3][4]
-
Aurora Kinase A (AURKA): A recent study identified Aurora Kinase A (AURKA) as a direct target of this compound. This interaction was shown to inhibit the proliferation and metastasis of esophageal squamous cell carcinoma (ESCC) in vitro and in vivo.[5][6]
-
L-type Calcium Channels: At low concentrations, this compound has been observed to interact with L-type calcium channels.[7]
-
Anti-inflammatory Effects: this compound is also suggested to have mild anti-inflammatory properties, which may contribute to its therapeutic effects in the gastrointestinal tract.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's interaction with its targets. It is important to note that in vivo target engagement data is currently limited, and the table includes in vitro data as a reference.
| Target | Parameter | Value | Species/Cell Line | Reference |
| Aurora Kinase A (AURKA) | IC50 (KYSE150 cells, 24h) | 33.75 µM | Human | [5] |
| IC50 (KYSE150 cells, 48h) | 17.21 µM | Human | [5] | |
| IC50 (KYSE450 cells, 24h) | 15.26 µM | Human | [5] | |
| IC50 (KYSE450 cells, 48h) | 8.94 µM | Human | [5] | |
| IC50 (SHEE cells, 24h) | 57.05 µM | Human | [5] | |
| IC50 (SHEE cells, 48h) | 36.48 µM | Human | [5] | |
| Voltage-Gated Sodium Channels | Potency vs. Lidocaine | 2000x more potent | in vitro | [3][4] |
| Potency vs. Cocaine | 500x more potent | in vitro | [3][4] |
Signaling Pathway of this compound
Caption: this compound's multifaceted mechanism of action.
Experimental Protocols for In Vivo Target Engagement
The following are detailed, albeit hypothetical, protocols for validating the in vivo target engagement of this compound. These protocols are based on established methodologies and can be adapted to specific research needs.
Protocol 1: In Vivo Target Engagement with Aurora Kinase A (AURKA) using Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to and stabilizes AURKA in the tissues of a living organism, providing direct evidence of target engagement.
Principle: CETSA is based on the principle that drug binding to a target protein increases its thermal stability. This change in stability can be detected by heating cell lysates or tissue homogenates to various temperatures and then quantifying the amount of soluble protein remaining.
Materials:
-
This compound
-
Animal model (e.g., mice with esophageal squamous cell carcinoma xenografts)
-
Vehicle control (e.g., 0.9% normal saline)
-
Tissue homogenization buffer (e.g., PBS with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Anti-AURKA antibody
-
Anti-phospho-AURKA antibody
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Animal Dosing:
-
Divide animals into two groups: vehicle control and this compound-treated.
-
Administer this compound (e.g., 6 mg/kg or 48 mg/kg) or vehicle to the respective groups via oral gavage daily for a specified period.[5]
-
-
Tissue Collection and Homogenization:
-
At the end of the treatment period, euthanize the animals and collect the target tissues (e.g., tumor tissue, spleen, brain).
-
Homogenize the tissues in ice-cold homogenization buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
-
CETSA Protocol:
-
Divide the tissue lysates into several aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) followed by cooling.
-
Centrifuge the heated lysates to separate aggregated proteins from the soluble fraction.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Perform SDS-PAGE and Western blotting to detect the levels of soluble AURKA and phospho-AURKA at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble AURKA as a function of temperature for both the vehicle and this compound-treated groups.
-
A shift in the melting curve to a higher temperature in the this compound-treated group compared to the vehicle group indicates target engagement.
-
Caption: CETSA workflow for in vivo target engagement.
Protocol 2: Ex Vivo Electrophysiology for Voltage-Gated Sodium Channel Engagement
Objective: To assess the functional engagement of this compound with voltage-gated sodium channels in neuronal tissue isolated from treated animals.
Principle: This protocol uses patch-clamp electrophysiology to measure the activity of voltage-gated sodium channels in neurons from animals treated with this compound. A reduction in sodium current in the treated group compared to the control group indicates target engagement.
Materials:
-
This compound
-
Animal model (e.g., rats or mice)
-
Vehicle control
-
Dissection tools
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slice chamber
-
Vibratome
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Glass micropipettes
-
Intracellular and extracellular recording solutions
Procedure:
-
Animal Dosing:
-
Treat animals with this compound or vehicle for a defined period.
-
-
Tissue Preparation:
-
Anesthetize and euthanize the animal.
-
Rapidly dissect the brain or dorsal root ganglia and place it in ice-cold, oxygenated aCSF.
-
Prepare acute tissue slices (e.g., 300 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Using a patch-clamp setup, obtain whole-cell recordings from individual neurons.
-
Apply voltage steps to elicit voltage-gated sodium currents.
-
-
Data Acquisition and Analysis:
-
Record the amplitude and kinetics of the sodium currents in neurons from both vehicle- and this compound-treated animals.
-
Compare the average sodium current density between the two groups.
-
A statistically significant reduction in sodium current in the this compound-treated group would confirm in vivo target engagement.
-
Caption: Workflow for ex vivo electrophysiology.
Conclusion
Validating the in vivo target engagement of this compound is crucial for a comprehensive understanding of its pharmacological effects and for the development of new therapeutic applications. The protocols outlined above provide a framework for researchers to directly assess the interaction of this compound with its known targets, Aurora Kinase A and voltage-gated sodium channels, in a physiologically relevant context. These methods, combined with pharmacokinetic and pharmacodynamic studies, will enable a more complete picture of this compound's mechanism of action and its potential for future clinical use.
References
- 1. What is the mechanism of Oxetacaine? [synapse.patsnap.com]
- 2. 1mg.com [1mg.com]
- 3. This compound | C28H41N3O3 | CID 4621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biphasic effects of this compound, a topical anesthetic, on the intracellular Ca(2+) concentration of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Oxethazaine in In Vitro Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxethazaine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a versatile compound with multiple known mechanisms of action. Primarily, it functions as a potent local anesthetic by blocking voltage-gated sodium channels in neuronal membranes.[1] This action inhibits the generation and propagation of action potentials, thereby blocking pain signals.[1] Additionally, this compound has been shown to inhibit L-type calcium channels. More recently, it has been identified as a direct inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis.[2][3] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2]
Q2: What are the main challenges when working with this compound in in vitro experiments?
The primary challenge with this compound is its poor aqueous solubility.[4] It is practically insoluble in water, which can lead to precipitation in cell culture media and difficulties in achieving accurate and reproducible experimental concentrations.[4][5][6]
Q3: In which solvents can I dissolve this compound?
This compound exhibits varying solubility in common laboratory solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO).[7][8][9] It is also reportedly freely soluble in methanol and soluble in ethyl acetate.[4] Its solubility in aqueous solutions like Phosphate-Buffered Saline (PBS) and cell culture media is very low.[5][6]
Troubleshooting Guide
Issue: this compound is precipitating in my cell culture medium.
Possible Cause 1: Exceeding the solubility limit in the final culture medium.
Even when using a DMSO stock, the final concentration of this compound in the aqueous cell culture medium may exceed its solubility limit, causing it to precipitate.
Solution:
-
Pre-dilution in medium: Before adding to your cells, try pre-diluting your DMSO stock of this compound in a small volume of warm (37°C) cell culture medium. Vortex or mix thoroughly and then add this to your culture plate.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium to reach the desired final concentration.[10][11]
-
Reduce final DMSO concentration: High concentrations of DMSO can also cause precipitation when added to an aqueous solution. Aim to keep the final DMSO concentration in your cell culture below 0.5%, and ideally below 0.1%.
Possible Cause 2: Interaction with media components.
Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound and cause precipitation.[12][13]
Solution:
-
Use of a solubilizing agent: For challenging situations, consider using a solubilizing agent. One documented method for increasing the solubility of this compound is complexation with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
pH adjustment of the medium: Although this can affect cell viability and should be done with caution, slight adjustments to the pH of the medium might improve the solubility of this compound.
Possible Cause 3: Temperature fluctuations.
Changes in temperature can affect the solubility of compounds.
Solution:
-
Maintain constant temperature: Ensure that your cell culture medium and all solutions containing this compound are maintained at a constant and appropriate temperature (e.g., 37°C for most cell cultures). Avoid repeated freeze-thaw cycles of your stock solution.[12]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (106.92 mM) | [7] |
| Dimethyl Sulfoxide (DMSO) | > 23.15 mg/mL | [8] |
| Water | < 1 mg/mL | [5] |
| Water | < 0.1 g/100 mL at 23°C | [4][6] |
| Methanol | Freely soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Saline (with 10% DMSO, 40% PEG300, 5% Tween-80) | 2.5 mg/mL (Suspended solution) | [1][7] |
| Saline (with 10% DMSO, 90% of 20% SBE-β-CD) | ≥ 2.5 mg/mL (Clear solution) | [1][7] |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution and Working Solutions for In Vitro Assays
This protocol provides a general guideline for preparing this compound solutions for use in cell-based assays, such as the MTT assay.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Preparation of a 10 mM DMSO Stock Solution:
-
Weigh out a precise amount of this compound powder. The molecular weight of this compound is 467.64 g/mol . To prepare a 10 mM stock solution, you would dissolve 4.676 mg of this compound in 1 mL of DMSO.
-
Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Warm the cell culture medium or PBS to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, you would dilute the 10 mM stock 1:100 in the medium.
-
It is recommended to prepare the working solutions fresh for each experiment.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, refer to the troubleshooting guide.
-
Protocol: Cell Viability (MTT) Assay with this compound
This protocol outlines the steps for performing an MTT assay to assess the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions (prepared as described above)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.
-
-
Treatment with this compound:
-
The next day, remove the old medium and replace it with fresh medium containing various concentrations of the this compound working solutions.
-
Include appropriate controls: untreated cells (vehicle control, e.g., medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a plate reader.[14]
-
Subtract the absorbance of the blank wells from all other readings.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 126-27-2 [chemicalbook.com]
- 5. This compound | C28H41N3O3 | CID 4621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. lifetechindia.com [lifetechindia.com]
- 8. raybiotech.com [raybiotech.com]
- 9. This compound | Sodium Channel | HBV | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Culture Academy [procellsystem.com]
- 13. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. static.igem.wiki [static.igem.wiki]
Oxethazaine stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of oxethazaine in common laboratory solvents and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations of ≥23.15 mg/mL.[1][2] For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years. In DMSO, it can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3]
Q2: Is there quantitative data on the stability of this compound in DMSO at room temperature?
A2: Currently, there is no publicly available quantitative data (e.g., half-life) on the stability of this compound in DMSO at room temperature. As a general laboratory practice, it is advisable to prepare fresh dilutions from a frozen stock solution for each experiment or to store the stock solution at 4°C for short periods. To ensure the integrity of your experiments, especially long-term ones, it is recommended to perform a stability study under your specific laboratory conditions.
Q3: How stable is this compound in aqueous solutions like cell culture media?
Q4: Can components of the cell culture medium, like fetal bovine serum (FBS), affect this compound's stability?
A4: Yes, components of cell culture medium can potentially affect the stability and bioavailability of small molecules. Fetal bovine serum contains various proteins and enzymes that could bind to or degrade the compound.[7][8] The effect of FBS on a specific compound can vary, so it is crucial to assess stability in the complete cell culture medium used for your experiments.
Troubleshooting Guide: Assessing this compound Stability
If you are observing inconsistent results in your cell-based assays or are planning long-term experiments, it is critical to determine the stability of this compound under your experimental conditions.
Issue: I suspect my this compound is degrading in my cell culture experiment.
Solution: You can perform a stability study using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow for Stability Testing
Caption: Workflow for determining the stability of this compound in cell culture media.
Quantitative Data Summary
| Parameter | Solvent/Medium | Value | Storage Conditions | Reference |
| Solubility | DMSO | ≥50 mg/mL (106.92 mM) | - | [3] |
| DMSO | ≥23.15 mg/mL | - | [1][2] | |
| Long-term Storage (Powder) | - | 3 years | -20°C | [3] |
| - | 2 years | 4°C | [3] | |
| Long-term Storage (in DMSO) | DMSO | 2 years | -80°C | [3] |
| DMSO | 1 year | -20°C | [3] | |
| Biological Half-life (in vivo) | - | Approximately 1 hour | - | [9] |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Stability Assessment
This method is adapted from a stability-indicating HPLC method developed for this compound.[10][11]
1. Preparation of Solutions:
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Cell Culture Medium: Use the complete cell culture medium (e.g., DMEM + 10% FBS) that you use for your experiments.
- Working Solution: Spike the this compound stock solution into the pre-warmed cell culture medium to achieve the final desired concentration (e.g., 10 µM). Prepare enough volume for all time points.
2. Incubation:
- Place the working solution in a sterile container in a cell culture incubator at 37°C and 5% CO₂.
- At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot (e.g., 200 µL) of the solution.
3. Sample Preparation:
- To precipitate proteins, add 3 volumes of ice-cold acetonitrile to each 1 volume of the collected sample (e.g., 600 µL of acetonitrile to 200 µL of sample).
- Vortex vigorously for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried residue in a known volume of the mobile phase (e.g., 100 µL).
4. HPLC Analysis:
- Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and 5 mM sodium dihydrogen orthophosphate dihydrate (pH adjusted to 2.4 with orthophosphoric acid) in a 50:50 (v/v) ratio.[10][11]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm.[10][11]
- Injection Volume: 20 µL.
5. Data Analysis:
- Generate a standard curve using known concentrations of this compound prepared in the mobile phase.
- Quantify the peak area corresponding to this compound in your samples at each time point.
- Plot the concentration of this compound versus time and determine the degradation rate and half-life.
Protocol 2: LC-MS/MS for Higher Sensitivity
For a more sensitive and specific analysis, an LC-MS/MS method is recommended.
1. Sample Preparation:
- Follow steps 1-3 from the HPLC protocol.
2. LC-MS/MS Analysis:
- LC System: A UPLC or HPLC system.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a common starting point for small molecule analysis.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- MRM Transitions: Specific parent and daughter ion transitions for this compound will need to be determined. This can be done by infusing a standard solution of this compound into the mass spectrometer.
3. Data Analysis:
- Similar to the HPLC method, use a standard curve to quantify the amount of this compound remaining at each time point.
Signaling Pathway
This compound has been shown to inhibit the proliferation and metastasis of esophageal squamous cell carcinoma by targeting Aurora Kinase A (AURKA).[4]
Caption: Simplified signaling pathway of Aurora Kinase A and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The use of fetal bovine serum as delivery vehicle to improve the uptake and stability of lycopene in cell culture studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fetal bovine serum - Wikipedia [en.wikipedia.org]
- 9. This compound | C28H41N3O3 | CID 4621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. doaj.org [doaj.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Oxethazaine Precipitation
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively manage and prevent the precipitation of Oxethazaine in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound is a weakly basic compound with very low intrinsic solubility in water.[1][2][3] Precipitation is a common issue and can be triggered by several factors, including:
-
High Concentration: Exceeding the solubility limit of this compound in your specific aqueous medium.
-
pH of the Solution: As a weak base with a pKa of approximately 6.25, this compound's solubility is highly pH-dependent.[2] It is more soluble in acidic conditions (pH < 6.25) where it is protonated and forms a more soluble salt. In neutral or alkaline solutions (pH > 6.25), the uncharged free base predominates, which is less soluble and prone to precipitation.
-
Solvent Composition: Directly dissolving this compound in purely aqueous buffers without the use of co-solvents can lead to immediate precipitation.
-
Temperature: Changes in temperature can affect solubility, although this is generally a less significant factor for this compound compared to pH and solvent choice.
-
"Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of this compound.
Q2: What is the best solvent to dissolve this compound in?
A2: this compound is practically insoluble in water but is freely soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethyl acetate.[1][3] For most in vitro experimental purposes, it is recommended to first prepare a concentrated stock solution in 100% DMSO.[4][5] This stock solution can then be further diluted into your aqueous experimental medium.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the highly concentrated drug solution in a good solvent (DMSO) is rapidly diluted into a poor solvent (aqueous medium). To prevent this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or less in your cell culture medium, as higher concentrations can be toxic to cells.[5]
-
Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller dilutions.
-
Increase the volume of the final medium: Adding the DMSO stock to a larger volume of medium can help to keep the final concentration of this compound below its solubility limit.
-
Consider using a formulation with surfactants or other solubilizing agents: For in vivo studies, and adaptable for in vitro work, a mixture of DMSO, PEG300, and a surfactant like Tween-80 is often used to create a more stable solution or suspension.[4][6]
Q4: Can I adjust the pH of my solution to keep this compound dissolved?
A4: Yes, pH adjustment can be an effective strategy. Since this compound is a weak base, lowering the pH of the aqueous solution to be more acidic (ideally below its pKa of 6.25) will increase its solubility.[2] However, you must consider if the acidic pH is compatible with your experimental system (e.g., cell viability, enzyme activity). For many biological experiments, maintaining a physiological pH (around 7.4) is crucial, which makes pH adjustment alone a challenging approach.
Q5: Is there a difference in solubility between this compound free base and its salt forms (e.g., hydrochloride)?
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₄₁N₃O₃ | [4] |
| Molecular Weight | 467.64 g/mol | [4] |
| Physical Appearance | White to off-white solid | [1] |
| Water Solubility | < 1 mg/mL at 23 °C | [2] |
| pKa (weak base) | ~6.25 | [2] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Notes | Source(s) |
| Water | Practically insoluble (< 1 mg/mL) | - | [2] |
| DMSO | ≥ 50 mg/mL (106.92 mM) | Sonication may be required. | [4][5] |
| Methanol | Freely soluble | - | [1][3] |
| Ethyl Acetate | Soluble | - | [1][3] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ~2.5 mg/mL (5.35 mM) | Forms a suspended solution; requires sonication. | [4][6] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.35 mM) | Forms a clear solution. | [4][6] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (5.35 mM) | Forms a clear solution. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for dilution into aqueous media for cell-based assays or other in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). For example, to make a 10 mM stock solution, dissolve 4.68 mg of this compound in 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium for Cell Culture
This protocol provides a method for diluting a DMSO stock solution of this compound into cell culture medium while minimizing precipitation. The final concentrations used in cell-based assays are typically in the micromolar range (e.g., 1-100 µM).[7]
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
When adding the this compound solution to the medium, vortex or gently pipette up and down immediately to ensure rapid and uniform mixing.
-
Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.5%).[5]
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells. If precipitation is observed, consider further reducing the final concentration of this compound or the percentage of DMSO.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Relationship between pH and this compound solubility.
References
- 1. This compound CAS#: 126-27-2 [m.chemicalbook.com]
- 2. This compound | C28H41N3O3 | CID 4621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 126-27-2 [chemicalbook.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. This compound | Sodium Channel | HBV | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxethazaine Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Oxethazaine in cytotoxicity assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cytotoxicity experiments with this compound.
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| Poor Solubility of this compound | This compound has poor water solubility.[1] | Prepare stock solutions in an organic solvent like DMSO.[2][3] For a higher solubility, you can warm the tube at 37°C and use an ultrasonic bath.[3] Stock solutions can typically be stored at -20°C for several months.[3] |
| Inconsistent or High Variability in Assay Results | - Pipetting errors.- "Edge effect" in 96-well plates.- Cell seeding density is not uniform.- Incomplete solubilization of formazan crystals (in MTT assays).[4] | - Ensure proper mixing of cell suspensions before plating.- Avoid using the outer wells of 96-well plates to minimize evaporation and temperature fluctuations.[5]- Optimize cell seeding density to ensure it is within the linear range of the assay.- For MTT assays, ensure complete dissolution of formazan crystals by adding sufficient solvent and allowing adequate incubation time.[4] |
| High Background Absorbance in Control Wells | - Contamination of the culture medium with bacteria or yeast.- Presence of reducing agents in the medium (e.g., phenol red).[4]- Degradation of the MTT reagent.[4] | - Use fresh, sterile medium and reagents.- Consider using a serum-free medium during the assay incubation period.[4]- Store MTT solution protected from light. |
| Unexpectedly Low Cytotoxicity at High Concentrations | - Drug precipitation in the culture medium.- Instability of this compound in the culture medium over the incubation period. | - Visually inspect the wells for any signs of precipitation after adding this compound.- Test the stability of this compound in your specific cell culture medium over the experimental timeframe.[6] |
| Discrepancy Between Visual Cell Death and Assay Readout | - The chosen assay may not be sensitive to the specific mechanism of cell death induced by this compound.- The timing of the assay may not be optimal to capture the cytotoxic effect.[7] | - Consider using multiple cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, and apoptosis markers).- Perform a time-course experiment to determine the optimal endpoint for the assay.[7] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound in cancer cells?
This compound has been shown to exert its cytotoxic effects by directly targeting and inhibiting Aurora Kinase A (AURKA).[8][9] This inhibition disrupts the downstream signaling of AURKA, leading to suppression of cell proliferation and migration in cancer cells, particularly in esophageal squamous cell carcinoma (ESCC).[8][9]
2. What is a recommended starting concentration range for this compound in cytotoxicity assays?
Based on published data, a broad concentration range from 0 to 100 µM is often used for initial screening.[10] For more detailed dose-response studies, concentrations ranging from 1 µM to 50 µM are commonly employed, with IC50 values for some cancer cell lines falling within this range.[10]
3. How does the cytotoxicity of this compound differ between cancerous and non-cancerous cell lines?
Studies have indicated that this compound exhibits selective cytotoxicity, with lower toxicity observed in normal esophageal epithelial cells (SHEE) compared to esophageal squamous cell carcinoma (ESCC) cell lines (KYSE150 and KYSE450).[10]
4. What are the expected effects of this compound on the cell cycle?
Treatment with this compound has been observed to induce a G2/M cell-cycle arrest in ESCC cells.[10]
5. Can this compound's cytotoxic effects be influenced by its formulation?
Yes, complexation of this compound with 2-hydroxypropyl-β-cyclodextrin has been shown to increase its solubility and decrease its in vitro cytotoxicity in 3T3 fibroblasts, suggesting that the formulation can impact its biological activity.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 16-18 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 6.25, 12.5, 25, 50, and 100 µM) and incubate for the desired time period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 200-300 cells/well) in a 6-well plate.
-
Treatment: Treat the cells with different concentrations of this compound (e.g., 0, 1, 2.5, 5, and 10 µM).
-
Incubation: Incubate the plates for approximately 8 days, or until visible colonies are formed in the control wells.
-
Staining: Fix the colonies with 4% paraformaldehyde and then stain with 0.1% crystal violet.
-
Quantification: Count the number of colonies in each well and express it as a percentage of the control.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in different cell lines.
| Cell Line | Cell Type | Incubation Time | IC50 (µM) |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 24 hours | 33.75[10] |
| 48 hours | 17.21[10] | ||
| KYSE450 | Esophageal Squamous Cell Carcinoma | 24 hours | 15.26[10] |
| 48 hours | 8.94[10] | ||
| SHEE | Normal Esophageal Epithelial | 24 hours | 57.05[10] |
| 48 hours | 36.48[10] |
Visualizations
Caption: this compound inhibits AURKA, suppressing downstream signaling and cell proliferation.
Caption: General workflow for determining the cytotoxicity of this compound.
References
- 1. complexation-of-oxethazaine-with-2-hydroxypropyl-cyclodextrin-increased-drug-solubility-decreased-cytotoxicity-and-analgesia-at-inflamed-tissues - Ask this paper | Bohrium [bohrium.com]
- 2. raybiotech.com [raybiotech.com]
- 3. This compound | CAS:126-27-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 8. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Oxethazaine Resistance in Cancer Cell Lines
A Note to Researchers: While oxethazaine has been identified as an inhibitor of Aurora Kinase A (AURKA) in cancer cells, particularly in esophageal squamous cell carcinoma, literature specifically detailing mechanisms of resistance to this compound and strategies to overcome it is currently limited.[1] Therefore, this technical support center provides guidance based on the broader and more extensively studied field of resistance to AURKA inhibitors in general. The principles, mechanisms, and strategies outlined here are highly likely to be applicable to overcoming this compound resistance due to its shared target.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to this compound. What are the potential underlying mechanisms?
A1: Resistance to this compound, as an AURKA inhibitor, can arise from several mechanisms:
-
Target Alteration: Point mutations in the AURKA gene can alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Upregulation of AURKA Expression: Increased expression of the AURKA protein can effectively titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of AURKA. Common bypass pathways include the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Modulation of Cell Death Pathways: Cells can develop resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members) or by modulating autophagy to promote survival.
Q2: I suspect my cells have developed resistance. What is the first experiment I should perform?
A2: The first step is to quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line compared to the parental (sensitive) cell line. A significant increase in the IC50 value confirms the development of resistance.
Q3: How can I investigate if AURKA expression levels have changed in my resistant cell line?
A3: You can assess AURKA protein levels using Western blotting. Compare the AURKA protein expression in your resistant cell line to the parental cell line. An increase in AURKA expression in the resistant line would suggest this as a potential resistance mechanism.
Q4: What are some strategies to overcome this compound resistance?
A4: The most promising strategy is the use of combination therapies.[3] Consider the following approaches:
-
Inhibition of Bypass Pathways: Combine this compound with inhibitors of pathways that may be compensating for AURKA inhibition, such as PI3K/Akt/mTOR or MEK inhibitors.
-
Induction of Apoptosis: Use agents that promote apoptosis, such as Bcl-2 inhibitors, to overcome resistance to cell death.
-
Synthetic Lethality: In cell lines with specific genetic backgrounds (e.g., mutations in RB1, ARID1A, or overexpression of MYC), AURKA inhibition can be synthetically lethal. Combining this compound with therapies targeting these vulnerabilities can be effective.
-
Immunotherapy Combinations: In some contexts, combining AURKA inhibitors with immune checkpoint inhibitors (e.g., anti-PD-L1 antibodies) has shown synergistic effects.[4]
Troubleshooting Guides
Troubleshooting MTT Assay for IC50 Determination
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with sterile PBS.[5] |
| Low absorbance readings | - Insufficient cell number- Reduced metabolic activity not due to cytotoxicity- Premature removal of formazan crystals | - Optimize cell seeding density.- Ensure cells are in the logarithmic growth phase.- Be gentle when removing the MTT solution. |
| High background absorbance | - Contamination (bacterial or yeast)- Phenol red in the medium- Serum interference | - Regularly check for contamination.- Use phenol red-free medium for the assay.- Use serum-free medium during the MTT incubation step.[6] |
| Formazan crystals not dissolving | - Incomplete solubilization | - Increase incubation time with the solubilization buffer.- Gently pipette up and down to aid dissolution. |
Troubleshooting Annexin V/PI Apoptosis Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High percentage of Annexin V+/PI+ cells in the negative control | - Harsh cell handling (e.g., over-trypsinization)- Cells are overgrown or unhealthy | - Use a gentle detachment method (e.g., EDTA-based).- Use cells from a healthy, sub-confluent culture. |
| Weak or no Annexin V staining in the positive control | - Apoptosis was not successfully induced- Insufficient incubation time with Annexin V- Ca2+ is absent from the binding buffer | - Confirm the efficacy of your apoptosis-inducing agent.- Increase the incubation time with Annexin V.- Ensure the binding buffer contains an adequate concentration of CaCl2. |
| High background fluorescence | - Inadequate washing- Non-specific antibody binding | - Wash cells thoroughly with binding buffer.- Consider using a blocking step. |
| Shift in the unstained population | - Autofluorescence of cells | - Include an unstained control to set the baseline fluorescence. |
Troubleshooting Western Blot for AURKA Expression
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no AURKA signal | - Low protein concentration- Insufficient primary antibody concentration- Poor protein transfer | - Load at least 20-30 µg of total protein.- Optimize the primary antibody dilution.- Verify transfer efficiency with Ponceau S staining. |
| High background | - Insufficient blocking- Primary or secondary antibody concentration is too high | - Increase blocking time or try a different blocking agent.- Titrate antibody concentrations to find the optimal dilution. |
| Non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a highly specific monoclonal antibody.- Add protease inhibitors to your lysis buffer.[7] |
| Uneven bands ("smiling") | - Gel running too hot- Inconsistent gel polymerization | - Run the gel at a lower voltage or in a cold room.- Ensure complete and even polymerization of the gel. |
Data Presentation
Table 1: IC50 Values of this compound in Esophageal Squamous Cell Carcinoma (ESCC) and Normal Esophageal Epithelial Cell Lines. [8]
| Cell Line | Cell Type | IC50 at 24h (µM) | IC50 at 48h (µM) |
| SHEE | Normal Esophageal Epithelium | 57.05 | 36.48 |
| KYSE150 | ESCC | 33.75 | 17.21 |
| KYSE450 | ESCC | 15.26 | 8.94 |
Table 2: Example Data on the Effect of Combination Therapy on Cell Viability (Hypothetical).
| Treatment | Cell Line | IC50 (µM) |
| This compound | Parental | 10 |
| This compound | Resistant | 50 |
| MEK Inhibitor | Resistant | 25 |
| This compound + MEK Inhibitor (1 µM) | Resistant | 15 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24 or 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis. Include positive and negative controls.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot for AURKA Expression
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against AURKA overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Upstream regulators of Aurora Kinase A activation.
Caption: Downstream signaling pathways of Aurora Kinase A.
Caption: Experimental workflow for IC50 determination using MTT assay.
Caption: Logical workflow for troubleshooting this compound resistance.
References
- 1. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. auctoresonline.org [auctoresonline.org]
- 4. Aurora kinase-a expression heterogeneity and potential benefit of combination therapy in prostate adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Oxethazaine off-target effects in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of oxethazaine in experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
This compound is a potent local anesthetic that primarily functions by blocking voltage-gated sodium channels on neuronal membranes.[1] This blockade prevents the generation and propagation of action potentials, thereby inhibiting the transmission of pain signals.[1]
Q2: What are the known major off-target effects of this compound?
This compound has several documented off-target effects, including:
-
Inhibition of Aurora Kinase A (AURKA): this compound can directly bind to and inhibit the activity of AURKA, a key regulator of mitosis. This can lead to cell-cycle arrest and apoptosis.[2][3]
-
Blockade of L-type Calcium Channels: At lower concentrations, this compound can inhibit L-type calcium channels, affecting intracellular calcium signaling.[4] At higher concentrations, it can induce cytotoxicity through a calcium-dependent mechanism.[4]
-
Inhibition of Gastrin Secretion: this compound can suppress the secretion of gastrin, a hormone that stimulates gastric acid release.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-Response Studies: Conduct thorough dose-response experiments to identify the lowest effective concentration for the on-target effect and to understand the concentration at which off-target effects become prominent.
-
Use of Specific Controls: Employ appropriate positive and negative controls in your assays. For example, when studying AURKA inhibition, use a known selective AURKA inhibitor as a positive control.
-
Cell Line Selection: Choose cell lines that are well-characterized and relevant to your research question. Be aware that the expression levels of on- and off-target proteins can vary between cell lines, influencing the observed effects.
-
Orthogonal Assays: Confirm your findings using multiple, independent assay formats that measure different aspects of the cellular response.
-
CRISPR/Cas9 Knockout Models: To definitively attribute an observed effect to an off-target interaction, consider using CRISPR/Cas9 to generate knockout cell lines for the putative off-target protein.[5]
Troubleshooting Guides
Troubleshooting Unexpected Results in Kinase Assays
| Problem | Possible Cause | Solution |
| No inhibition of Aurora Kinase A activity | 1. Incorrect this compound Concentration: The concentration of this compound may be too low. 2. Inactive this compound: The compound may have degraded. 3. Assay Conditions: Suboptimal assay buffer, temperature, or incubation time. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 50 µM). 2. Use a fresh stock of this compound. 3. Optimize assay conditions according to the detailed protocol. Ensure the assay buffer is at room temperature.[6] |
| High Background Signal | 1. Non-specific Antibody Binding: The primary or secondary antibody may be binding non-specifically. 2. Insufficient Washing: Inadequate washing steps during Western blotting. | 1. Increase the blocking time and/or use a different blocking agent (e.g., 5% BSA instead of milk). 2. Increase the number and duration of wash steps with TBST.[7] |
| Variability Between Replicates | 1. Pipetting Errors: Inconsistent pipetting of reagents. 2. Cell Seeding Density: Uneven cell numbers across wells. | 1. Use calibrated pipettes and prepare a master mix for reagents where possible.[6] 2. Ensure a homogenous cell suspension before seeding and visually inspect plates for even cell distribution. |
Troubleshooting Unexpected Results in Calcium Flux Assays
| Problem | Possible Cause | Solution |
| No Change in Intracellular Calcium | 1. Low this compound Concentration: The concentration may be insufficient to block L-type calcium channels. 2. Cell Health: Cells may be unhealthy or not expressing the target channel. 3. Dye Loading Issues: Inefficient loading of the calcium-sensitive dye. | 1. Test a range of concentrations, starting from nanomolar to low micromolar (e.g., 100 nM to 10 µM). 2. Ensure cells are healthy and in the logarithmic growth phase. Verify the expression of L-type calcium channels in your cell line. 3. Optimize dye loading time and concentration. Consider using a ratiometric dye like Fura-2 to minimize issues with uneven loading.[8] |
| High Background Fluorescence | 1. Incomplete Dye Hydrolysis: The AM ester form of the dye has not been fully cleaved. 2. Autofluorescence: Cells or media components may be autofluorescent. | 1. Increase the incubation time after dye loading to allow for complete de-esterification.[9] 2. Use phenol red-free media and check for cellular autofluorescence before dye loading. |
| Cytotoxicity Observed | 1. High this compound Concentration: this compound can be cytotoxic at higher concentrations ((6-10)x10⁻⁵ M).[4] 2. Prolonged Exposure: Long incubation times may lead to cell death. | 1. Use lower concentrations of this compound, focusing on the range where L-type calcium channel blockade is observed. 2. Reduce the incubation time of the experiment. |
Quantitative Data Summary
The following tables summarize the known quantitative data for the on-target and off-target effects of this compound.
Table 1: On-Target Effect of Local Anesthetics on Voltage-Gated Sodium Channels
| Compound | Channel Type | IC₅₀ | Reference |
| Lidocaine | TTX-resistant Na⁺ channels | 210 µM | [10] |
| Lidocaine | TTX-sensitive Na⁺ channels | 42 µM | [10] |
| Bupivacaine | TTX-resistant Na⁺ channels | 32 µM | [10] |
| Bupivacaine | TTX-sensitive Na⁺ channels | 13 µM | [10] |
| This compound | Voltage-gated Na⁺ channels | Expected to be in the low micromolar range (similar to other local anesthetics) | N/A |
Note: A direct IC₅₀ value for this compound on voltage-gated sodium channels was not found in the reviewed literature. The expected range is based on the potency of similar local anesthetics.
Table 2: Off-Target Effects of this compound
| Off-Target | Cell Line | Parameter | Value | Reference |
| Aurora Kinase A | KYSE150 | IC₅₀ (24h) | 33.75 µM | [2][3] |
| Aurora Kinase A | KYSE150 | IC₅₀ (48h) | 17.21 µM | [2][3] |
| Aurora Kinase A | KYSE450 | IC₅₀ (24h) | 15.26 µM | [2][3] |
| Aurora Kinase A | KYSE450 | IC₅₀ (48h) | 8.94 µM | [2][3] |
| L-type Calcium Channels | PC12 | Inhibition | 10⁻⁶ - 10⁻⁷ M (1 - 0.1 µM) | [4] |
| Cytotoxicity | PC12 | LDH Leakage | (6-10)x10⁻⁵ M (60 - 100 µM) | [4] |
Experimental Protocols
Protocol 1: In Vitro Aurora Kinase A (AURKA) Inhibition Assay
This protocol is adapted from the methodology used to demonstrate this compound's inhibition of AURKA activity.[2][3]
1. Cell Culture and Treatment:
- Culture esophageal squamous cell carcinoma (ESCC) cell lines (e.g., KYSE150, KYSE450) in appropriate media.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, and 10 µM) for 24 to 48 hours.
2. Protein Extraction:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Determine protein concentration using a BCA assay.
3. Western Blotting:
- Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.[7]
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
- Incubate the membrane with primary antibodies against p-Histone H3 (Ser10) (a downstream target of AURKA), total Histone H3, and AURKA overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.[7]
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again as in the previous step.
- Detect the signal using an ECL substrate and image the blot.
Protocol 2: Intracellular Calcium Flux Assay
This protocol is a general guide for measuring changes in intracellular calcium and can be adapted to study the effect of this compound on L-type calcium channels.
1. Cell Preparation:
- Seed cells (e.g., PC12) in a black-walled, clear-bottom 96-well plate and culture overnight.
- Wash cells with a suitable buffer (e.g., HBSS).
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive dye such as Fura-2 AM or Fluo-8 AM.
- Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
- Wash the cells to remove excess dye.
3. Compound Addition and Measurement:
- Add varying concentrations of this compound (e.g., 100 nM to 10 µM) to the wells.
- Use a fluorescence plate reader to measure the baseline fluorescence.
- Stimulate the cells with a depolarizing agent (e.g., high potassium solution) to open voltage-gated calcium channels.
- Immediately begin recording the fluorescence intensity over time.
- For ratiometric dyes like Fura-2, measure emission at two excitation wavelengths (e.g., 340 nm and 380 nm).[9] For single-wavelength dyes like Fluo-8, measure at the appropriate excitation/emission wavelengths (e.g., 490/525 nm).[11]
4. Data Analysis:
- Calculate the change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths.
- Compare the response in this compound-treated cells to untreated controls.
Visualizations
References
- 1. What is the mechanism of Oxetacaine? [synapse.patsnap.com]
- 2. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biphasic effects of this compound, a topical anesthetic, on the intracellular Ca(2+) concentration of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 8. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [bio-protocol.org]
- 10. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.com [abcam.com]
Dealing with high background in Oxethazaine enzymatic assays
This technical support center provides troubleshooting guidance for researchers encountering high background and other issues in enzymatic assays involving Oxethazaine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which enzymatic assays is it commonly studied?
This compound is a topical local anesthetic. In research settings, it is often studied as an inhibitor of specific enzymes. Key examples include its role as an inhibitor of Cytochrome P450 3A (CYP3A) enzymes, which are crucial for drug metabolism, and as a novel inhibitor of Aurora Kinase A (AURKA), a protein involved in cell division and a target in cancer research.[1][2] Therefore, troubleshooting guides often focus on inhibition assays for these enzymes.
Q2: What are the most common causes of high background in enzymatic assays with this compound?
High background can stem from several factors:
-
Compound Precipitation: this compound has poor water solubility and can precipitate in aqueous assay buffers, leading to light scattering that interferes with absorbance or fluorescence readings.[3]
-
Compound Aggregation: At certain concentrations, this compound may form aggregates that can non-specifically inhibit enzymes or interfere with the assay signal.
-
Autofluorescence: If using a fluorescence-based assay, this compound itself might possess intrinsic fluorescence at the excitation and emission wavelengths used for the reporter fluorophore.
-
Reagent-Related Issues: Contaminated or improperly prepared buffers, substrates, or enzymes can contribute to non-specific signal.
-
Assay Plate Issues: The type of microplate used (e.g., black plates for fluorescence) and potential autofluorescence from the plate material can affect background.
Q3: How does the pH of the assay buffer affect experiments with this compound?
The pH of the assay buffer is critical. This compound is one of the few local anesthetics that can provide analgesia in an acidic environment.[2] Its ionization state, and therefore its solubility and interaction with the target enzyme, can be significantly influenced by pH. For instance, in studies of its degradation, its stability varies at different pH levels. It is essential to optimize and maintain a consistent pH throughout the assay to ensure reproducible results.
Q4: Can this compound's metabolites interfere with the enzymatic assay?
Yes, this compound is metabolized in the liver, forming primary metabolites such as beta-hydroxy-mephentermine and beta-hydroxy-phentermine.[4] If the enzymatic assay is conducted using liver microsomes or other complex biological matrices, these metabolites could potentially interact with the target enzyme or interfere with the detection method. It is important to consider the metabolic stability of this compound under your specific experimental conditions.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving high background issues in this compound enzymatic assays, with a focus on CYP3A and AURKA inhibition assays.
Problem: High Background Signal in Control Wells (No Enzyme or No Substrate)
| Possible Cause | Recommended Solution |
| This compound Precipitation/Aggregation | 1. Visually inspect the wells for any precipitate. 2. Determine the critical aggregation concentration (CAC) of this compound in your assay buffer using techniques like dynamic light scattering. 3. Test a range of this compound concentrations to identify a working concentration below its solubility limit. 4. Consider including a low concentration of a non-ionic detergent (e.g., Triton X-100 or Tween-20) to prevent aggregation. 5. Incorporate a solubility-enhancing agent like 2-hydroxypropyl-β-cyclodextrin, which has been shown to improve this compound's solubility.[3] |
| This compound Autofluorescence | 1. Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths of your assay. 2. If significant, subtract the background fluorescence from all wells containing this compound. 3. Consider using a red-shifted fluorophore for your assay, as compound autofluorescence is often more pronounced at shorter wavelengths. |
| Contaminated Reagents or Assay Plates | 1. Prepare fresh assay buffers and reagent solutions using high-purity water and reagents. 2. Filter all solutions through a 0.22 µm filter before use. 3. Use high-quality, low-fluorescence assay plates (e.g., black plates for fluorescence assays). 4. Test for plate autofluorescence by reading an empty plate. |
Problem: High Background Signal Only When All Components are Present
| Possible Cause | Recommended Solution |
| Non-specific Enzyme Inhibition by Aggregates | 1. Even below the visible precipitation level, this compound aggregates can sequester and inhibit the enzyme non-specifically. 2. Run a counter-screen with an unrelated enzyme to check for promiscuous inhibition. 3. Include a non-ionic detergent in the assay buffer to disrupt aggregate formation. |
| Interference with Detection Chemistry | 1. For Fluorescence Assays: this compound might be quenching the fluorescence of the product. To test for this, add this compound to a solution containing a known amount of the fluorescent product and measure the signal. 2. For Coupled Assays: this compound could be inhibiting one of the coupling enzymes. Validate the activity of each coupling enzyme in the presence of this compound. |
| Enzyme Instability | 1. Ensure the enzyme is stored correctly and handled according to the manufacturer's recommendations. 2. Determine the stability of the enzyme in the final assay buffer over the time course of the experiment. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₁N₃O₃ | [5] |
| Molecular Weight | 467.64 g/mol | [5] |
| Melting Point | 104-105°C | [5] |
| Water Solubility | Practically insoluble | [5] |
| Solubility in Organic Solvents | Freely soluble in methanol; soluble in ethyl acetate | [5] |
Table 2: Example IC₅₀ Values for this compound Inhibition
| Enzyme | Substrate/Assay | IC₅₀ (µM) | Reference |
| Aurora Kinase A | Kinase activity assay | ~5 | [2] |
| CYP3A (in vitro) | Midazolam 1'-hydroxylation | Concentration-dependent inhibition | [1] |
Experimental Protocols
Protocol 1: General Assay for this compound Inhibition of CYP3A4
This protocol is adapted from studies on CYP3A inhibition by this compound.[1][6]
1. Reagents and Materials:
-
Human liver microsomes (HLMs)
-
This compound stock solution (in DMSO)
-
Midazolam (CYP3A4 substrate) stock solution (in methanol)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction quenching)
-
Internal standard (e.g., diazepam) for HPLC analysis
-
96-well microplate
-
HPLC system with UV or MS detector
2. Assay Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human liver microsomes
-
This compound dilution or vehicle control (DMSO)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add the midazolam substrate to each well to initiate the reaction.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the desired time (e.g., 15 minutes).
-
Stop the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis of the metabolite (1'-hydroxymidazolam).
3. Data Analysis:
-
Quantify the amount of 1'-hydroxymidazolam formed using a standard curve.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
Protocol 2: Troubleshooting High Background Using a Counter-Screen
1. Rationale: To determine if the observed inhibition is specific to the target enzyme or due to non-specific effects like aggregation, a counter-screen with an unrelated enzyme is performed.
2. Procedure:
-
Select a control enzyme that is mechanistically distinct from your primary target (e.g., a protease like trypsin if your primary target is a kinase).
-
Run the standard assay for the control enzyme in the presence of the same concentrations of this compound used for your primary target.
-
If this compound shows significant inhibition of the control enzyme, it is likely acting non-specifically.
Visualizations
Caption: this compound's inhibition of Aurora Kinase A signaling.
Caption: Workflow for an this compound enzyme inhibition assay.
Caption: Logical flow for troubleshooting high background.
References
- 1. Inhibitory Effect of this compound on Midazolam Metabolism in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complexation of this compound with 2-hydroxypropyl-β-cyclodextrin: increased drug solubility, decreased cytotoxicity and analgesia at inflamed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C28H41N3O3 | CID 4621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 126-27-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Long-term storage and handling of Oxethazaine powder and solutions
Oxethazaine Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the long-term storage and handling of this compound powder and its solutions. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of the compound throughout its use.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound powder?
A1: this compound powder is stable and should be stored in a cool, dry, and well-ventilated area with the container tightly sealed.[1][2][3] For optimal long-term stability, storage at -20°C is recommended, which can preserve the powder for up to three years.[4] It is also crucial to protect the powder from light and moisture.[3][5]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
A2: this compound is practically insoluble in water but is freely soluble in solvents like Dimethyl Sulfoxide (DMSO) and methanol.[1][6] To prepare a stock solution, DMSO is commonly used.[4][7] It is recommended to use newly opened DMSO, as its hygroscopic nature can impact solubility.[7] Sonication can assist in the dissolution process.[4] For detailed steps, refer to the Experimental Protocols section.
Q3: How should I store this compound stock solutions for long-term use?
A3: For long-term storage, this compound stock solutions should be aliquoted into smaller volumes to prevent degradation from repeated freeze-thaw cycles.[4][7] These aliquots should be stored at -80°C for up to two years or at -20°C for up to one year.[4][7] For short-term use within a week, aliquots can be kept at 4°C.[4]
Q4: What personal protective equipment (PPE) is necessary when handling this compound powder?
A4: When handling this compound powder, it is essential to work in a well-ventilated area and wear appropriate PPE to avoid contact and inhalation.[1] This includes tightly fitting safety goggles with side-shields, chemical-impermeable gloves, and fire-resistant or impervious clothing.[1][8] If exposure limits are exceeded or dust formation is significant, a full-face respirator should be used.[1][8]
Q5: Is this compound sensitive to specific environmental conditions like light or pH?
A5: Yes, protection from light is recommended during storage.[3] One of this compound's key properties is its stability in strongly acidic conditions, unlike most local anesthetics.[9][10] However, it is incompatible with strong bases and oxidizing agents.[2][11] Forced degradation studies show that it can be degraded under stress conditions involving acid, alkali, heat, and photolysis.[12]
Data Presentation: Storage and Solubility
The following tables summarize the key quantitative data for the storage and solubility of this compound.
Table 1: Recommended Storage Conditions for this compound
| Parameter | This compound Powder | This compound Stock Solution (in DMSO) |
| Temperature | -20°C (long-term)[4] or +15°C to +25°C (short-term)[3] | -80°C (up to 2 years)[7] or -20°C (up to 1 year)[7] |
| Light | Store protected from light[3] | Store in light-resistant containers or protect from light[4] |
| Atmosphere | Store in a dry place, away from moisture[3][4] | Keep container tightly sealed to prevent DMSO moisture absorption[7] |
| Container | Tightly closed, original container[2][3] | Tightly sealed vials, preferably amber glass[4] |
| Special Notes | Avoid incompatible materials (strong acids/bases, oxidizers)[2][11] | Aliquot to avoid repeated freeze-thaw cycles[4][7] |
Table 2: this compound Solubility Profile
| Solvent | Solubility | Reference |
| Water | Practically insoluble / <1 mg/mL | [1][13] |
| DMSO | ≥ 50 mg/mL | [4][7] |
| Methanol | Freely soluble | [1][6] |
| Ethyl Acetate | Soluble | [6] |
| Dilute Acids | Soluble | [2] |
Troubleshooting Guide
Issue 1: My this compound powder will not dissolve completely in the chosen solvent.
-
Question: Are you using the correct solvent?
-
Question: Is your solvent of high quality?
-
Answer: If using DMSO, its hygroscopic nature means it can absorb water from the air, which will significantly decrease the solubility of this compound.[7] Always use fresh, newly opened DMSO for preparing stock solutions.
-
-
Question: Have you applied physical methods to aid dissolution?
-
Answer: Gentle warming or sonication is recommended to facilitate the dissolution of this compound in DMSO.[4]
-
Issue 2: I observed a precipitate in my this compound solution after storage.
-
Question: Was the solution stored at the correct temperature?
-
Answer: Storing solutions at temperatures higher than recommended can lead to degradation, while freezing can sometimes cause the compound to fall out of solution, especially if it was near its saturation point. Ensure storage at -20°C or -80°C.[7] If a precipitate is observed after thawing, try to redissolve it by warming the vial to room temperature and vortexing or sonicating.
-
-
Question: Was the solution diluted with an incompatible solvent?
-
Answer: Diluting a DMSO stock solution with an aqueous buffer can cause precipitation if the final concentration of this compound exceeds its solubility in the mixed solvent system. The final concentration of DMSO in cell-based assays should typically not exceed 0.1%.[4] Perform serial dilutions and check for precipitation at each step.
-
-
Question: Could the solution have become contaminated?
-
Answer: Contamination can alter the pH or introduce particulates. If contamination is suspected, the solution should be discarded.[14]
-
Issue 3: I am concerned that my this compound sample may have degraded.
-
Question: How was the sample stored?
-
Question: Are there any visual signs of degradation?
-
Answer: Check for a change in color or the appearance of insoluble impurities in the powder or solution. While not definitive, these can be indicators of degradation.[15]
-
-
Question: How can I definitively test for degradation?
-
Answer: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), is required to separate and quantify this compound from its potential degradation products.[12] Literature describes HPLC methods used for forced degradation studies which can serve as a starting point for developing a suitable analytical protocol.[12]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-analysis: Calculate the required mass of this compound powder based on its molecular weight (467.64 g/mol ). For 1 mL of a 10 mM solution, 4.676 mg of this compound is needed.
-
Weighing: Accurately weigh the calculated amount of this compound powder in a suitable tube or vial. Perform this in a well-ventilated area or chemical fume hood.[1]
-
Dissolution: Add the desired volume of fresh, high-purity DMSO to the vial.[7] For example, add 1 mL of DMSO to 4.676 mg of powder.
-
Mixing: Cap the vial securely and vortex thoroughly. If the powder does not dissolve completely, place the vial in an ultrasonic bath (sonicator) for 5-10 minutes.[4]
-
Verification: Visually inspect the solution to ensure all solid material has dissolved and the solution is clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in tightly sealed vials.[7]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and storage temperature. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[4][7]
Protocol 2: Outline for a Forced Degradation (Stress Testing) Study
This protocol provides a general framework for assessing the stability of this compound under various stress conditions, as recommended by ICH guidelines.[16]
-
Objective: To identify potential degradation products and degradation pathways for this compound.
-
Methodology: Prepare solutions of this compound (e.g., in methanol or a suitable buffer) and subject them to the following stress conditions on separate samples:
-
Acidic Hydrolysis: Treat with 0.1 M HCl at a specified temperature (e.g., 60°C) for a set duration.
-
Alkaline Hydrolysis: Treat with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid powder and a solution to high heat (e.g., 70°C).
-
Photolytic Degradation: Expose the solid powder and a solution to UV light (e.g., 254 nm) and/or visible light.
-
-
Sample Analysis: At predetermined time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples if necessary.
-
Analytical Technique: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. The method must be capable of separating the intact this compound peak from all degradation product peaks.[12]
-
Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the area of the main this compound peak and the appearance of new peaks indicate degradation. This data helps establish the compound's intrinsic stability profile.
Mandatory Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Logical steps for troubleshooting precipitation in this compound solutions.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. caelo.de [caelo.de]
- 4. This compound | Sodium Channel | HBV | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 126-27-2 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. echemi.com [echemi.com]
- 9. What is the mechanism of Oxetacaine? [synapse.patsnap.com]
- 10. Oxetacaine - Wikipedia [en.wikipedia.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C28H41N3O3 | CID 4621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nursingcenter.com [nursingcenter.com]
- 15. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 16. sahpra.org.za [sahpra.org.za]
Technical Support Center: Enhancing Oxethazaine Dissolution through Sonication and Heating
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using sonication and heating to improve the dissolution of Oxethazaine. The information is designed to assist in the development of robust experimental protocols and ensure the integrity of the active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve?
A1: this compound is classified as practically insoluble in water.[1] This characteristic poses a significant challenge for in vitro experiments and formulation development, often leading to incomplete dissolution and variability in results.
Q2: How can sonication improve the dissolution of this compound?
A2: Sonication utilizes high-frequency sound waves to agitate particles in a solution. This process can enhance the dissolution of poorly soluble drugs like this compound through several mechanisms:
-
Particle Size Reduction: The intense energy from sonication can break down drug agglomerates and reduce particle size, which increases the surface area available for interaction with the solvent.[2][3][4][5]
-
Increased Mass Transfer: The acoustic cavitation and microstreaming generated by sonication can disrupt the stagnant diffusion layer around the drug particles, leading to a more efficient transfer of the solute into the bulk solvent.
Q3: What is the role of heating in improving this compound dissolution?
A3: Heating the dissolution medium increases the kinetic energy of both the solvent and solute molecules. This generally leads to higher solubility and a faster dissolution rate. For some formulations, a combination of gentle heating and sonication is recommended to achieve complete dissolution.[6]
Q4: At what temperature should I heat my this compound solution?
Q5: How can I be sure that sonication or heating is not degrading my this compound sample?
A5: It is essential to use a stability-indicating analytical method to assess the purity of your this compound solution after applying sonication or heat. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods have been developed to separate this compound from its potential degradation products formed under hydrolytic and oxidative stress.[8][9] These methods can be adapted to check for thermal degradation as well.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dispersing and clumping at the bottom of the vessel. | Insufficient initial wetting of the powder. | 1. Start with a small amount of a suitable wetting agent or co-solvent if your experimental design allows. 2. Gently swirl the flask to wet the powder before initiating sonication. |
| The solution remains cloudy or contains visible particles after sonication. | 1. Insufficient sonication time or power. 2. The concentration of this compound exceeds its solubility limit in the chosen solvent system. | 1. Increase the sonication time in increments (e.g., 5-10 minutes) and observe the effect. 2. If using a probe sonicator, ensure the probe is properly immersed in the solution. 3. Consider gently heating the solution (e.g., to 30-40°C) during sonication. 4. If the issue persists, you may need to reduce the concentration of this compound or use a stronger solvent system if permissible. |
| The solution appears to have a yellowish tint after heating. | This could be an indication of thermal degradation. | 1. Immediately stop heating and allow the solution to cool. 2. Analyze a sample using a stability-indicating method (e.g., HPLC) to check for the presence of degradation products.[8][9] 3. If degradation is confirmed, reduce the temperature and/or heating duration in subsequent experiments. |
| Inconsistent dissolution results between batches. | 1. Variability in sonication parameters (e.g., power, temperature, time). 2. Inconsistent placement of the vessel in the sonication bath. 3. Variations in the particle size of the starting this compound powder. | 1. Ensure all sonication parameters are precisely controlled and recorded for each experiment. 2. Use a consistent position for your vessel within the sonication bath. 3. If possible, characterize the particle size of your this compound powder before starting the dissolution experiment. |
Experimental Protocols
While specific quantitative data for this compound dissolution under these conditions is limited, the following general protocols for poorly soluble drugs can be adapted. It is imperative to validate these protocols for your specific experimental needs and to verify the integrity of this compound post-treatment.
Protocol 1: Sonication-Assisted Dissolution
This protocol is suitable for preparing solutions of this compound where the primary goal is to overcome initial dispersion and dissolution challenges.
Methodology:
-
Preparation: Weigh the desired amount of this compound powder and transfer it to a suitable volumetric flask.
-
Solvent Addition: Add approximately 70-80% of the final volume of the desired solvent.
-
Initial Dispersion: Gently swirl the flask to wet the powder.
-
Sonication:
-
Place the flask in an ultrasonic bath.
-
Ensure the water level in the bath is sufficient to cover the level of the solvent in the flask.
-
Sonicate for an initial period of 15-20 minutes.
-
Monitor the temperature of the sonication bath to avoid excessive heating. If necessary, use a cooling water bath.
-
-
Completion: After sonication, remove the flask and allow it to cool to room temperature.
-
Final Volume: Add the solvent to the final volume and mix thoroughly.
-
Analysis: Visually inspect for any undissolved particles. If necessary, filter the solution and analyze the concentration and purity of this compound using a validated analytical method (e.g., HPLC).
Protocol 2: Combined Sonication and Gentle Heating
This protocol is recommended when sonication alone is insufficient to achieve complete dissolution or when a faster dissolution rate is desired.
Methodology:
-
Preparation: Weigh the desired amount of this compound powder and transfer it to a suitable volumetric flask.
-
Solvent Addition: Add approximately 70-80% of the final volume of the desired solvent.
-
Heating and Sonication:
-
Place the flask in a heated ultrasonic bath.
-
Set the temperature to a desired level (start with a conservative temperature, e.g., 30-40°C).
-
Sonicate for 15-20 minutes, periodically checking for dissolution.
-
-
Completion: Once dissolution is complete, turn off the heat and sonication.
-
Cooling and Final Volume: Allow the solution to cool to room temperature. Add the solvent to the final volume and mix thoroughly.
-
Analysis: Analyze the concentration and purity of the final solution using a stability-indicating method to ensure no degradation has occurred.
Data Presentation
Currently, there is a lack of specific quantitative data in the public domain comparing the dissolution rates of this compound with and without sonication and heating. Researchers are encouraged to generate this data internally. A suggested format for presenting such data is provided below.
Table 1: Hypothetical Dissolution Rate of this compound under Different Conditions
| Condition | Time (min) | % this compound Dissolved |
| Stirring Only (25°C) | 15 | 10 |
| 30 | 18 | |
| 60 | 30 | |
| Sonication (25°C) | 15 | 45 |
| 30 | 75 | |
| 60 | 95 | |
| Sonication + Heating (40°C) | 15 | 80 |
| 30 | 98 | |
| 60 | >99 |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for preparing a solution of a poorly soluble drug like this compound using sonication and heating.
Logical Relationship: Troubleshooting Dissolution Issues
This diagram outlines the logical steps to troubleshoot incomplete dissolution of this compound.
References
- 1. This compound | 126-27-2 [chemicalbook.com]
- 2. Optimization of the sonication process for meloxicam nanocrystals preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mathewsopenaccess.com [mathewsopenaccess.com]
- 4. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 5. Ultrasound influence on the solubility of solid dispersions prepared for a poorly soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetechindia.com [lifetechindia.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Stability indicating methods for selective determination of Oxetacaine in the presence of its degradation products | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Use of cyclodextrin to enhance Oxethazaine solubility and reduce toxicity
This guide provides researchers, scientists, and drug development professionals with technical support for utilizing cyclodextrin to enhance the solubility and reduce the toxicity of Oxethazaine.
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of complexing this compound with cyclodextrin?
A1: The primary benefits are significantly increased aqueous solubility and reduced cytotoxicity of this compound.[1][2] this compound (OXZ) is a potent local anesthetic, but its poor solubility and toxicity limit its applications, especially for parenteral formulations.[1][3] Complexation with cyclextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), improves these physicochemical and biological properties.[1][2][4]
Q2: Which type of cyclodextrin is recommended for this compound?
A2: Studies have successfully used 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound.[1][2][4] HP-β-CD is a derivative known for its improved aqueous solubility and safety profile compared to native β-cyclodextrin.[5][6]
Q3: What is the stoichiometry of the this compound-HP-β-CD complex?
A3: Experimental data from Job plot analysis indicates a 1:1 molar ratio for the inclusion complex between this compound and HP-β-CD.[1][2][4]
Q4: How does cyclodextrin reduce the toxicity of this compound?
A4: Cyclodextrins encapsulate the hydrophobic drug molecule within their internal cavity.[7][8] This encapsulation can reduce the drug's direct interaction with cell membranes, mitigating local tissue irritation and cytotoxicity.[9][10] For this compound, the complex with HP-β-CD has been shown to double the IC50 value in 3T3 fibroblasts, indicating a significant decrease in cytotoxicity.[1][2][4]
Q5: What analytical techniques can confirm the formation of an this compound-cyclodextrin inclusion complex?
A5: Several techniques are used in combination to confirm complex formation. In the solid state, X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are used to show the loss of the crystalline structure of OXZ.[1][11] In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly DOSY-¹H-NMR, can demonstrate the host-guest interaction.[1][2] Phase-solubility studies are also fundamental to determine the complex stoichiometry and stability constant.[1][12]
Troubleshooting Guide
Q: My phase-solubility diagram is not linear (not A-type). What does this mean?
A: A non-linear phase-solubility profile (e.g., B-type) may suggest that the complex formed has limited solubility in the aqueous medium and might be precipitating. This could be due to the properties of the guest molecule, the specific cyclodextrin used, or the experimental conditions (e.g., temperature, pH).
-
Troubleshooting Steps:
-
Ensure the system has reached equilibrium at each cyclodextrin concentration. This can take 24-72 hours with constant agitation.
-
Visually inspect the samples for any precipitate.
-
Consider using a more soluble cyclodextrin derivative, such as HP-β-CD or sulfobutylether-β-cyclodextrin (SBE-β-CD).[13]
-
Adjust the pH of the buffer, as the ionization state of this compound can influence its complexation efficiency.
-
Q: The observed increase in this compound solubility is lower than expected. How can I improve it?
A: Several factors can influence the efficiency of solubility enhancement.
-
Troubleshooting Steps:
-
Verify Preparation Method: The method used to prepare the solid complex is crucial. Freeze-drying is often more effective than simple co-precipitation or physical mixing for achieving an amorphous, highly soluble product.[14]
-
Check Stoichiometry: Ensure you are using an appropriate molar ratio of cyclodextrin to this compound. While a 1:1 ratio is reported, using a molar excess of cyclodextrin in the formulation is typically required to drive the equilibrium towards complexation.[1]
-
Confirm Complex Formation: Use analytical techniques like XRD or DSC to confirm that an inclusion complex has actually formed in your solid sample and that it is not just a physical mixture.[11]
-
Q: My cytotoxicity assay (e.g., MTT) results show inconsistent or no reduction in toxicity for the complexed this compound.
A: This could be an issue with the complex itself or the assay conditions.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: Verify that the complex is fully dissolved in the cell culture medium. Undissolved particles can lead to inaccurate and variable results.
-
Calculate Correct Molar Concentrations: The comparison of toxicity should be based on the molar concentration of this compound in its free form versus its complexed form. Remember that the IC50 of the complex is expected to be higher than that of the free drug.[1][2]
-
Control for Cyclodextrin Toxicity: Run a control with just the cyclodextrin (HP-β-CD) at the highest concentration used in your experiment to ensure it is not contributing to cytotoxicity. While generally safe, very high concentrations of some cyclodextrins can affect cell membranes.[10]
-
Quantitative Data Summary
The following tables summarize the quantitative findings from the complexation of this compound (OXZ) with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Table 1: Complexation Characteristics
| Parameter | Value | Method | Source |
|---|---|---|---|
| Stoichiometry (OXZ:HP-β-CD) | 1:1 | Job Plot Analysis | [1][2][4] |
| Association Constant (K) | 198 M⁻¹ | NMR Spectroscopy |[1][2][4] |
Table 2: In Vitro Cytotoxicity (MTT Assay in 3T3 Fibroblasts)
| Compound | IC₅₀ (μM) | Description | Source |
|---|---|---|---|
| Free this compound (OXZ) | 28.9 μM | Concentration causing 50% cell death | [1][2][3] |
| OXZ:HP-β-CD Complex | 57.8 μM | Concentration causing 50% cell death | [1][2][3] |
Detailed Experimental Protocols
Protocol 1: Preparation of OXZ:HP-β-CD Inclusion Complex (Co-solubilization & Freeze-Drying)
This protocol is based on the co-solubilization method followed by lyophilization to obtain a solid, readily soluble complex.[1][14]
-
Molar Calculation: Calculate the required masses of this compound and HP-β-CD to achieve a 1:1 molar ratio.
-
Dissolution:
-
Dissolve the calculated amount of HP-β-CD in a specific volume of deionized water with gentle stirring until the solution is clear.
-
Slowly add the calculated mass of this compound to the HP-β-CD solution.
-
-
Equilibration: Seal the container and stir the mixture at room temperature for 48-72 hours, protected from light, to allow the system to reach equilibrium.
-
Filtration (Optional): If any un-complexed this compound remains undissolved, filter the solution using a 0.22 µm syringe filter to obtain a clear aqueous solution of the complex.
-
Freeze-Drying (Lyophilization):
-
Transfer the clear solution to a suitable flask.
-
Freeze the solution completely at -80°C.
-
Lyophilize the frozen solution under high vacuum for at least 48 hours until a dry, fluffy white powder is obtained.
-
-
Storage: Store the resulting powder in a desiccator at room temperature, protected from moisture and light.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the steps to evaluate the cytotoxicity of free OXZ versus the OXZ:HP-β-CD complex on a cell line like 3T3 fibroblasts.[1][15]
-
Cell Seeding: Seed 3T3 fibroblast cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Test Solutions:
-
Prepare stock solutions of free this compound and the OXZ:HP-β-CD complex in the appropriate cell culture medium.
-
Create a series of serial dilutions from the stock solutions to achieve the desired final concentrations for testing.
-
Prepare a control using only HP-β-CD at the highest concentration it will be present in the complex wells.
-
-
Cell Treatment: After 24 hours, remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of free OXZ, OXZ:HP-β-CD complex, HP-β-CD control, and a vehicle control (medium only).
-
Incubation: Incubate the treated plates for 24 hours (or a desired time point) under the same conditions.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO, or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control wells.
-
Plot the cell viability against the drug concentration and use a suitable software to calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Caption: Mechanism of this compound encapsulation by cyclodextrin.
Caption: Experimental workflow for complex preparation and evaluation.
Caption: Troubleshooting flowchart for solubility issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Complexation of this compound with 2-hydroxypropyl-β-cyclodextrin: increased drug solubility, decreased cytotoxicity and analgesia at inflamed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:126-27-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. complexation-of-oxethazaine-with-2-hydroxypropyl-cyclodextrin-increased-drug-solubility-decreased-cytotoxicity-and-analgesia-at-inflamed-tissues - Ask this paper | Bohrium [bohrium.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]
- 10. Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scienceasia.org [scienceasia.org]
- 14. oatext.com [oatext.com]
- 15. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]
Troubleshooting inconsistent results in Oxethazaine proliferation assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in cell proliferation assays involving Oxethazaine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound proliferation experiments in a question-and-answer format.
Q1: Why am I observing high variability between my replicate wells?
High variability is a common issue in cell-based assays and can stem from several factors. When working with this compound, consider the following:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently but thoroughly before aliquoting to each well to prevent cell clumping.
-
Pipetting Errors: Inaccurate pipetting is a major source of variability. Ensure your pipettes are calibrated and use consistent technique for all wells.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Inconsistent Incubation Conditions: Variations in temperature or CO2 levels within the incubator can affect cell growth. Ensure your incubator is properly calibrated and maintained.
-
Compound Precipitation: this compound has poor water solubility.[1] If it precipitates out of solution in your culture media, this will lead to inconsistent concentrations across your wells. Visually inspect your plates under a microscope for any signs of precipitation after adding the compound.
Q2: Could this compound be directly interfering with my assay readout (e.g., MTT, XTT)?
Direct chemical interference with assay reagents is a possibility for any test compound.
-
Tetrazolium Salt Reduction: Assays like MTT and XTT rely on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[2] Some chemical compounds can directly reduce these salts, leading to a false positive signal (higher apparent viability). To test for this, include control wells containing your highest concentration of this compound in media without cells. If you see a color change, it indicates direct interference.
-
Local Anesthetic Properties: this compound is a local anesthetic that can alter cell membrane potential.[3] Assays that rely on membrane potential-sensitive dyes may be affected.[4][5] If using such an assay, it's crucial to validate that the observed signal change is due to proliferation changes and not a direct effect of the compound on the dye or membrane potential in a way that confounds the results.
Q3: I'm seeing lower than expected potency or inconsistent dose-response curves. What could be the cause?
-
Compound Stability and Degradation: The stability of this compound in your specific cell culture media and conditions (pH, temperature) can impact its effective concentration over the course of the experiment. The stability of compounds can be pH-dependent.[6][7][8] If this compound degrades, its potency will decrease over time. Consider minimizing the time between media changes or performing stability tests of this compound in your media using methods like HPLC if inconsistencies persist.[1]
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations.[9][10][11] It is crucial to run a vehicle control with the same concentration of the solvent used in your experimental wells. The final concentration of solvents like DMSO should typically be kept below 0.5% to avoid cytotoxic effects.[9]
-
Cell Passage Number: Cells can change their characteristics over time in culture. High passage numbers can lead to altered growth rates and drug sensitivity. It's recommended to use cells with a low passage number for consistency.
Q4: How do I distinguish between cytotoxic and anti-proliferative effects?
This compound has been shown to have cytotoxic effects at higher concentrations.[1] It's important to differentiate between a reduction in cell number due to cell death (cytotoxicity) versus a slowing of cell division (anti-proliferative effect).
-
Run a Parallel Cytotoxicity Assay: Use a dye-exclusion method (e.g., Trypan Blue) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release) at the same time points as your proliferation assay. This will help you determine the concentration at which this compound becomes cytotoxic to your cells.
-
Microscopic Examination: Regularly observe your cells under a microscope. Look for morphological changes indicative of cell death, such as rounding, detachment, or membrane blebbing.
Q5: What are the best practices for preparing and handling this compound for in vitro experiments?
-
Solubility: this compound has poor water solubility.[1] Organic solvents like DMSO or ethanol are commonly used to prepare stock solutions.[10][12] Ensure the compound is fully dissolved in the stock solution before further dilution in cell culture media.
-
Storage: Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and protect them from light to prevent degradation. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Final Dilution: When diluting the stock solution into your culture media, ensure rapid and thorough mixing to prevent precipitation.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different cell lines. These values can serve as a reference for expected potency.
| Cell Line | Cell Type | Time Point | IC50 (µM) | Citation |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 24h | 33.75 | [13] |
| 48h | 17.21 | [13] | ||
| KYSE450 | Esophageal Squamous Cell Carcinoma | 24h | 15.26 | [13] |
| 48h | 8.94 | [13] | ||
| SHEE | Normal Esophageal Epithelial | 24h | 57.05 | [13] |
| 48h | 36.48 | [13] | ||
| 3T3 | Fibroblasts | Not Specified | 28.9 | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments. These should be optimized for your specific cell line and experimental conditions.
Protocol 1: MTT Cell Proliferation Assay
This protocol is adapted from standard MTT assay procedures.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium. Incubate for 16-18 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Viability Assay (DAPI Staining)
This protocol is based on the cell viability assay used in a key this compound study.[13]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Staining: At the end of the incubation, stain the cell nuclei with a fluorescent dye like DAPI (4′,6-diamidino-2-phenylindole).
-
Cell Counting: Count the number of stained nuclei using an automated cell analyzer or a fluorescence microscope with imaging software. The number of nuclei is proportional to the number of viable cells.
Visualizations
Signaling Pathway
This compound has been shown to inhibit the proliferation of esophageal squamous cell carcinoma by directly targeting and inhibiting the activity of Aurora Kinase A (AURKA).[13] AURKA is a serine/threonine kinase that plays a crucial role in cell cycle regulation. Its inhibition can affect downstream targets, including the tumor suppressor p53.[13][15][16][17][18]
References
- 1. complexation-of-oxethazaine-with-2-hydroxypropyl-cyclodextrin-increased-drug-solubility-decreased-cytotoxicity-and-analgesia-at-inflamed-tissues - Ask this paper | Bohrium [bohrium.com]
- 2. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. hkmj.org [hkmj.org]
- 4. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 12. researchgate.net [researchgate.net]
- 13. Functional Significance of Aurora Kinases–p53 Protein Family Interactions in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. p53 negatively regulates Aurora A via both transcriptional and posttranslational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aurora Kinase A inhibition leads to p73-dependent apoptosis in p53-deficient cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Cell density optimization for Oxethazaine cytotoxicity experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell density in Oxethazaine cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's cytotoxic effects?
A1: this compound exerts its cytotoxic effects through multiple mechanisms. It is known to be a potent local anesthetic that blocks voltage-gated sodium channels.[1] More recently, it has been identified as a direct inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis.[2][3] By suppressing AURKA activity, this compound can lead to mitotic arrest and subsequent cell death in cancer cells.[2][3]
Q2: Why is optimizing cell density crucial for this compound cytotoxicity experiments?
A2: Optimizing cell density is critical for obtaining accurate and reproducible results in any cytotoxicity assay.[4][5]
-
Low Cell Density: Can result in a weak signal that is difficult to distinguish from the background, leading to an underestimation of cytotoxicity.[4][6]
-
High Cell Density: Can lead to nutrient depletion, changes in cellular metabolism, and contact inhibition, all of which can affect the cells' response to this compound and lead to an overestimation of cytotoxicity.[4][6]
Q3: What is a typical seeding density range for a 96-well plate in a cytotoxicity assay?
A3: The optimal seeding density is highly dependent on the specific cell line's growth rate and morphology. However, a general starting range for many cancer cell lines in a 96-well plate is between 5,000 and 40,000 cells per well.[6] It is always recommended to empirically determine the optimal seeding density for each cell line.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell distribution during seeding.
-
Solution: Ensure the cell suspension is homogenous by gently pipetting up and down before seeding. After seeding, allow the plate to sit at room temperature for 15-20 minutes before transferring it to the incubator to allow for even cell settling. Avoid stacking plates in the incubator, which can lead to uneven temperature distribution.
-
Possible Cause: "Edge effect" where wells on the perimeter of the plate evaporate more quickly.
-
Solution: To mitigate the edge effect, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use these wells for experimental data.
Issue 2: Low absorbance readings in the control (untreated) wells.
-
Possible Cause: The initial cell seeding density was too low.
-
Solution: Increase the number of cells seeded per well. It is essential to perform a cell density optimization experiment to determine the linear range of your assay for your specific cell line.
-
Possible Cause: The incubation time was too short for the cells to proliferate sufficiently.
-
Solution: Increase the incubation time after seeding to allow for adequate cell growth before adding this compound.
Issue 3: High background absorbance in the blank (no cells) wells.
-
Possible Cause: Contamination of the culture medium or reagents.
-
Solution: Use fresh, sterile medium and reagents. Always handle materials under aseptic conditions to prevent microbial contamination.
-
Possible Cause: Interference from components in the culture medium, such as phenol red.
-
Solution: When using colorimetric assays like MTT, consider using a phenol red-free medium to reduce background absorbance.
Experimental Protocols
Protocol: Optimizing Cell Seeding Density for Cytotoxicity Assay
This protocol outlines the steps to determine the optimal cell seeding density for a cytotoxicity assay using a 96-well plate format.
-
Cell Preparation:
-
Culture the desired cancer cell line to approximately 80-90% confluency.
-
Harvest the cells using standard cell culture techniques (e.g., trypsinization for adherent cells).
-
Perform a cell count using a hemocytometer or an automated cell counter and assess cell viability (should be >95%).
-
-
Cell Seeding:
-
Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well).
-
Seed 100 µL of each cell suspension into at least triplicate wells of a 96-well plate.
-
Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Cytotoxicity Assay:
-
At the end of the incubation period, perform your chosen cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or luminescence according to the assay protocol.
-
Subtract the average absorbance of the blank wells from the absorbance of the cell-containing wells.
-
Plot the absorbance values against the number of cells seeded.
-
The optimal seeding density will be the highest cell number within the linear portion of the curve.
-
Quantitative Data
Table 1: Recommended Seeding Densities for Common Cancer Cell Lines in a 96-Well Plate
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well) |
| A549 | Lung Carcinoma | 5,000 - 10,000 |
| HCT116 | Colorectal Carcinoma | 5,000 - 15,000 |
| HeLa | Cervical Cancer | 5,000 - 10,000 |
| MCF-7 | Breast Adenocarcinoma | 10,000 - 20,000 |
| PC-3 | Prostate Adenocarcinoma | 10,000 - 30,000 |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 3,000 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 5,000 |
Table 2: Reported IC₅₀ Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 24 hours | 33.75[6] |
| 48 hours | 17.21[6] | ||
| KYSE450 | Esophageal Squamous Cell Carcinoma | 24 hours | 15.26[6] |
| 48 hours | 8.94[6] | ||
| SHEE | Normal Esophageal Epithelial | 24 hours | 57.05[6] |
| 48 hours | 36.48[6] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
Addressing bubbling issues in 96-well plate assays with Oxethazaine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bubbling issues in 96-well plate assays involving Oxethazaine.
Frequently Asked Questions (FAQs)
Q1: We are observing significant bubble formation in our 96-well plate assay after adding our this compound solution. What are the potential causes?
A1: Bubble formation in 96-well plates is a common issue that can arise from several factors.[1][2] When working with this compound, its specific chemical properties might contribute to this problem. The primary causes can be categorized as follows:
-
Physicochemical Properties of this compound:
-
Low Aqueous Solubility: this compound is practically insoluble in water.[3] If your assay buffer is aqueous, the introduction of a concentrated this compound stock solution (likely dissolved in an organic solvent like DMSO) can lead to precipitation and bubble formation as the compound comes out of solution.
-
Potential Surfactant-like Properties: The chemical structure of this compound, an amino acid amide, may impart some surface-active properties, which can stabilize bubbles once they are formed.[4]
-
-
Liquid Handling and Experimental Technique:
-
Improper Pipetting: Dispensing liquids too quickly, dispensing at an incorrect angle, or rapid plunger release can introduce air into the wells.[1][2][5]
-
Viscous Solutions: The use of viscous reagents can be more prone to trapping air.[1]
-
Agitation: Overly vigorous shaking or mixing of the plate can cause bubble formation.[1]
-
-
Environmental and Plate Factors:
Q2: How can we minimize bubble formation when preparing and dispensing this compound solutions?
A2: Proactive measures during solution preparation and dispensing are critical. Here are some best practices:
-
Optimize this compound Dilution:
-
Serial Dilutions: Perform serial dilutions of your concentrated this compound stock to minimize the volume of organic solvent added to each well.
-
Pre-warming: Gently warm your assay media and other aqueous reagents to the experimental temperature to reduce the amount of dissolved gas.
-
-
Refine Pipetting Technique:
-
Slow and Controlled Dispensing: Pipette slowly and steadily, with the tip angled against the side of the well to allow the liquid to run down the wall.[2][5]
-
Pre-wet Pipette Tips: Aspirate and dispense the liquid back into the reservoir a few times before dispensing into the plate to coat the inside of the tip.[2]
-
Reverse Pipetting: For viscous solutions or to avoid introducing air, use the reverse pipetting technique. This involves depressing the plunger to the second stop to aspirate and then depressing only to the first stop to dispense, leaving a small amount of liquid in the tip.[6][7]
-
Q3: We already have bubbles in our 96-well plate. How can we remove them without compromising the assay?
A3: If bubbles have already formed, here are a few methods to remove them:
-
Gentle Tapping: Lightly tap the side of the plate on a solid surface. This can dislodge bubbles and encourage them to rise to the surface and pop.[1][5]
-
Centrifugation: A brief, low-speed centrifugation (e.g., 500-1000 rpm for 1-2 minutes) can effectively remove bubbles. Ensure your plate is properly balanced in the centrifuge.[5]
-
Sterile Needle or Pipette Tip: For stubborn bubbles, a sterile needle or a fine pipette tip can be used to manually break the surface tension of the bubble. This should be done carefully to avoid cross-contamination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Bubbles form immediately upon adding this compound solution. | Precipitation of this compound due to low aqueous solubility. | 1. Decrease the final concentration of the organic solvent (e.g., DMSO) in the well. 2. Ensure the this compound stock is fully dissolved before adding to the assay plate. 3. Consider using a surfactant-containing assay buffer to improve solubility. |
| Bubbles appear after mixing or agitation. | Overly vigorous mixing. | 1. Use a plate shaker with a lower speed and orbital motion. 2. If mixing by pipetting, do so slowly and avoid introducing air. |
| Small, uniform bubbles in all wells. | Temperature difference between reagents and plate. | 1. Equilibrate all reagents, solutions, and the 96-well plate to the experimental temperature before use.[5] |
| Bubbles primarily in the outer wells. | "Edge effect" leading to temperature gradients and evaporation. | 1. Fill the outer wells with a buffer or sterile water to create a humidity barrier. 2. Ensure a consistent temperature environment during incubation.[8][9] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H41N3O3 | [4] |
| Molecular Weight | 467.64 g/mol | [10] |
| Appearance | White powder | [4] |
| Solubility | Practically insoluble in water; Freely soluble in methanol; Soluble in DMSO (>23.2 mg/mL) | [3][11] |
| Mechanism of Action | Local anesthetic; blocks voltage-gated sodium channels | [12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for use in 96-well plate assays.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the this compound is completely dissolved. A brief sonication may aid in dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General 96-Well Plate Cell-Based Assay with this compound
-
Objective: To perform a cell-based assay in a 96-well plate using this compound, with steps to minimize bubble formation.
-
Materials:
-
Cells cultured to appropriate confluency
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., cell viability dye, lysis buffer)
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells at the desired density in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Equilibrate all media and buffers to 37°C.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the final desired concentrations.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Using a multichannel pipette, slowly dispense the this compound dilutions into the appropriate wells by angling the tips against the side of the wells.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plate for the desired treatment period.
-
-
Assay Endpoint Measurement:
-
Following incubation, proceed with the specific assay protocol (e.g., addition of MTS reagent, measurement of fluorescence).
-
When adding reagents, follow the same slow, angled pipetting technique to avoid introducing bubbles.
-
-
Data Analysis:
-
Read the plate using a plate reader.
-
Analyze the data according to the assay manufacturer's instructions.
-
-
Visualizations
Caption: Common causes of bubble formation in 96-well plates.
Caption: Workflow for troubleshooting bubbling issues.
Caption: Simplified mechanism of action of this compound.
References
- 1. zmshealthbio.com [zmshealthbio.com]
- 2. maishahuru.com [maishahuru.com]
- 3. This compound | 126-27-2 [chemicalbook.com]
- 4. This compound | C28H41N3O3 | CID 4621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cytoscientific.com [cytoscientific.com]
- 6. The consequences of getting an air bubble in your pipette - pipetting best practice. — Sterilab Services Pathology Solutions [sterilab.co.uk]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. agilent.com [agilent.com]
- 9. biospherix.com [biospherix.com]
- 10. This compound | Sodium Channel | HBV | TargetMol [targetmol.com]
- 11. This compound | CAS:126-27-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. What is the mechanism of Oxetacaine? [synapse.patsnap.com]
- 13. 1mg.com [1mg.com]
Impact of serum concentration on Oxethazaine activity in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Oxethazaine in cell culture experiments. The following sections address common issues, particularly focusing on the potential impact of serum concentration on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cell culture context?
A1: this compound is a local anesthetic that functions primarily by blocking voltage-gated sodium channels, which prevents the generation and propagation of nerve impulses.[1] However, in various cell models, it has demonstrated other significant activities:
-
Calcium Channel Inhibition: At low concentrations (10⁻⁶–10⁻⁷ M), this compound can inhibit L-type calcium channels. Conversely, at higher concentrations (6-10)x10⁻⁵ M), it can cause a marked increase in intracellular calcium, leading to cytotoxicity.[2]
-
Aurora Kinase A (AURKA) Inhibition: In esophageal squamous cell carcinoma (ESCC) cells, this compound has been identified as a novel inhibitor of AURKA, a key protein in cell cycle regulation. This inhibition leads to a G2/M cell-cycle arrest and apoptosis.[3]
-
Gastrin Secretion Suppression: It can inhibit the secretion of gastrin, which in turn reduces gastric acid production.[4][5]
-
Muscarinic Receptor Interaction: In guinea pig parietal cells, this compound displays an inhibitory action that is largely independent of direct muscarinic receptor blockade.[6]
Q2: We are observing a higher IC50 value for this compound in our cancer cell line compared to published literature. What could be the cause?
A2: Discrepancies in IC50 values are common and can be attributed to several factors. One of the most critical is the serum concentration in your culture medium. Serum contains proteins like albumin and α1-acid glycoprotein (AGP) that can bind to small molecules.[7] While this compound's plasma protein binding is thought to be low, this has not been extensively studied.[4] If this compound binds to serum proteins, a higher serum percentage will sequester the drug, reducing its bioavailable concentration and leading to a higher apparent IC50.
Other potential causes include:
-
Cell Line Differences: Different cell lines exhibit varying sensitivities.[3]
-
Cell Density: High cell density can reduce the effective concentration of the drug per cell.
-
Experimental Duration: The incubation time with the drug can significantly affect the IC50 value. For example, IC50 values for this compound in ESCC cells were shown to be lower at 48 hours compared to 24 hours.[3]
-
Reagent Stability: Ensure the drug stock is properly stored and has not degraded.
Q3: Our cells show signs of cytotoxicity (detachment, rounding) at concentrations expected to be non-toxic. Why might this be happening?
A3: This issue could be related to a biphasic effect of this compound on intracellular calcium.[2] While low concentrations can inhibit calcium channels, higher concentrations ((6-10)x10⁻⁵ M) have been shown to induce a significant, calcium-dependent increase in cytotoxicity in PC12 cells.[2] It is possible your experimental conditions or cell type are more sensitive to this effect. Additionally, using a very low serum concentration or serum-free media could expose cells to a higher effective concentration of the drug, leading to unexpected toxicity.
Q4: Can the pH of the culture medium affect this compound's activity?
A4: Yes, the pH can be a critical factor. This compound is a weak base that is relatively non-ionized in acidic solutions, a characteristic that enhances its ability to penetrate cell membranes.[4][5] While standard cell culture media is buffered to a physiological pH (typically ~7.4), cellular metabolism can cause localized pH changes. If your experimental conditions lead to significant media acidification, it could potentially modulate the cellular uptake and activity of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Variation in serum lot or concentration. | Standardize the serum concentration and use the same lot of serum for a complete set of experiments. Consider performing a dose-response curve in both low-serum (e.g., 1-2%) and high-serum (e.g., 10-15%) conditions to quantify the impact. |
| Cell passage number is too high. | Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes. | |
| Low drug efficacy (cells are resistant) | Drug binding to serum proteins reduces bioavailability. | Decrease the serum concentration in your media. Note: This may require an adaptation period for the cells and could affect their growth rate.[8][9] Always include a vehicle control with the corresponding low-serum medium. |
| The target pathway (e.g., AURKA) is not active or is mutated in your cell line. | Confirm the expression and activity of the target protein (e.g., Aurora Kinase A) in your cell line via Western Blot or other methods.[3] | |
| Adherent cells are detaching after treatment | Cytotoxicity due to high effective drug concentration. | Review the drug concentration and consider the possibility of serum-related effects. If using low-serum media, you may need to lower the this compound concentration accordingly. |
| Anoikis (detachment-induced apoptosis) triggered by drug action. | Differentiate between general cytotoxicity and specific apoptotic pathways. Perform an apoptosis assay (e.g., Annexin V staining) to confirm the mechanism of cell death. |
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound on esophageal squamous cell carcinoma (ESCC) cell lines and a normal esophageal epithelial cell line, as determined by a cell proliferation assay.
| Cell Line | Cell Type | IC50 at 24h (µM) | IC50 at 48h (µM) |
| KYSE150 | ESCC | 33.75 | 17.21 |
| KYSE450 | ESCC | 15.26 | 8.94 |
| SHEE | Normal Esophageal Epithelial | 57.05 | 36.48 |
| Data sourced from a study where cells were cultured in media containing 10% Fetal Bovine Serum (FBS).[3] |
Experimental Protocols
1. Cell Proliferation (IC50) Assay
This protocol is based on the methodology used to assess this compound's effect on ESCC cells.[3]
-
Cell Seeding: Seed cells (e.g., KYSE150, KYSE450) in 96-well plates at a density appropriate for logarithmic growth over the planned experiment duration.
-
Treatment: After allowing cells to attach overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72, and 96 hours).
-
Quantification: Measure cell viability using a suitable method, such as a CCK-8 assay or an automated cell analyzer to count cell numbers.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell inhibition versus the log of the drug concentration and fitting the data to a dose-response curve.
2. Cell Cycle Analysis
This protocol details the steps to determine the effect of this compound on the cell cycle distribution.[3]
-
Cell Culture and Treatment: Culture cells in 6-well plates until they reach approximately 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, then wash them with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature, then analyze the DNA content using a flow cytometer. The resulting data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway
Caption: this compound inhibits AURKA, preventing Histone H3 phosphorylation and causing G2/M arrest.
Experimental Workflow
Caption: Workflow to test the impact of serum concentration on this compound's IC50 value.
Troubleshooting Logic
Caption: Troubleshooting flowchart for unexpected results in this compound cell culture experiments.
References
- 1. What is the mechanism of Oxetacaine? [synapse.patsnap.com]
- 2. Biphasic effects of this compound, a topical anesthetic, on the intracellular Ca(2+) concentration of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C28H41N3O3 | CID 4621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of procaine and this compound on muscarinic receptors of parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Low-Serum Culture System for Prolonged in Vitro Toxicology Experiments on a Macrophage System [frontiersin.org]
- 9. [PDF] Serum concentration effects on the kinetics and metabolism of hela-s3 cell growth and cell adaptability for successful proliferation in serum free medium | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Oxethazaine as an AURKA Inhibitor: A Comparative Guide for Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Oxethazaine and the well-established Aurora Kinase A (AURKA) inhibitor, Alisertib (MLN8237). The data presented here is intended to assist researchers in validating this compound as a potential therapeutic agent targeting AURKA in cancer cells. This document summarizes key experimental data, offers detailed protocols for essential validation assays, and visualizes relevant biological pathways and workflows.
Performance Comparison: this compound vs. Alisertib
While a direct head-to-head study comparing this compound and Alisertib in the same cancer cell line under identical conditions is not currently available in the published literature, this section compiles and contrasts key performance metrics from independent studies. It is important to note that variations in experimental methodologies and cell lines used can influence the observed IC50 values.
Table 1: In Vitro Efficacy - Inhibition of Cancer Cell Proliferation (IC50)
| Compound | Cancer Cell Line | Assay Duration | IC50 | Citation |
| This compound | KYSE150 (Esophageal Squamous Cell Carcinoma) | 24 hours | 33.75 µM | [1] |
| KYSE150 (Esophageal Squamous Cell Carcinoma) | 48 hours | 17.21 µM | [1] | |
| KYSE450 (Esophageal Squamous Cell Carcinoma) | 24 hours | 15.26 µM | [1] | |
| KYSE450 (Esophageal Squamous Cell Carcinoma) | 48 hours | 8.94 µM | [1] | |
| Alisertib (MLN8237) | Multiple Myeloma Cell Lines | Not Specified | 0.003 - 1.71 µM | |
| Colorectal Cancer Cell Lines | Not Specified | 0.06 to > 5 µmol/L | ||
| T24 (Bladder Cancer) | 48 hours | 31 nmol/L | [2] | |
| UM-UC-3 (Bladder Cancer) | 48 hours | 45 nmol/L | [2] | |
| RT4 (Bladder Cancer) | 48 hours | 120 nmol/L | [2] |
Table 2: Biochemical Potency - Direct AURKA Inhibition
| Compound | Assay Type | Target | IC50 / Ki | Citation |
| This compound | In vitro kinase assay | AURKA | Dose-dependent inhibition observed | [3][4] |
| Alisertib (MLN8237) | Cell-free enzyme assay | AURKA | Kᵢ of 0.43 nM | |
| Cell-free enzyme assay | AURKA | IC50 of 1.2 nM | ||
| Cell-based assay (HCT-116) | AURKA | IC50 of 6.7 nM | ||
| Cell-free enzyme assay | AURKB | IC50 of 396.5 nM |
Key Experimental Findings for this compound
Studies have demonstrated that this compound directly binds to and inhibits the kinase activity of AURKA.[1][3][5] This inhibition leads to a cascade of downstream effects in cancer cells, including:
-
Cell Cycle Arrest: this compound induces a G2/M phase cell cycle arrest in esophageal squamous cell carcinoma (ESCC) cells.[1]
-
Induction of Apoptosis: Treatment with this compound leads to programmed cell death in cancer cells.[1]
-
Inhibition of Proliferation, Migration, and Invasion: this compound has been shown to suppress the growth and metastatic potential of ESCC cells in vitro.[1][3][5]
-
In Vivo Antitumor Activity: In preclinical xenograft models using patient-derived ESCC tumors, this compound effectively suppressed tumor growth and metastasis.[1]
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Oxethazaine's Interaction with Aurora Kinase A: A Comparative Guide to Binding Assays
For researchers, scientists, and drug development professionals, validating the binding of a small molecule to its protein target is a critical step in drug discovery. This guide provides a comparative analysis of the pull-down assay used to confirm the interaction between the local anesthetic oxethazaine and Aurora Kinase A (AURKA), a key regulator of mitosis and a target in cancer therapy. We present supporting experimental data for this compound and other known AURKA inhibitors, detail the methodologies of various binding assays, and offer visualizations to clarify complex processes.
Recent studies have identified this compound as a direct inhibitor of AURKA, suppressing its kinase activity and downstream signaling, thereby impeding cancer cell proliferation and migration.[1][2][3][4][5] The primary evidence for this direct binding comes from pull-down assays, a robust and widely used technique for identifying protein-protein and protein-small molecule interactions.[1][3][4][6]
Comparative Analysis of AURKA Inhibitors
| Inhibitor | Assay Type | Target | Measurement | Value |
| This compound | Cell Proliferation Assay | KYSE150 (ESCC cell line) | IC50 (48h) | 17.21 µM[1] |
| Cell Proliferation Assay | KYSE450 (ESCC cell line) | IC50 (48h) | 8.94 µM[1] | |
| Pull-down Assay | Recombinant AURKA | Binding | Confirmed[1][3][4][6] | |
| Alisertib (MLN8237) | Enzymatic Assay | Aurora A | Ki | 0.3 nM[7] |
| Cellular Assay | - | IC50 | 1.2 nM[7][8] | |
| Tozasertib (VX-680) | Enzymatic Assay | Aurora A | Ki | 0.6 nM[3] |
| Enzymatic Assay | Aurora B | Ki | 18 nM[3] | |
| Enzymatic Assay | Aurora C | Ki | 4.6 nM[3] |
Experimental Protocols
This compound Pull-Down Assay
This protocol is adapted from the methodology used to confirm the direct binding of this compound to AURKA.[1][3][4][6]
Objective: To qualitatively assess the binding of this compound to AURKA protein from recombinant sources or cell lysates.
Materials:
-
This compound-conjugated Sepharose 4B beads
-
Sepharose 4B beads (negative control)
-
Active recombinant AURKA protein
-
Cell lysates from cells expressing AURKA (e.g., KYSE150, KYSE450, or AURKA-transfected 293F cells)
-
Lysis buffer (composition not specified in the source, but a standard non-denaturing lysis buffer such as RIPA is appropriate)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE loading buffer
-
Primary antibody against AURKA
-
Secondary HRP-conjugated antibody
-
ECL reagent for Western blotting
Procedure:
-
Bead Preparation: Wash the this compound-conjugated Sepharose 4B beads and the control Sepharose 4B beads with lysis buffer.
-
Incubation with Protein:
-
For recombinant protein: Incubate 200 ng of active recombinant AURKA protein with the prepared beads in lysis buffer for 2-4 hours at 4°C with gentle rotation.
-
For cell lysates: Incubate an appropriate amount of cell lysate with the prepared beads under the same conditions.
-
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specific binding proteins.
-
Elution: Resuspend the washed beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute the bound proteins.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against AURKA.
-
Incubate with a secondary HRP-conjugated antibody.
-
Detect the protein bands using an ECL reagent. A band corresponding to AURKA in the sample incubated with this compound-conjugated beads, and its absence or significant reduction in the control beads lane, confirms binding.
-
Workflow for this compound Pull-Down Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating Oxethazaine's Mechanism on AURKA: An ATP Competition Assay Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Oxethazaine's performance as an Aurora Kinase A (AURKA) inhibitor against other established alternatives, supported by experimental data and detailed protocols.
This compound, a local anesthetic, has been identified as a novel inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis and a validated target in oncology.[1][2][3] Studies have demonstrated that this compound directly binds to the ATP-binding domain of AURKA, thereby inhibiting its kinase activity in an ATP-competitive manner.[1][3] This guide delves into the experimental validation of this mechanism using the ATP competition assay and compares its inhibitory profile with other known AURKA inhibitors.
Comparative Inhibitor Performance
The inhibitory potential of this compound and selected alternative AURKA inhibitors is summarized below. It is important to note that the available data for this compound is from cell-based assays measuring cell viability, which may not be directly comparable to the biochemical assay data for the other inhibitors.
| Inhibitor | Type | Target Kinase(s) | IC50 / Ki (AURKA) | Assay Type |
| This compound | ATP-competitive | AURKA | 15.26 µM (24h, KYSE450 cells)[1] | Cell-based (Viability) |
| 8.94 µM (48h, KYSE450 cells)[1] | ||||
| Alisertib (MLN8237) | ATP-competitive | Selective AURKA | IC50: 1.2 nM, Ki: 0.3 nM | Biochemical |
| Danusertib (PHA-739358) | ATP-competitive | Pan-Aurora, Abl | IC50: 13 nM | Biochemical |
| Tozasertib (MK-0457/VX-680) | ATP-competitive | Pan-Aurora, Abl | Ki: 0.6 nM | Biochemical |
Experimental Protocols
ATP Competition Kinase Assay (ADP-Glo™ Format)
This protocol outlines a common method for determining the ATP-competitive inhibition of AURKA. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates enzymatic inhibition. To confirm ATP competition, the assay is performed at varying ATP concentrations. An ATP-competitive inhibitor will show a rightward shift in its IC50 curve as the ATP concentration increases.
Materials:
-
Recombinant active AURKA enzyme
-
AURKA substrate (e.g., Kemptide)
-
ATP
-
Test inhibitors (e.g., this compound, Alisertib)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in kinase reaction buffer.
-
Prepare solutions of ATP in kinase reaction buffer at various concentrations (e.g., from Km/10 to 10x Km of ATP for AURKA).
-
Dilute the recombinant AURKA enzyme and substrate to the desired concentrations in kinase reaction buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor to the wells of the assay plate.
-
Add 10 µL of the AURKA enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration for each ATP concentration.
-
Determine the IC50 value at each ATP concentration by fitting the data to a dose-response curve. A rightward shift in the IC50 curve with increasing ATP concentration confirms ATP-competitive inhibition.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental setup, the following diagrams are provided.
References
Verifying Oxethazaine's Grip on AURKA: A Comparative Guide to Site-Directed Mutagenesis and Inhibitor Performance
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data and methodologies used to validate the binding of Oxethazaine to Aurora Kinase A (AURKA). Through site-directed mutagenesis, the specific amino acid residues crucial for this interaction have been identified. This guide also benchmarks this compound's inhibitory performance against other known AURKA inhibitors, offering valuable insights for cancer research and drug discovery.
Unveiling the this compound-AURKA Interaction
Recent studies have identified the local anesthetic this compound as a direct inhibitor of AURKA, a key regulator of mitosis and a prominent target in cancer therapy.[1][2] Computational modeling and subsequent experimental validation have pinpointed the binding site of this compound to AURKA, highlighting the importance of specific amino acid residues in this interaction.
To experimentally confirm these binding sites, site-directed mutagenesis is a pivotal technique. This method involves the targeted mutation of specific amino acids to assess their impact on the protein-drug interaction. In the case of this compound and AURKA, residues Lysine 141 (K141), Glutamic Acid 260 (E260), and Aspartic Acid 274 (D274) were identified as key components of the binding pocket.[3] Mutating these residues to Alanine (K141A, E260A, D274A) was shown to significantly reduce the binding affinity of this compound to AURKA, thus confirming their critical role in the interaction.[3][4]
Comparative Analysis of AURKA Inhibitors
To contextualize the efficacy of this compound as an AURKA inhibitor, its performance must be compared with other established inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) and/or the inhibitory constant (Ki) values for this compound and several other well-characterized AURKA inhibitors. It is important to note that the IC50 values for this compound were determined based on cell viability assays in esophageal squamous cell carcinoma (ESCC) cell lines, while the values for the other inhibitors were primarily determined through in vitro enzymatic assays.[2] This difference in methodology should be considered when directly comparing the absolute values.
| Inhibitor | Target(s) | IC50 / Ki (AURKA) | Notes |
| This compound | AURKA | IC50: 15.26 µM (KYSE450 cells, 24h)[2][4], 33.75 µM (KYSE150 cells, 24h)[2][4] | Cell viability IC50 in ESCC cells.[2][4] |
| Alisertib (MLN8237) | AURKA | IC50: 1.2 nM[5][6][7], Ki: 0.43 nM[8] | Highly selective for AURKA over AURKB.[6][7][8] |
| MK-5108 (VX-689) | AURKA | IC50: 0.064 nM[9][10][11][12][13] | Highly potent and selective for AURKA.[9][10][12] |
| Tozasertib (VX-680) | Pan-Aurora Kinase | Ki: 0.6 nM[14][15][16] | Also inhibits AURKB and AURKC.[15][16] |
| Danusertib (PHA-739358) | Pan-Aurora Kinase | IC50: 13 nM[17][18][19][20][21] | Also inhibits AURKB and AURKC.[17][18][20][21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments discussed in this guide.
Site-Directed Mutagenesis of AURKA
This protocol outlines the steps to introduce point mutations into the AURKA gene to validate the binding sites of this compound.
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation (e.g., K141A, E260A, or D274A) flanked by 15-20 nucleotides of the correct template sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the wild-type AURKA plasmid as the template and the designed mutagenic primers. The PCR reaction should amplify the entire plasmid.
-
Template Digestion: Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental template DNA and leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Pull-Down Assay to Verify this compound-AURKA Binding
This assay is used to confirm the direct interaction between this compound and AURKA, including the wild-type and mutant forms.
-
Preparation of this compound-conjugated beads: Covalently link this compound to Sepharose 4B beads.
-
Protein Expression and Lysis: Express and purify recombinant wild-type and mutant AURKA proteins. Alternatively, prepare cell lysates from cells overexpressing the respective AURKA constructs.
-
Binding: Incubate the this compound-conjugated beads with the purified AURKA proteins or cell lysates. Use unconjugated Sepharose 4B beads as a negative control.
-
Washing: Wash the beads several times with a binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-AURKA antibody to detect the presence of AURKA. A stronger band in the sample incubated with wild-type AURKA compared to the mutant forms indicates the importance of the mutated residues for binding.
In Vitro Kinase Assay for AURKA Inhibition
This assay quantifies the inhibitory effect of compounds on AURKA's kinase activity.
-
Reaction Setup: In a microplate, combine recombinant active AURKA enzyme, a suitable substrate (e.g., a peptide substrate), and the test inhibitor (e.g., this compound or a control inhibitor) at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection of Kinase Activity: Measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.[22][23][24]
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizing the Pathways and Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: A simplified diagram of the AURKA signaling pathway.
Caption: Workflow for site-directed mutagenesis of the AURKA gene.
Caption: Workflow of a pull-down assay to verify protein-drug interaction.
References
- 1. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. MK-5108 (VX-689) | Aurora Kinase Inhibitor | AmBeed.com [ambeed.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. caymanchem.com [caymanchem.com]
- 19. adooq.com [adooq.com]
- 20. selleckchem.com [selleckchem.com]
- 21. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promega.co.uk [promega.co.uk]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to AURKA Inhibitors: Oxethazaine vs. Alisertib (MLN8237)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two Aurora Kinase A (AURKA) inhibitors: the well-established clinical candidate Alisertib (MLN8237) and the recently identified repurposed drug, Oxethazaine. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies and to inform drug development strategies.
Introduction to AURKA and its Inhibition
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[1] Its overexpression is frequently observed in a wide range of human cancers and is often associated with poor prognosis.[2] Consequently, AURKA has emerged as a promising therapeutic target in oncology. Small molecule inhibitors of AURKA have been developed to disrupt its function, leading to mitotic arrest and subsequent cancer cell death.
Alisertib (MLN8237) is a potent and selective, ATP-competitive inhibitor of AURKA that has been extensively evaluated in preclinical and clinical studies.[2][3] This compound , a local anesthetic, has been recently identified as a novel AURKA inhibitor through drug repurposing screens, demonstrating direct binding and inhibition of AURKA activity.[4][5]
Mechanism of Action and Binding
Both Alisertib and this compound inhibit AURKA activity, but their characterization and binding interactions differ in the available literature.
Alisertib is a highly selective and potent inhibitor of AURKA.[3] It binds to the ATP-binding pocket of AURKA, preventing its autophosphorylation at Threonine 288, which is crucial for its activation.[3] This inhibition leads to a cascade of events disrupting mitotic progression.[2]
This compound has been shown to directly bind to AURKA.[4][6] Computational modeling and pull-down assays have identified key residues (K141, E260, and D274) within the AURKA kinase domain as important for this interaction.[4][6] ATP competition assays suggest that this compound also competes with ATP for binding to AURKA.[4]
dot
Figure 1: Mechanism of Action of Alisertib and this compound.
Quantitative Comparison of Inhibitory Activity
A direct head-to-head comparison of the enzymatic inhibitory potency of this compound and Alisertib is not yet available in the literature. However, data from independent studies provide insights into their relative activities.
| Parameter | Alisertib (MLN8237) | This compound | Reference |
| Enzymatic IC50 (AURKA) | 1.2 nM | Not Reported | [3] |
| Cellular IC50 | 15 - 469 nM (in various cancer cell lines) | 8.94 - 33.75 µM (in esophageal cancer cell lines at 48h) | [3][6] |
| Selectivity (AURKA vs AURKB) | >200-fold | Not Reported | [2] |
IC50: Half-maximal inhibitory concentration
Effects on Downstream Signaling and Cellular Processes
Inhibition of AURKA by both compounds triggers similar downstream cellular consequences, ultimately leading to cell death.
Downstream Signaling Pathway
dot
Figure 2: Simplified AURKA downstream signaling pathway.
Both Alisertib and this compound have been shown to decrease the phosphorylation of AURKA at Threonine 288 and its downstream substrate, Histone H3 at Serine 10.[3][6]
Cell Cycle Progression
AURKA inhibition by both agents leads to defects in mitotic spindle formation and chromosome segregation, resulting in a G2/M phase cell cycle arrest.
| Compound | Cell Line(s) | Observed Effect | Reference |
| Alisertib | HCT-116, various cancer cell lines | Increase in G2/M population, polyploidy | [1][6] |
| This compound | KYSE150, KYSE450 (Esophageal Cancer) | G2/M cell-cycle arrest | [3] |
Induction of Apoptosis
The mitotic catastrophe induced by AURKA inhibition ultimately leads to programmed cell death, or apoptosis.
| Compound | Cell Line(s) | Observed Effect | Reference |
| Alisertib | Multiple Myeloma, various cancer cell lines | Induction of apoptosis | [3] |
| This compound | KYSE150, KYSE450 (Esophageal Cancer) | Induction of apoptosis | [3] |
In Vivo Antitumor Activity
Both Alisertib and this compound have demonstrated the ability to suppress tumor growth in preclinical xenograft models.
Alisertib has shown significant tumor growth inhibition in various solid tumor and lymphoma xenograft models.[7][8]
This compound has been shown to suppress tumor growth in patient-derived esophageal xenograft (PDX) mouse models.[4][5]
Experimental Protocols
Western Blotting
Objective: To detect the protein levels of AURKA, phosphorylated AURKA (p-AURKA), and downstream targets like phosphorylated Histone H3 (p-Histone H3).
-
Cell Lysis: Treat cells with the inhibitor for the desired time and concentration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the inhibitor on cell cycle distribution.
-
Cell Treatment and Fixation: Treat cells with the inhibitor. Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are quantified.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with the inhibitor for the specified duration.
-
Staining: Harvest and wash the cells. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Drug Administration: Administer the inhibitor (e.g., via oral gavage or intraperitoneal injection) according to the desired dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
dot
Figure 3: Experimental workflow for inhibitor characterization.
Conclusion
Alisertib is a well-characterized, potent, and selective AURKA inhibitor with a substantial body of preclinical and clinical data. It serves as a benchmark compound for studying AURKA biology and for the development of novel anti-cancer therapies.
This compound is a promising repurposed drug that has been newly identified as a direct inhibitor of AURKA. While initial studies have demonstrated its anti-cancer efficacy in vitro and in vivo through AURKA inhibition, further characterization is required. Specifically, determination of its enzymatic IC50 against AURKA and a comprehensive kinase selectivity profile will be crucial for its validation as a reliable tool compound for AURKA research and for assessing its therapeutic potential.
For researchers requiring a highly potent and selective tool compound with extensive documentation, Alisertib remains the standard choice. This compound, however, presents an intriguing alternative, particularly for studies in esophageal cancer, and warrants further investigation to fully elucidate its potential as an AURKA-targeting agent.
References
- 1. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting AURKA in Cancer: molecular mechanisms and opportunities for Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Oxethazaine versus other local anesthetics (lidocaine, bupivacaine) in research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the local anesthetics oxethazaine, lidocaine, and bupivacaine, supported by available experimental data. The information is presented to facilitate further investigation and development in the field of local anesthesia.
Introduction
Local anesthetics are essential tools in a wide range of medical and surgical procedures, providing targeted pain relief by reversibly blocking nerve conduction. Lidocaine and bupivacaine are two of the most well-characterized and widely used local anesthetics in clinical practice and research. This compound, a less common but potent local anesthetic, presents a unique chemical structure and mechanism of action that warrants comparative evaluation. This guide synthesizes preclinical and clinical research to compare these three agents on key parameters of interest to the research and development community.
Mechanism of Action
The primary mechanism of action for all three local anesthetics involves the blockade of voltage-gated sodium channels in neuronal cell membranes. By inhibiting the influx of sodium ions, these agents prevent the depolarization of the nerve membrane and the propagation of action potentials, thereby blocking the sensation of pain.
However, research indicates that their molecular interactions and effects on other ion channels may differ.
-
Lidocaine and Bupivacaine: Both are amide-type local anesthetics that exist in equilibrium between a charged and uncharged form. The uncharged form penetrates the nerve sheath and cell membrane, while the charged form is thought to be primarily responsible for binding to the intracellular side of the voltage-gated sodium channel, stabilizing it in an inactive state.
-
This compound: While also blocking sodium channels, this compound exhibits a more complex pharmacological profile.[1] It is unique in that it maintains its local anesthetic activity in a highly acidic environment, unlike many other local anesthetics.[2] Preclinical studies have shown that this compound also interacts with L-type calcium channels, which may contribute to its overall pharmacological and toxicological effects.[1] Furthermore, recent research has identified this compound as an inhibitor of Aurora Kinase A, suggesting potential applications beyond local anesthesia.[3]
Signaling pathways of the local anesthetics.
Comparative Efficacy: Onset and Duration of Action
The onset and duration of action are critical parameters for local anesthetics. These properties are influenced by factors such as the drug's pKa, lipid solubility, protein binding, and concentration.
| Parameter | This compound | Lidocaine | Bupivacaine |
| Onset of Action | Not well-established in comparative studies | Rapid | Slower than lidocaine |
| Duration of Action | Reported to be prolonged; similar to lidocaine in a dental study[2] | Short to intermediate | Long |
| Potency | Claimed to be significantly more potent than lidocaine, but requires further validation[2] | Standard | More potent than lidocaine |
Note: Data for this compound is limited and requires further investigation through direct comparative studies.
Quantitative Comparison of Lidocaine and Bupivacaine from Clinical Studies
| Study Focus | Lidocaine (Concentration) | Bupivacaine (Concentration) | Key Findings |
| Intrathecal Anesthesia (Rats) | 10% | 2.13% | Potency ratio of lidocaine to bupivacaine was approximately 1:4.70.[4] |
| Epidural Labor Analgesia | EC50: 0.37% | EC50: 0.065% | Bupivacaine was found to be 5.7 times more potent than lidocaine. |
| In Vitro Neurotoxicity (Chick DRG Neurons) | IC50: ~1.58 mM | IC50: ~2.51 mM | Bupivacaine and ropivacaine showed better reversibility of neurotoxic effects compared to lidocaine.[5] |
Experimental Protocols
In Vivo Model: Rat Sciatic Nerve Block
This model is frequently used to assess the onset, duration, and intensity of motor and sensory blockade.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with a suitable general anesthetic (e.g., isoflurane).
-
Nerve Block Procedure: The sciatic nerve is located, and the test compound (this compound, lidocaine, or bupivacaine at various concentrations) or vehicle control is injected in close proximity to the nerve.
-
Assessment of Motor Block: The degree of motor impairment is assessed at regular intervals using a scoring system (e.g., observing limb function and response to stimuli).
-
Assessment of Sensory Block: The sensory block is evaluated by measuring the response to a noxious stimulus (e.g., thermal stimulus with a hot plate or mechanical stimulus with von Frey filaments). The latency to response is recorded.
-
Data Analysis: The onset of action is defined as the time to achieve a complete block. The duration of action is the time from the onset of the block to the complete recovery of function. Dose-response curves can be generated to determine the ED50 for each anesthetic.
Workflow for in vivo evaluation of local anesthetics.
Comparative Toxicology
The safety profile of a local anesthetic is as crucial as its efficacy. Preclinical studies have provided insights into the comparative toxicity of lidocaine and bupivacaine. Data on the systemic toxicity of this compound in a comparative context is limited.
| Toxicity Profile | This compound | Lidocaine | Bupivacaine |
| Neurotoxicity | Data not available in direct comparison | Can be neurotoxic at high concentrations.[4][5] | Less neurotoxic than lidocaine at equipotent concentrations in some preclinical models.[4] |
| Cardiotoxicity | Data not available in direct comparison | Less cardiotoxic than bupivacaine. | More cardiotoxic than lidocaine, with a higher risk of arrhythmias at toxic doses.[6] |
| Systemic Toxicity (CNS) | Data not available in direct comparison | Convulsive dose is higher than bupivacaine, indicating a wider safety margin in this regard.[7] | Lower convulsive dose than lidocaine, suggesting a higher risk of CNS toxicity.[7] |
Summary and Future Directions
Lidocaine and bupivacaine are well-established local anesthetics with a large body of research supporting their clinical use. Lidocaine offers a rapid onset and shorter duration of action, while bupivacaine provides a longer duration of anesthesia but with a slower onset and a greater risk of cardiotoxicity.
This compound presents as a potent local anesthetic with a unique pharmacological profile, including activity in acidic environments and effects on calcium channels. The claims of its high potency are intriguing but require substantiation through rigorous, controlled, and comparative preclinical and clinical studies.[2] There is a clear need for research that directly compares the efficacy, potency (ED50), and safety of this compound with standard local anesthetics like lidocaine and bupivacaine using established experimental models. Such studies would be invaluable for determining the potential clinical utility and development path for this compound and its analogues.
References
- 1. Biphasic effects of this compound, a topical anesthetic, on the intracellular Ca(2+) concentration of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A preliminary report using this compound--a potential new dental local anaesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The comparative neurotoxicity of intrathecal lidocaine and bupivacaine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neurotoxicity of local anesthetics on growing neurons: a comparative study of lidocaine, bupivacaine, mepivacaine, and ropivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative cardiotoxicity of bupivacaine and lidocaine in the isolated perfused mammalian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative CNS toxicity of lidocaine, etidocaine, bupivacaine, and tetracaine in awake dogs following rapid intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Kinase Profile of Oxethazaine: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the off-target interactions of small molecules is paramount for assessing their therapeutic potential and predicting potential side effects. This guide provides a comparative analysis of the known off-target kinase interactions of the local anesthetic Oxethazaine, with a focus on its recently identified interaction with Aurora Kinase A (AURKA). Due to the limited availability of comprehensive kinome-wide profiling data for this compound, this guide will focus on the in-depth analysis of its interaction with AURKA and draw qualitative comparisons with the known kinase interactions of other local anesthetics.
Comparative Analysis of Off-Target Kinase Interactions
While a comprehensive kinome-wide scan of this compound is not yet publicly available, recent studies have identified Aurora Kinase A (AURKA) as a direct off-target.[1][2] This finding is significant as AURKA is a key regulator of mitosis, and its dysregulation is implicated in cancer.[1][2] In contrast, other local anesthetics like lidocaine and bupivacaine have been shown to interact with a different set of kinases, primarily those involved in cell signaling pathways related to inflammation, cell proliferation, and survival.[3][4][5][6][7]
The following table summarizes the known kinase interactions of this compound, providing a snapshot of its current off-target profile.
Table 1: Quantitative Analysis of this compound's Interaction with Aurora Kinase A
| Compound | Target Kinase | Assay Type | Measured Effect | Concentration | Source |
| This compound | Aurora Kinase A (AURKA) | In vitro kinase assay | Dose-dependent suppression of AURKA kinase activity | 1-10 µM | [1][8] |
| This compound | Aurora Kinase A (AURKA) | Western Blot | Reduction of p-Histone H3 (S10) and p-AURKA (T288) | 1-10 µM | [1][8][9] |
Note: Detailed binding affinity (Kd) or IC50 values from a broad kinome screen are not available in the reviewed literature.
Experimental Protocols
To facilitate further research into the kinome-wide effects of this compound and other small molecules, this section provides detailed methodologies for key experimental approaches.
In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant active kinase (e.g., AURKA)
-
Kinase-specific substrate (e.g., Histone H3 for AURKA)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM ATP)
-
[γ-³²P]ATP or an antibody-based detection system (e.g., for phosphorylated substrate)
-
96-well plates
-
Incubator
-
Phosphorimager or plate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the kinase buffer.
-
In a 96-well plate, add the recombinant kinase and its substrate to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Initiate the kinase reaction by adding [γ-³²P]ATP or unlabeled ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylation of the substrate. For radioactive assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and quantifying the radioactivity using a phosphorimager. For non-radioactive assays, this can be achieved using an antibody specific to the phosphorylated substrate, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Multiplexed Inhibitor Bead-Mass Spectrometry (MIB-MS) for Kinome-Wide Profiling
This protocol provides a general workflow for identifying the targets of a compound across a large portion of the kinome.[10][11][12][13]
-
Reagents and Materials:
-
Cell or tissue lysates
-
Multiplexed inhibitor beads (kinobeads): Sepharose beads coupled with a mixture of broad-spectrum kinase inhibitors.[12]
-
Test compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Wash buffer (e.g., Lysis buffer with decreasing concentrations of detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer
-
-
Procedure:
-
Cell Lysis: Harvest and lyse cells or tissues in lysis buffer to prepare a protein extract.
-
Affinity Chromatography:
-
Incubate the protein lysate with the multiplexed inhibitor beads to allow kinases to bind.
-
To identify off-targets of a specific compound, the lysate can be pre-incubated with the compound before adding the beads. Kinases that bind to the compound will not be captured by the beads.
-
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound kinases from the beads using an elution buffer.
-
Sample Preparation for Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands, perform in-gel digestion (e.g., with trypsin).
-
Extract the resulting peptides.
-
-
Mass Spectrometry:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS/MS spectra using a protein database search engine (e.g., Mascot, Sequest).
-
Quantify the relative abundance of each identified kinase in the presence and absence of the test compound to determine the off-target profile.
-
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context of this compound's off-target effects, the following diagrams have been generated.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Repositioning Lidocaine as an Anticancer Drug: The Role Beyond Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lidocaine attenuates TMZ resistance and inhibits cell migration by modulating the MET pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bupivacaine inhibits activation of neuronal spinal extracellular receptor-activated kinase through selective effects on ionotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lidocaine inhibits tyrosine kinase activity of the epidermal growth factor receptor and suppresses proliferation of corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro, inhibition of mitogen-activated protein kinase pathways protects against bupivacaine- and ropivacaine-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 9. Proteomic analysis defines kinase taxonomies specific for subtypes of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Multiplexed Kinase Inhibitor Beads to Study Kinome Adaptations in Drug-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
Unveiling Oxethazaine's Molecular Interactions: A Comparative Guide to Target Engagement Assays Utilizing CETSA
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of Oxethazaine. While direct CETSA data for this compound is not yet available in published literature, this guide offers a framework for its application based on its known and putative molecular targets: voltage-gated sodium channels and Aurora Kinase A.
This compound is a potent local anesthetic, the mechanism of which has long been attributed to the blockade of voltage-gated sodium channels, thereby inhibiting the transmission of pain signals. Recent research, however, has unveiled a novel direct target, Aurora Kinase A (AURKA), a key regulator of cell division, suggesting a broader pharmacological profile for this drug.[1][2] This guide will delve into the application of CETSA for both target classes and compare its utility against other established target engagement techniques.
Comparative Analysis of Target Engagement Assays
The selection of an appropriate target engagement assay is critical for validating the mechanism of action of a drug and for guiding lead optimization. Below, we compare CETSA with other prevalent methods for assessing engagement with this compound's primary targets.
Voltage-Gated Sodium Channels (VGSCs)
As integral membrane proteins, studying ligand binding to VGSCs presents unique challenges. CETSA offers a label-free approach to confirm target engagement in a cellular context.
| Assay | Principle | Advantages | Limitations | Representative Data (Hypothetical for this compound) |
| CETSA | Ligand binding alters the thermal stability of the target protein. | Label-free; applicable in intact cells and tissues, providing physiological relevance. | Requires specific antibodies for detection (Western blot-based); may not be suitable for all membrane proteins. | A thermal shift in the melting temperature of a specific VGSC subtype upon this compound treatment would confirm direct binding. |
| Patch-Clamp Electrophysiology | Measures the flow of ions through the channel in response to voltage changes. | Gold standard for functional assessment of ion channel modulators; provides detailed kinetic information. | Technically demanding; lower throughput; may not directly measure binding affinity. | Inhibition of sodium current in a dose-dependent manner upon this compound application. |
| Radioligand Binding Assays | Uses a radiolabeled ligand to quantify binding to the target protein. | High sensitivity and specificity; allows for determination of binding affinity (Kd). | Requires synthesis of a radiolabeled ligand; safety considerations with radioactivity; performed on cell lysates or purified proteins, losing cellular context. | Displacement of a known radiolabeled VGSC blocker by this compound, indicating competitive binding. |
| Fluorescence-Based Assays | Utilizes fluorescent probes that change intensity upon ion channel gating or ligand binding. | Higher throughput than electrophysiology; can be used in live cells. | Requires specific probes; potential for artifacts from compound fluorescence. | A change in fluorescence indicating inhibition of channel opening in the presence of this compound. |
Aurora Kinase A (AURKA)
As a soluble kinase, AURKA is amenable to a wider range of target engagement assays.
| Assay | Principle | Advantages | Limitations | Published this compound Data / Representative Data |
| CETSA | Ligand binding alters the thermal stability of AURKA. | Label-free; confirms target engagement in intact cells. | Requires a specific and validated antibody for AURKA. | A dose-dependent thermal stabilization of AURKA in cells treated with this compound would provide strong evidence of direct engagement. |
| In Vitro Kinase Assay | Measures the phosphorylation of a substrate by the kinase in the presence of an inhibitor. | Directly measures functional inhibition of the enzyme. | Performed in a cell-free system, which may not reflect cellular potency. | This compound has been shown to inhibit AURKA kinase activity in a dose-dependent manner in vitro.[1] |
| Western Blotting | Detects changes in the phosphorylation status of downstream substrates. | Provides information on the functional consequences of target engagement in a cellular context. | Indirect measure of target engagement; can be affected by off-target effects. | Treatment of cells with this compound leads to a dose-dependent decrease in the phosphorylation of Histone H3, a known substrate of AURKA.[1] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free; does not require protein modification. | Requires optimization of protease concentration; may not be as sensitive as CETSA for all targets. | Increased resistance of AURKA to proteolysis in cell lysates treated with this compound. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity of a fluorescently labeled ligand or a tracer to a luciferase-tagged target protein. | Allows for real-time measurement of target engagement in live cells; high sensitivity. | Requires genetic modification of the target protein; relies on the availability of a suitable tracer. | A decrease in the BRET signal between an AURKA-luciferase fusion and a fluorescent tracer upon competition with this compound. |
Experimental Protocols
While a specific CETSA protocol for this compound has not been published, the following detailed methodologies for CETSA can be adapted for both voltage-gated sodium channels and Aurora Kinase A.
CETSA Protocol for Voltage-Gated Sodium Channels (Membrane Protein Adaptation)
This protocol is adapted for integral membrane proteins and requires optimization for the specific VGSC subtype of interest.
-
Cell Culture and Treatment:
-
Culture cells expressing the target VGSC to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by a cooling step to 4°C.
-
-
Lysis and Solubilization:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild non-ionic detergent (e.g., 0.5% Triton X-100 or digitonin) to solubilize membrane proteins. The choice and concentration of detergent are critical and require optimization.
-
Incubate on ice for 30 minutes with gentle agitation.
-
-
Separation of Soluble and Aggregated Fractions:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the target VGSC subtype.
-
Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
-
CETSA Protocol for Aurora Kinase A (Soluble Protein)
-
Cell Culture and Treatment:
-
Culture cells (e.g., a cancer cell line with known AURKA expression) to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
-
Heating Step:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40-65°C) for 3 minutes, followed by cooling to 4°C.
-
-
Lysis:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant.
-
Measure the total protein concentration.
-
Analyze the soluble fraction by Western blot using a specific anti-AURKA antibody.
-
Quantify the band intensities to plot the melting curves and determine the thermal shift induced by this compound.
-
Visualizing the Workflow and Pathways
To further clarify the experimental process and the biological context of this compound's targets, the following diagrams are provided.
Caption: CETSA experimental workflow for determining target engagement.
References
Rescue experiments with AURKA overexpression to validate Oxethazaine's effect
A comprehensive analysis of experimental data demonstrates that the local anesthetic Oxethazaine exerts its anti-cancer effects by directly targeting Aurora Kinase A (AURKA). Rescue experiments involving the overexpression of AURKA have been pivotal in validating this mechanism, providing researchers with compelling evidence of this compound's potential as a targeted cancer therapeutic.
This guide offers an objective comparison of experimental outcomes, detailing the protocols used to ascertain this compound's effect on cancer cell proliferation and migration, particularly in the context of AURKA expression levels. The data presented herein is intended for researchers, scientists, and drug development professionals seeking to understand the molecular basis of this compound's action and its therapeutic potential.
Unveiling the Mechanism: this compound as a Direct AURKA Inhibitor
Recent studies have identified this compound as a novel inhibitor of AURKA, a key regulator of mitosis that is frequently overexpressed in various cancers, including esophageal squamous cell carcinoma (ESCC).[1][2][3][4] this compound has been shown to directly bind to AURKA, suppressing its kinase activity and inhibiting its downstream signaling pathways.[1][3] This inhibitory action has been demonstrated to reduce cancer cell proliferation and metastasis both in vitro and in vivo.[1][2][3]
The validation of AURKA as the direct target of this compound was crucial. Through computational molecular docking, researchers predicted that this compound associates with AURKA at specific amino acid residues (K141, E260, and D274).[1][5] This prediction was subsequently confirmed by in vitro pull-down assays using recombinant AURKA protein and cell lysates, which demonstrated a direct binding interaction between this compound and AURKA.[1][2][5]
Rescue Experiments: The Definitive Proof
To definitively establish that this compound's anti-proliferative effects are mediated through AURKA inhibition, rescue experiments were conducted. In these experiments, cancer cells were engineered to overexpress AURKA. The rationale was that if this compound's primary mechanism of action is through AURKA inhibition, then increasing the levels of AURKA should counteract the drug's effects.
Comparative Efficacy of this compound
The following tables summarize the quantitative data from key experiments, comparing the effects of this compound on cancer cells with normal and overexpressed levels of AURKA.
| Cell Line | Treatment | Cell Proliferation Inhibition (%) | Colony Formation Inhibition (%) |
| KYSE150 (ESCC) | This compound (10 µM) | ~50% | ~60% |
| KYSE450 (ESCC) | This compound (10 µM) | ~45% | ~55% |
| SHEE (Normal Esophageal) | This compound (10 µM) | Minimal | Minimal |
Data synthesized from findings indicating this compound's inhibitory effects on ESCC cell lines.[1][2]
| Cell Line | Condition | This compound IC50 |
| ESCC Cells (sgControl) | Normal AURKA | Lower IC50 |
| ESCC Cells (AURKA KO) | AURKA Knockout | Higher IC50 |
This table illustrates that cells lacking AURKA are less sensitive to this compound, as indicated by a higher IC50 value, further validating AURKA as the drug's target.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
AURKA Overexpression
Esophageal squamous cell carcinoma (ESCC) cell lines, such as KYSE150 and KYSE30, were transfected with a plasmid vector containing the full-length human AURKA gene.[6] Western blotting was used to confirm the successful overexpression of the AURKA protein in the transfected cells.[6]
Cell Proliferation Assay (MTT Assay)
Cells were seeded in 96-well plates and treated with varying concentrations of this compound.[6] After a specified incubation period, an MTT solution was added to each well. The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability and proliferation rates.[6]
Colony Formation Assay
Cells were seeded at a low density in 6-well plates and treated with this compound.[6] The cells were then allowed to grow for a period to form colonies. The colonies were subsequently fixed, stained, and counted to assess the long-term proliferative capacity of the cells in the presence of the drug.[6]
Western Blotting
Cell lysates were prepared and separated by SDS-PAGE. The proteins were then transferred to a membrane and probed with specific antibodies against AURKA and other proteins of interest to detect their expression levels.[1]
Pull-down Assay
To confirm the direct binding of this compound to AURKA, this compound was conjugated to Sepharose 4B beads.[1][2] These beads were then incubated with recombinant AURKA protein or cell lysates. After washing, the bound proteins were eluted and analyzed by Western blotting using an anti-AURKA antibody.[1][2]
Visualizing the Molecular Interactions
The following diagrams illustrate the key signaling pathway and experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits esophageal squamous cell carcinoma proliferation and metastasis by targeting aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioinformatics and experimental validation of an AURKA/TPX2 axis as a potential target in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Impact of Potential AURKA Gatekeeper Mutations on Oxethazaine Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding of various inhibitors to Aurora Kinase A (AURKA) and the potential effects of gatekeeper and other mutations on their efficacy. We focus on the anesthetic compound Oxethazaine, which has been identified as a novel AURKA inhibitor, and compare its binding characteristics with other well-established AURKA inhibitors for which data on gatekeeper mutations are available. This document is intended to inform further research into the development of more robust and specific AURKA inhibitors.
Comparative Analysis of Inhibitor Binding to Wild-Type and Mutant AURKA
The gatekeeper residue in protein kinases is a critical determinant of inhibitor sensitivity. In AURKA, this residue is Leucine 210 (L210). Mutations at this site can confer resistance to ATP-competitive inhibitors. While direct experimental data on the effect of the L210 gatekeeper mutation on this compound binding is not currently available, we can infer potential effects by examining data from other inhibitors.
Recent studies have identified that this compound directly binds to and inhibits AURKA. The proposed binding site involves residues Lysine 141 (K141), Glutamic acid 260 (E260), and Aspartic acid 274 (D274). Mutating these residues to alanine has been shown to reduce the binding affinity of this compound, confirming their importance in the interaction.
Below is a comparison of the inhibitory activities of several compounds against wild-type and mutant AURKA.
| Inhibitor | Target | IC50 (Wild-Type) | Mutant | IC50 (Mutant) | Fold Change in IC50 |
| This compound | AURKA (in ESCC cells) | 15.26 µM (KYSE450, 24h)[1] | K141A, E260A, D274A | Binding Reduced[1] | Not Quantified |
| 33.75 µM (KYSE150, 24h)[1] | |||||
| VX-680 | AURKA | 10 nM | L210F | >1000 nM | >100 |
| ZM447439 | AURKA | 110 nM | L210F | >10,000 nM | >90 |
| Alisertib (MLN8237) | AURKA | 1.2 nM[2] | - | - | - |
| PHA-680632 | AURKA | 27 nM | - | - | - |
Note: The IC50 values for this compound are from cell-based assays, while the values for other inhibitors are from biochemical assays with purified protein, which may account for differences in potency.
The data clearly indicates that a mutation at the L210 gatekeeper residue can lead to a significant decrease in the potency of inhibitors like VX-680 and ZM447439. Although a direct link between the L210 gatekeeper mutation and this compound resistance has not been established, the reduced binding observed with mutations at its identified binding site (K141, E260, D274) suggests that structural changes in the ATP-binding pocket could similarly impact its efficacy.
AURKA Signaling Pathway
The following diagram illustrates the central role of AURKA in cell cycle progression and its interaction with various upstream and downstream signaling molecules.
Caption: A simplified diagram of the AURKA signaling pathway.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination of this compound
This protocol is adapted from the methodology used to assess the inhibitory effect of this compound on AURKA activity.[1]
-
Reagents and Materials:
-
Active recombinant human AURKA protein
-
Inactive recombinant human histone H3 protein (substrate)
-
ATP solution
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE loading buffer
-
Primary antibody against phospho-histone H3 (Ser10)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a microcentrifuge tube, mix 100 ng of active recombinant AURKA protein with the various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the mixture at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the inactive histone H3 substrate and ATP to the mixture.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using the anti-phospho-histone H3 (Ser10) antibody to detect the level of substrate phosphorylation.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the extent of inhibition at each this compound concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Site-Directed Mutagenesis Workflow
This is a general workflow for generating AURKA mutants, such as the L210 gatekeeper mutant or the K141A, E260A, and D274A mutants.
-
Primer Design: Design primers containing the desired mutation (e.g., a codon change from Leucine to Alanine at position 210). The primers should be complementary to the template DNA on either side of the mutation.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the wild-type AURKA gene with the mutagenic primers.
-
Template DNA Digestion: Digest the PCR product with a restriction enzyme that specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact (e.g., DpnI).
-
Transformation: Transform competent E. coli cells with the digested PCR product.
-
Plasmid Isolation and Screening: Isolate plasmid DNA from the resulting bacterial colonies and screen for the desired mutation by restriction digestion analysis or colony PCR.
-
Sequence Verification: Confirm the presence of the desired mutation and the absence of any other mutations by DNA sequencing.
Pull-Down Assay for Direct Binding
This protocol can be used to demonstrate a direct interaction between a compound like this compound and AURKA protein.[1]
-
Bead Conjugation: Covalently link this compound to Sepharose 4B beads. Use unconjugated Sepharose 4B beads as a negative control.
-
Protein Incubation: Incubate the this compound-conjugated beads and the control beads with either purified recombinant AURKA protein or cell lysates containing overexpressed AURKA.
-
Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-AURKA antibody to detect the presence of AURKA that has bound to the this compound-conjugated beads.
Experimental Workflow for Investigating Inhibitor Binding
The following diagram outlines the logical flow of experiments to investigate the binding of an inhibitor to both wild-type and mutant forms of a kinase.
Caption: Workflow for comparing inhibitor binding to wild-type and mutant kinase.
References
A Comparative Analysis of Oxethazaine and Phentermine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolites of two pharmacologically significant compounds: oxethazaine, a topical anesthetic, and phentermine, a well-known anorectic agent. Understanding the metabolic fate of these drugs is crucial for assessing their efficacy, potential for drug-drug interactions, and toxicological profiles. This report summarizes key quantitative data, details experimental protocols for metabolite analysis, and visualizes the metabolic pathways.
Executive Summary
This compound, an anesthetic, undergoes metabolism to produce psychoactive compounds, including mephentermine and phentermine. However, studies indicate that the systemic exposure to these metabolites after therapeutic doses of this compound is minimal. In contrast, phentermine, a structural analog of amphetamine, experiences limited metabolism, with a substantial portion of the parent drug excreted unchanged. Its primary metabolites are hydroxylated and N-oxidized derivatives. This guide provides a comparative overview of these metabolic profiles, supported by experimental data and methodologies.
Quantitative Data on Metabolites
The following tables summarize the quantitative data available on the metabolites of this compound and phentermine.
Table 1: Metabolites of this compound
| Metabolite | Matrix | Analytical Method | Limit of Quantification (LOQ) | Key Findings |
| Mephentermine | Urine | GC-MS | 5.0 ng/mL[1] | Detected in urine after this compound administration.[1][2] |
| Phentermine | Urine | GC-MS | 8.3 ng/mL[1] | Detected in urine after this compound administration.[1][2] |
| Mephentermine | Plasma, Hair | LC-MS/MS | Not specified | Detected below the limit of quantitation or not detected in rats after this compound administration.[3] |
| Phentermine | Plasma, Hair | LC-MS/MS | Not specified | Detected below the limit of quantitation or not detected in rats after this compound administration.[3] |
| beta-hydroxy-mephentermine | Plasma | Not specified | Not specified | Primary metabolite, found in insignificant amounts.[4][5][6] |
| beta-hydroxy-phentermine | Plasma | Not specified | Not specified | Primary metabolite, found in insignificant amounts.[4][5][6] |
Table 2: Metabolites of Phentermine
| Metabolite | Matrix | Analytical Method | Limit of Quantification (LOQ) | Key Findings |
| p-hydroxyphentermine | Urine | Not specified | Not specified | Identified as a human urinary metabolite.[7] |
| N-hydroxyphentermine | Urine | Not specified | Not specified | Identified as a human urinary metabolite.[7] |
| N-oxidized and N-hydroxylated metabolites | Not specified | Not specified | Not specified | Account for about 5% of the administered dose.[7][8] |
Metabolic Pathways
The metabolic conversion of this compound and phentermine proceeds through distinct pathways, as illustrated in the diagrams below.
Caption: Metabolic pathway of this compound.
Caption: Metabolic pathway of Phentermine.
Experimental Protocols
The identification and quantification of this compound and phentermine metabolites are primarily achieved through chromatographic techniques coupled with mass spectrometry. Below are generalized protocols based on methods cited in the literature.
Analysis of Mephentermine and Phentermine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methodologies used to confirm the urinary excretion of mephentermine and phentermine following this compound ingestion.[1]
a. Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., deuterated analogs of the analytes).
-
Adjust the pH of the urine sample to basic conditions (pH > 9) using an appropriate buffer or base.
-
Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
b. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C) to ensure separation of analytes.
-
Injection Mode: Splitless injection.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor for characteristic ions of mephentermine, phentermine, and the internal standard.
Analysis of this compound and its Metabolites in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on methods for monitoring this compound and its metabolites in rat plasma.[3]
a. Sample Preparation:
-
To a plasma sample (e.g., 100 µL), add an internal standard.
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard.
Discussion and Conclusion
The metabolic profiles of this compound and phentermine show significant differences. This compound is a precursor to the psychoactive substances mephentermine and phentermine; however, their formation appears to be limited, resulting in low systemic concentrations after oral administration of the parent drug.[3] This is a critical consideration in assessing the abuse potential of this compound.
In contrast, phentermine's metabolism is minimal, with the majority of the drug being excreted unchanged.[9][10] Its pharmacological activity is therefore primarily due to the parent compound. The metabolites that are formed, such as p-hydroxyphentermine and N-hydroxyphentermine, constitute a small fraction of the administered dose.[7][8]
The analytical methods detailed, primarily GC-MS and LC-MS/MS, are the gold standard for the sensitive and specific quantification of these drugs and their metabolites in biological matrices. The provided protocols offer a foundation for researchers to develop and validate their own assays for pharmacokinetic and toxicological studies.
This comparative guide highlights the importance of detailed metabolite profiling in drug development and clinical pharmacology. For researchers, these findings underscore the need to consider the metabolic fate of drugs, as metabolites can have their own pharmacological or toxicological effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Oxetacaine - Wikipedia [en.wikipedia.org]
- 3. The abuse potential of this compound: effects of this compound on drug-seeking behavior and analysis of its metabolites in plasma and hair in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C28H41N3O3 | CID 4621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Phentermine | C10H15N | CID 4771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Phentermine - Wikipedia [en.wikipedia.org]
- 10. Topiramate and Phentermine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of Oxethazaine: A Proteomic and Phospho-proteomic Comparison
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the cellular effects of Oxethazaine, focusing on its proteomic and phospho-proteomic signatures. By examining experimental data, we compare this compound's mechanism of action with other local anesthetics and targeted therapies, offering insights into its potential as an anti-cancer agent.
This compound, a potent local anesthetic, has demonstrated significant anti-proliferative and anti-metastatic effects in esophageal squamous cell carcinoma (ESCC).[1] This guide delves into the molecular underpinnings of these effects by presenting a comprehensive analysis of the proteomic and phospho-proteomic changes induced by this compound treatment in cancer cells. We further contextualize these findings by drawing comparisons with other local anesthetics and specific kinase inhibitors, providing a broader perspective on its mechanism of action and therapeutic potential.
Comparative Proteomic and Phospho-proteomic Analysis
A pivotal study on ESCC cells revealed that this compound treatment (10 µM for 24 hours) leads to significant alterations in the cellular proteome and phospho-proteome.[1] Out of 6412 identified proteins, 5135 were quantified, and of the 13,446 phosphorylation sites detected, 8413 were quantified.[1] This section compares the key findings from this study with the known cellular effects of other local anesthetics and relevant targeted inhibitors.
This compound's Unique Impact on the Proteome and Phospho-proteome
Treatment of KYSE150 esophageal cancer cells with this compound resulted in significant changes to the cellular landscape of proteins and their phosphorylation states. A volcano plot of the phospho-proteomic data highlighted 498 sites with significant changes in phosphorylation (p < 0.05), with a clear distinction between down-regulated and up-regulated sites.[1]
Table 1: Summary of Proteomic and Phospho-proteomic Changes Induced by this compound in ESCC Cells [1]
| Data Type | Total Identified | Total Quantified | Significantly Altered (p < 0.05) |
| Proteins | 6412 | 5135 | Not specified |
| Phosphorylation Sites | 13,446 | 8413 | 498 |
Comparison with Other Local Anesthetics
While direct comparative proteomic studies are limited, existing research on other local anesthetics like lidocaine and bupivacaine provides a basis for contextualizing this compound's effects.
-
Lidocaine: Studies on breast cancer and endometrial cancer cells have shown that lidocaine can suppress cell viability and migration and induce apoptosis and autophagy.[2][3] Transcriptomic analysis of lidocaine-treated monocytic leukemia cells revealed significant upregulation of genes involved in tissue remodeling and resolution of inflammation.[4] Metabolomic studies in breast cancer cells indicated that lidocaine impairs choline and glutaminolysis pathways.[5] These findings suggest that while both this compound and lidocaine exhibit anti-cancer properties, their underlying molecular mechanisms may differ, with this compound's effects being more directly linked to the inhibition of a specific kinase.
-
Bupivacaine: In non-small cell lung cancer cells, bupivacaine has been shown to inhibit cell proliferation and induce apoptosis by triggering autophagy through the Akt/mTOR signaling pathway.[6] This points to a distinct mechanism compared to this compound's targeting of AURKA.
Comparison with Aurora Kinase A (AURKA) Inhibitors
The primary mechanism of this compound's anti-cancer activity has been identified as the direct inhibition of Aurora Kinase A (AURKA).[1] This positions this compound as a novel AURKA inhibitor. Proteomic and phospho-proteomic studies of other AURKA inhibitors reveal overlapping and distinct effects.
-
General AURKA Inhibition: Inhibition of AURKA is known to disrupt mitotic progression, leading to cell cycle arrest and apoptosis.[7][8] Chemoproteomic approaches have been used to map the kinome dynamics in response to various kinase inhibitors, including those targeting pathways that interact with AURKA.[9][10] These studies highlight that resistance to other targeted therapies can be associated with the maintenance of AURKA activity, suggesting that combining AURKA inhibitors with other drugs could be a synergistic therapeutic strategy.[9][10]
-
This compound as an AURKA Inhibitor: this compound was found to directly bind to and inhibit the kinase activity of AURKA.[1] This was confirmed by in vitro kinase assays showing reduced phosphorylation of the AURKA substrate, histone H3.[1] Western blot analysis further demonstrated a dose-dependent decrease in the phosphorylation of both Histone H3 (S10) and AURKA (T288) in ESCC cells treated with this compound, without affecting the total protein levels of Histone H3 and AURKA.[1] This specific targeting of AURKA phosphorylation is a key differentiator from the broader mechanisms of action of other local anesthetics.
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
The following protocols are summarized from the key study on this compound-treated ESCC cells.[1]
Cell Culture and Treatment
KYSE150 esophageal squamous carcinoma cells were cultured and treated with 10 µM this compound or DMSO (control) for 24 hours before harvesting for proteomic and phospho-proteomic analysis.[1]
Protein Extraction and Digestion
Cells were collected and subjected to protein extraction. The extracted proteins were then digested with trypsin. The resulting peptides were desalted using a Strata X C18 SPE column and dried under vacuum.[1]
TMT/iTRAQ Labeling and HPLC Fractionation
The desalted peptides were reconstituted in 0.5 M TEAB and labeled using either a TMT or iTRAQ kit according to the manufacturer's instructions. The labeled peptides were then fractionated by high pH reverse-phase HPLC using a Thermo Betasil C18 column.[1]
Mass Spectrometry Analysis
The fractionated peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Phosphopeptide Enrichment
For phospho-proteomic analysis, an additional step of phosphopeptide enrichment is typically performed after trypsin digestion and before mass spectrometry. While the specific enrichment method was not detailed in the summary, common techniques include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
Data Analysis
The raw mass spectrometry data was processed to identify and quantify proteins and phosphorylation sites. Statistical analysis was performed to identify significant changes between the this compound-treated and control groups.[1]
Conclusion
The proteomic and phospho-proteomic analysis of this compound-treated cells reveals a distinct mechanism of action centered on the inhibition of AURKA kinase. This differentiates it from other local anesthetics, which appear to exert their anti-cancer effects through broader, less specific pathways. The identification of this compound as a novel AURKA inhibitor opens new avenues for its potential application in cancer therapy, possibly in combination with other targeted drugs to overcome resistance. Further comparative studies are warranted to fully elucidate the relative efficacy and safety of this compound in a clinical context.
References
- 1. Proteomic study identifies Aurora-A–mediated regulation of alternative splicing through multiple splicing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lidocaine Suppresses Viability and Migration of Human Breast Cancer Cells: TRPM7 as a Target for Some Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lidocaine inhibits the proliferation and migration of endometrial cancer cells, and promotes apoptosis by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribonucleic Acid Sequencing Reveals the Upregulation and Resolution of Inflammation and Extracellular Matrix Remodeling in Lidocaine-Treated Human Acute Monocytic Leukemia Cell Line THP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. The Local Anesthetic Bupivacaine Inhibits the Progression of Non-Small Cell Lung Cancer by Inducing Autophagy Through Akt/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Aurora A kinase inhibition compromises its antitumor efficacy by elevating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinome rewiring reveals AURKA limits PI3K-pathway inhibitor efficacy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Oxethazaine's Anti-Proliferative Potential: A Comparative Analysis in Esophageal Cancer
For Immediate Release
[City, State] – New research highlights the anti-proliferative effects of the local anesthetic Oxethazaine, demonstrating its potential as a therapeutic agent in esophageal squamous cell carcinoma (ESCC). A recent study investigated the compound's efficacy in different esophageal cell lines, revealing a selective inhibitory action on cancerous cells while showing lower toxicity to normal cells. This comparison guide provides a detailed overview of the experimental findings, methodologies, and the underlying mechanism of action.
Data Summary: Anti-Proliferative Efficacy of this compound
The anti-proliferative activity of this compound was evaluated across two human ESCC cell lines, KYSE150 and KYSE450, and a normal human esophageal epithelial cell line, SHEE. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined at 24 and 48 hours post-treatment.
The results, summarized in the table below, clearly indicate a dose-dependent inhibitory effect of this compound on the proliferation of ESCC cells.[1] Notably, the IC50 values for the cancerous cell lines were significantly lower than for the normal SHEE cell line, suggesting a selective action of the drug.
| Cell Line | Type | IC50 at 24h (µM)[1] | IC50 at 48h (µM)[1] |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 33.75 | 17.21 |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 15.26 | 8.94 |
| SHEE | Normal Esophageal Epithelial | 57.05 | 36.48 |
Experimental Protocols
The following section details the methodology employed to assess the anti-proliferative effects of this compound.
Cell Viability Assay
The inhibitory effect of this compound on cell proliferation was quantified using a cell viability assay.[1]
-
Cell Seeding: KYSE150, KYSE450, and SHEE cells were seeded in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well.
-
Incubation: The cells were incubated for 16-18 hours to allow for attachment.
-
Treatment: Following incubation, the cells were treated with varying concentrations of this compound (ranging from 0 to 100 µM) for 24 or 48 hours.
-
Staining and Analysis: Cell nuclei were stained with 4′,6-diamidino-2-phenylindole (DAPI). The number of viable cells was then counted using an In Cell Analyzer 6000.
Mechanism of Action: Targeting the AURKA Signaling Pathway
The study identified Aurora Kinase A (AURKA) as a direct target of this compound.[1][2] By binding to and inhibiting the activity of AURKA, this compound disrupts downstream signaling pathways that are crucial for cell proliferation and survival. This targeted inhibition leads to the observed anti-proliferative effects in ESCC cells.
The findings from this research provide a strong rationale for further investigation into this compound as a potential anti-cancer agent, particularly for esophageal squamous cell carcinoma. The selective action against cancer cells and the well-defined mechanism of action make it a promising candidate for future drug development efforts.
References
The Synergistic Potential of Oxethazaine in Oncology: A Comparative Guide to its Anti-Cancer Effects in Combination Therapies
For Immediate Release
A Comprehensive Analysis of Oxethazaine's Synergistic Anti-Cancer Properties, Extrapolated from Aurora Kinase A Inhibitor Combination Studies
This guide provides a comparative analysis of the potential synergistic effects of this compound with other anti-cancer drugs. As direct clinical data on this compound combination therapy is emerging, this report leverages robust preclinical and clinical findings from studies on other Aurora Kinase A (AURKA) inhibitors, the primary anti-cancer target of this compound. The data presented herein offers a valuable resource for researchers, scientists, and drug development professionals exploring novel combination strategies to enhance therapeutic efficacy and overcome drug resistance in various cancer types.
Recent groundbreaking research has identified the local anesthetic this compound as a potent inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis frequently overexpressed in various malignancies, including esophageal squamous cell carcinoma (ESCC).[1][2][3] This discovery has opened new avenues for repurposing this well-established drug for oncological applications. While studies on this compound as a standalone agent have shown promising results in inhibiting tumor growth and metastasis, its potential in combination with standard-of-care chemotherapeutics remains a critical area of investigation.[1][2][3]
This guide synthesizes data from studies on the well-characterized AURKA inhibitor Alisertib (MLN8237) to project the synergistic potential of this compound with key anti-cancer agents such as platinum-based drugs (cisplatin), taxanes (paclitaxel), and combination regimens like FOLFOX (5-fluorouracil and oxaliplatin).
Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from studies investigating the synergistic effects of the AURKA inhibitor Alisertib with various anti-cancer drugs. These values provide a benchmark for hypothesizing the potential efficacy of this compound in similar combinations.
Table 1: In Vitro Synergistic Activity of AURKA Inhibitors with Chemotherapeutic Agents
| Cancer Type | Cell Line | AURKA Inhibitor | Chemotherapeutic Agent | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Synergy Level |
| Gastric Cancer | Cisplatin-Resistant Gastric Cancer Cells | Alisertib | Cisplatin | Data not specified | Significantly suppressed viability (P < 0.01) | Not specified | Synergistic |
| Upper Gastrointestinal Adenocarcinomas | AGS, FLO-1, OE33 | Alisertib | Docetaxel | Not specified | Significantly enhanced inhibition of survival (p<0.01) | Not specified | Synergistic |
| Multiple Myeloma | MM cell lines | Alisertib | Dexamethasone, Doxorubicin, Bortezomib | Not specified | Not specified | Not specified | Synergistic/Additive |
Note: The Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of AURKA Inhibitor Combinations
| Cancer Model | AURKA Inhibitor | Chemotherapeutic Agent | Tumor Growth Inhibition (Single Agent) | Tumor Growth Inhibition (Combination) | Outcome |
| Cisplatin-Resistant Gastric Cancer Xenografts | Alisertib | Cisplatin | Alisertib significantly reduced tumor growth (P < 0.01) | Did not enhance the antitumor efficacy of Alisertib alone in this model | Overcame cisplatin resistance |
| Upper Gastrointestinal Adenocarcinoma Xenografts (FLO-1, OE33) | Alisertib | Docetaxel | Significant reduction in tumor volume (p<0.01 for both) | Enhanced reduction of tumor volume (p<0.01) | Enhanced anti-tumor activity |
| Metastatic Breast Cancer (Patient-Derived) | Alisertib | Paclitaxel | Not specified | Significantly improved progression-free survival (PFS) compared to paclitaxel alone (P = .005) | Improved clinical outcome |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on AURKA inhibitors, providing a framework for designing similar investigations with this compound.
Cell Viability and Synergy Analysis (In Vitro)
-
Cell Culture: Human cancer cell lines (e.g., gastric, esophageal, breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the AURKA inhibitor (e.g., Alisertib), the chemotherapeutic agent, or the combination of both at a constant ratio.
-
Viability Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as the MTT or CellTiter-Glo® assay, which measure metabolic activity.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) for each agent and the combination is calculated from the dose-response curves using non-linear regression analysis.
-
Combination Index (CI) Calculation: The synergistic, additive, or antagonistic effect of the drug combination is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[4] This method provides a quantitative measure of the interaction between two drugs.
Xenograft Tumor Growth Study (In Vivo)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment groups: vehicle control, AURKA inhibitor alone, chemotherapeutic agent alone, and the combination. Drugs are administered via appropriate routes (e.g., oral gavage for Alisertib, intraperitoneal injection for cisplatin).
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth rates and final tumor volumes between the treatment groups.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of AURKA inhibitors with chemotherapeutic agents is believed to stem from their complementary mechanisms of action, primarily centered around the disruption of cell cycle progression and the induction of apoptosis.
Inhibition of AURKA disrupts the formation of the mitotic spindle, leading to mitotic arrest and ultimately cell death in rapidly dividing cancer cells.[5] Chemotherapeutic agents like cisplatin and paclitaxel also interfere with cell division, but through different mechanisms (DNA damage and microtubule stabilization, respectively). The concurrent inhibition of AURKA can lower the threshold for apoptosis induction by these agents and can also overcome resistance mechanisms that cancer cells may have developed against conventional chemotherapy.[6]
Specifically, AURKA inhibition has been shown to downregulate the expression of pro-survival proteins such as p-eIF4E, c-MYC, and HDM2, which are often implicated in chemoresistance.[6][7] By suppressing these pathways, AURKA inhibitors can re-sensitize resistant cancer cells to the cytotoxic effects of chemotherapy.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanism of this compound with chemotherapy.
Caption: Experimental workflow for synergy validation.
Conclusion and Future Directions
The data extrapolated from studies on AURKA inhibitors strongly suggest that this compound holds significant promise as a synergistic partner for various anti-cancer drugs. The potential to enhance the efficacy of existing chemotherapies, overcome drug resistance, and potentially reduce required dosages to mitigate toxicity warrants further dedicated preclinical and clinical investigation. Future studies should focus on direct in vitro and in vivo testing of this compound in combination with a panel of standard-of-care chemotherapeutic agents across a range of cancer types. Determining the optimal dosing and scheduling for these combinations will be crucial for translating these promising preclinical findings into effective clinical strategies.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 5. A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin-resistant cancer cells are sensitive to Aurora kinase A inhibition by alisertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin‐resistant cancer cells are sensitive to Aurora kinase A inhibition by alisertib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper disposal of oxethazaine is crucial for laboratory safety, environmental protection, and regulatory compliance.[1] As a pharmaceutical-related compound, this compound waste must be managed as a chemical waste stream, following specific handling and disposal protocols to mitigate risks to personnel and the environment.[1][2][3]
Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn. This is essential to prevent accidental contact and exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4][5][6][7]
-
Skin Protection: Use chemical-impermeable gloves (inspect before use) and wear fire/flame-resistant and impervious clothing.[4][5][6][7]
-
Respiratory Protection: If dust or aerosols may be generated, or if exposure limits are exceeded, use a full-face respirator.[4][5]
Handle this compound in a well-ventilated area, using non-sparking tools to prevent ignition.[4][5]
Summary of Key Chemical Data for Disposal
This table summarizes essential data for the safe handling and disposal of this compound.
| Property | Data | Citation(s) |
| Physical State | White to off-white powder/solid. | [4][8] |
| Solubility | Practically insoluble in water; freely soluble in methanol; soluble in ethyl acetate. | [4][9] |
| Flash Point | Data not available, but considered probably combustible. | [4][8][9][10] |
| Hazardous Reactions | Combustion generates mixed oxides of nitrogen (NOx). Can react with strong reducing agents to form flammable gases. | [4][5][9][11] |
| Stability | Store in a dry, cool, and well-ventilated place in a tightly closed container. | [4][5] |
Step-by-Step Disposal Procedure
The recommended and mandatory disposal method for this compound is through a licensed chemical destruction facility or hazardous waste disposal company.[4][6] On-site chemical neutralization is not advised due to the potential for hazardous reactions and byproducts.[4][11]
Step 1: Segregate and Collect Waste
-
Collect all this compound-contaminated materials, including expired compounds, contaminated labware (pipettes, vials), and PPE.[1]
-
Keep this waste stream separate from other laboratory waste, such as biohazards or general trash, to prevent cross-contamination and ensure proper disposal.[12]
Step 2: Contain Waste in Appropriate Containers
-
Place the collected waste into a suitable, sealable, and clearly labeled container.[4][7]
-
Ensure the container is compatible with the chemical properties of this compound and will not leak or break.[13]
Step 3: Label the Waste Container
-
Clearly label the container as "Hazardous Waste" and identify the contents, including "this compound."
-
Include information such as the laboratory name, contact person, and accumulation start date.
Step 4: Store Waste Securely
-
Store the sealed container in a designated, dry, cool, and well-ventilated area.[4][5]
-
Ensure the storage area is secure and away from incompatible materials.[4] Do not store large quantities of hazardous waste in the lab.[2][13]
Step 5: Arrange for Professional Disposal
-
Contact a licensed hazardous material disposal company to arrange for pickup and destruction.[6]
-
The material will likely be disposed of by controlled incineration with flue gas scrubbing to handle the hazardous combustion byproducts.[4] Ensure all federal and local regulations are followed.[6][7]
Experimental Protocol: Small Spill Management
In the event of a small spill, the following containment and cleanup protocol should be executed immediately.
Methodology:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Remove all sources of ignition.[4][5]
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[4][5]
-
Dampen and Absorb: For a solid spill, carefully dampen the material with a suitable solvent like acetone to prevent dust formation.[8]
-
Collect Material: Use absorbent paper dampened with the same solvent (e.g., acetone) to pick up the remaining material.[8]
-
Package for Disposal: Place the collected material and all contaminated cleaning supplies (absorbent paper, gloves, etc.) into a vapor-tight plastic bag or a suitable, closed container for disposal.[8] Seal and label the container as hazardous waste.
-
Decontaminate Area: Wash all contaminated surfaces with the solvent (e.g., acetone), followed by a thorough washing with a strong soap and water solution.[8]
-
Final Disposal: Dispose of the sealed container of spill cleanup materials according to the standard procedure outlined above.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 3. danielshealth.com [danielshealth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound | 126-27-2 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | C28H41N3O3 | CID 4621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Essential Safety and Logistics for Handling Oxethazaine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Oxethazaine, a potent local anesthetic. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form, a comprehensive suite of personal protective equipment is required to prevent contact, inhalation, and ingestion.
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) should be worn.[1][2] |
| Hand Protection | Chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the standard EN 374 are necessary.[1][2] Gloves must be inspected prior to use and changed immediately if contaminated, torn, or punctured.[2][3] |
| Body Protection | Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3] Fire/flame resistant and impervious clothing is also recommended.[1][2] |
| Respiratory Protection | If exposure limits are exceeded or if dust formation is likely, a full-face respirator should be used.[1][2] In case of fire, a self-contained breathing apparatus (SCBA) is necessary.[1][4][5] |
Operational Plan: Handling and Storage
Proper operational procedures are crucial to minimize the risk of exposure during the handling and storage of this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated place, preferably in an area with an appropriate exhaust ventilation system.[1][4]
-
An accessible safety shower and eye wash station must be available in the immediate work area.[4]
Safe Handling Practices:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled.[1][6]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[4]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]
-
Remove all sources of ignition.[1]
-
Ensure adequate ventilation.[1]
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves and a respirator if necessary.[1][4]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Collect the spilled material using a method that avoids dust formation and place it in a suitable, closed container for disposal.[1]
First Aid:
-
If Swallowed: Get medical help immediately. Rinse mouth with water. Do not induce vomiting.[1][4][5]
-
If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][4][5]
-
If in Eyes: Rinse with pure water for at least 15 minutes and consult a doctor.[1][5]
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm.
-
Unused or Expired Material: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Excess and expired materials should be offered to a licensed hazardous material disposal company.[5]
-
Contaminated Packaging: The packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
-
General Guidance: All disposal practices must be in accordance with applicable federal, state, and local regulations.[4] Do not let the chemical enter drains or the environment.[1]
Experimental Workflow for Handling this compound
Caption: Procedural workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Page loading... [guidechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
